molecular formula C7H9NS2 B1353005 2-Thiophen-2-yl-thiazolidine CAS No. 31404-10-1

2-Thiophen-2-yl-thiazolidine

Cat. No.: B1353005
CAS No.: 31404-10-1
M. Wt: 171.3 g/mol
InChI Key: ULMSGFRYPNGQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophen-2-yl-thiazolidine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiophen-2-yl-thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophen-2-yl-thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMSGFRYPNGQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404158
Record name 2-Thiophen-2-yl-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-10-1
Record name 2-Thiophen-2-yl-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Thiophen-2-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 2-(Thiophen-2-yl)thiazolidine (CAS 31404-10-1). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold.

CAS Number: 31404-10-1 Formula: C


H

NS

Molecular Weight: 171.28 g/mol IUPAC Name: 2-(Thiophen-2-yl)-1,3-thiazolidine

Executive Summary & Chemical Identity

2-(Thiophen-2-yl)thiazolidine is a five-membered heterocyclic compound featuring a thiazolidine ring substituted at the C2 position with a thiophene moiety. It serves as a critical bioisosteric building block in medicinal chemistry. The thiazolidine core acts as a saturated mimic of thiazole, offering distinct solubility and metabolic profiles, while the thiophene group provides lipophilic bulk and electronic properties similar to a phenyl ring but with enhanced metabolic susceptibility (e.g., S-oxidation).

This compound is primarily utilized as an intermediate for the synthesis of N-substituted derivatives (e.g., N-acyl, N-sulfonyl) which exhibit potent antimicrobial, anti-inflammatory, and anticancer activities.

Physicochemical Data Profile
PropertyValueNote
Appearance Off-white to pale yellow solid/crystalline powderOxidation sensitive
Melting Point 56–58 °CLow melting solid
Boiling Point ~130–135 °C (at reduced pressure)Predicted: ~300°C at 760 mmHg
Solubility Soluble in DCM, Chloroform, Ethanol, DMSOPoor water solubility
pKa ~6.5 (Conjugate acid of secondary amine)Nucleophilic Nitrogen
Chirality C2 is a chiral centerCAS 31404-10-1 typically denotes racemate

Synthesis & Manufacturing Engineering

The synthesis of 2-(Thiophen-2-yl)thiazolidine follows a classic cyclocondensation mechanism between an aldehyde and an aminothiol. This reaction is thermodynamically driven by the formation of the stable five-membered thiazolidine ring.

Reaction Mechanism

The process involves the nucleophilic attack of the thiol group of cysteamine onto the carbonyl carbon of thiophene-2-carboxaldehyde, followed by hemiaminal formation, intramolecular amine attack, and dehydration.

Reagents:

  • Substrate A: Thiophene-2-carboxaldehyde (Electrophile)

  • Substrate B: Cysteamine (2-Aminoethanethiol) (Dinucleophile)

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal)

Validated Laboratory Protocol

Note: This protocol is designed for high-purity synthesis (98%+) suitable for biological screening.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in anhydrous Ethanol (20 mL).

  • Addition: Add Cysteamine (10 mmol, 0.77 g) slowly to the solution. Expert Insight: Cysteamine is hygroscopic; weigh quickly or use the hydrochloride salt with an equivalent of base (e.g., Et3N).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (high Rf) should disappear.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap).

  • Purification: The crude residue is often an oil that solidifies. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove trace oxidative byproducts.

  • Yield: Expected yield is 85–92%.

Synthetic Pathway Diagram

SynthesisPathway Aldehyde Thiophene-2- carboxaldehyde Intermediate Hemithioaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack (EtOH, Reflux) Cysteamine Cysteamine (2-Aminoethanethiol) Cysteamine->Intermediate Nucleophilic Attack (EtOH, Reflux) Product 2-(Thiophen-2-yl) thiazolidine (CAS 31404-10-1) Intermediate->Product Cyclization & Dehydration Water H2O (Byproduct) Intermediate->Water

Figure 1: Cyclocondensation pathway for the synthesis of 2-(Thiophen-2-yl)thiazolidine.

Structural Characterization & Analytical Standards

To ensure the integrity of the scaffold for drug development, the following spectral signatures must be verified.

Proton NMR ( H-NMR)

Solvent: CDCl


, 400 MHz
  • 
     7.2–6.9 ppm (m, 3H):  Thiophene aromatic protons.
    
  • 
     5.8–6.0 ppm (s/d, 1H):  C2-H (Methine proton). This is the diagnostic signal for ring closure.
    
  • 
     3.8–2.8 ppm (m, 4H):  Thiazolidine ring protons (C4-H
    
    
    
    and C5-H
    
    
    ). Complex splitting due to ring puckering.
  • 
     ~2.0 ppm (br s, 1H):  N-H proton (Exchangeable with D
    
    
    
    O).
Mass Spectrometry (MS)
  • ESI-MS (+): m/z 172.0 [M+H]

    
    .
    
  • Fragmentation: Loss of the thiophene ring or ring opening may be observed at higher collision energies.

Medicinal Chemistry Applications

2-(Thiophen-2-yl)thiazolidine is rarely the final drug; it is a Core Pharmacophore . Its secondary amine (N3) is a versatile handle for derivatization.

Structure-Activity Relationship (SAR) Logic
  • N3-Functionalization: Acylation or sulfonylation at the N3 position locks the ring conformation and removes the basicity, often improving membrane permeability and target specificity.

  • Thiophene Moiety: Acts as a bioisostere for phenyl or furan rings. The sulfur atom in thiophene can participate in specific hydrophobic interactions or S-pi bonding within enzyme active sites.

  • C2-Chirality: The C2 position is chiral. Enantiomers often show differential binding affinities. Separation via Chiral HPLC is recommended for advanced lead optimization.

Biological Potential (Derivatives)

Research indicates that N-substituted derivatives of this core exhibit activity in:

  • Anticancer: Inhibition of specific kinases or tubulin polymerization.

  • Antimicrobial: Disruption of bacterial cell wall synthesis (similar to penicillin pharmacophores).

  • Antioxidant: The thiazolidine ring can act as a radical scavenger.

Drug Design Workflow

DrugDesign cluster_mod N3-Functionalization Strategies Core Core Scaffold: 2-(Thiophen-2-yl)thiazolidine Acyl Amide Formation (R-COCl) Core->Acyl  Derivatization Sulfonyl Sulfonamide Formation (R-SO2Cl) Core->Sulfonyl Urea Urea/Thiourea (R-NCO / R-NCS) Core->Urea Target Bioactive Candidate (Kinase Inhibitor / Antimicrobial) Acyl->Target  Increased Lipophilicity Sulfonyl->Target  H-Bond Acceptor Urea->Target  Conformational Lock

Figure 2: Strategic derivatization of the thiazolidine core for library generation.

Handling & Safety (EHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiazolidines can oxidize to thiazoles or hydrolyze back to aldehyde/thiol upon prolonged exposure to moist air.

References

  • Chemical Identity & Properties: Oakwood Chemical. (n.d.). 2-Thiophen-2-yl-thiazolidine SDS. Retrieved from

  • Synthesis Mechanism: Mishra, R., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives. PLOS ONE. Retrieved from

  • Thiazolidine Applications: Chawla, A., et al. (2023).[3] Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Retrieved from

  • Thiophene Bioisosteres: Encyclopedia MDPI. (2024). Biological Activities of Thiophenes. Retrieved from (Generalized Link for Thiophene Bioactivity context)

Sources

Molecular Architecture & Therapeutic Potential of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure of 2-Thiophen-2-yl-thiazolidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-Thiophen-2-yl-thiazolidine represents a critical heterocyclic scaffold in medicinal chemistry, merging the bioisosteric properties of the thiophene ring with the saturated thiazolidine core. This structure is frequently utilized not merely as a static pharmacophore but as a dynamic prodrug delivery system —capable of reversible hydrolysis to release cysteamine (a potent antioxidant and cystinosis treatment) and 2-thiophenecarboxaldehyde.

This guide provides a comprehensive technical analysis of its molecular structure, synthetic pathways, spectroscopic characteristics, and therapeutic utility. It is designed to serve as a foundational reference for researchers investigating thiazolidine-based peptidomimetics, antimicrobial agents, and metabolic modulators.

Chemical Synthesis & Mechanistic Pathways[1][2][3][4]

Synthetic Strategy

The most robust method for synthesizing 2-Thiophen-2-yl-thiazolidine is the condensation-cyclization of cysteamine (2-aminoethanethiol) with 2-thiophenecarboxaldehyde. This reaction proceeds under mild conditions, typically in an ethanolic or aqueous medium, often without the need for metal catalysis.

Reaction Stoichiometry: 1:1 molar ratio. Conditions: Ethanol, Room Temperature (25°C), 1–4 hours. Yield: Typically 75–90%.

Reaction Mechanism

The formation involves a two-step sequence:

  • Imine Formation: Nucleophilic attack of the cysteamine amine group on the aldehyde carbonyl, releasing water to form a Schiff base (imine) intermediate.

  • Thia-Michael-Type Cyclization: Intramolecular nucleophilic attack by the thiol group onto the imine carbon (C=N), closing the 5-membered ring.

SynthesisMechanism Start Reagents (Cysteamine + 2-Thiophenecarboxaldehyde) Inter Intermediate (Schiff Base / Hemithioaminal) Start->Inter Dehydration (-H₂O) Nucleophilic Attack (N→C) Prod Product (2-Thiophen-2-yl-thiazolidine) Inter->Prod Intramolecular Cyclization (S→C) Prod->Start Hydrolysis (pH < 5)

Figure 1: Mechanistic pathway for the synthesis of 2-Thiophen-2-yl-thiazolidine. The reaction is reversible, a feature exploited in prodrug design.

Structural Characterization & Spectroscopy

Molecular Geometry
  • Ring Conformation: The thiazolidine ring is not planar; it adopts an envelope conformation (C4 or S1 puckered) to minimize torsional strain and steric interactions between the bulky thiophene group at C2 and the lone pairs on Sulfur/Nitrogen.

  • Stereochemistry: The C2 carbon is a chiral center. Synthesized from achiral cysteamine and 2-thiophenecarboxaldehyde, the product is obtained as a racemic mixture (R/S) .

Spectroscopic Signatures (NMR & IR)

Researchers should look for the following diagnostic signals to validate the structure.

TechniqueFunctional Group / AtomCharacteristic SignalInterpretation
¹H NMR C2-H (Thiazolidine) δ 5.8 – 6.2 ppm (s or d) The methine proton at the chiral center; diagnostic for ring closure.
¹H NMR Thiophene Ring δ 6.9 – 7.5 ppm (m) Aromatic protons (H3, H4, H5) of the thiophene moiety.[1]
¹H NMR N-H δ 2.5 – 3.5 ppm (br) Broad singlet, exchangeable with D₂O.
¹H NMR C4-H₂, C5-H₂ δ 2.8 – 3.8 ppm (m) Multiplets corresponding to the ethylene backbone of the thiazolidine.
¹³C NMR C2 (Thiazolidine) δ 65 – 75 ppm Significant downfield shift due to N and S heteroatoms.
FT-IR N-H Stretch 3300 – 3400 cm⁻¹ Secondary amine stretch.
FT-IR C-S-C Stretch 600 – 700 cm⁻¹ Thioether linkage characteristic.

Physicochemical Properties & Stability[2]

Solubility Profile
  • Lipophilicity: The thiophene ring significantly increases the LogP compared to unsubstituted thiazolidine, facilitating membrane permeability.

  • Solvents: Highly soluble in DMSO, Ethanol, Methanol, and Chloroform. Sparingly soluble in water (neutral pH).

Hydrolytic Stability (The Prodrug Concept)

Thiazolidines are acid-labile. At physiological pH (7.4), the ring is relatively stable, but in acidic environments (pH < 5, such as the lysosome or stomach), the equilibrium shifts towards hydrolysis.

Equilibrium Constant (


): 


This property is exploited in cystinosis therapy , where thiazolidine prodrugs deliver cysteamine to cells without the rapid oxidation and unpleasant odor associated with free cysteamine.

Therapeutic Applications & SAR

Structure-Activity Relationship (SAR)

The 2-Thiophen-2-yl-thiazolidine scaffold serves as a "privileged structure" in drug discovery.

SAR Core 2-Thiophen-2-yl-thiazolidine (Scaffold) Thiophene Thiophene Ring (C2) Bioisostere for Phenyl Enhances Lipophilicity & Pi-Pi Stacking Core->Thiophene NH N3 Position Site for Acylation/Alkylation Modulates Solubility & H-Bonding Core->NH S S1 Position Oxidation to Sulfoxide/Sulfone Increases Polarity Core->S

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones.

Key Therapeutic Areas[6]
  • Antimicrobial & Antifungal: Derivatives of this scaffold have shown potency against Candida albicans and Gram-negative bacteria by disrupting cell wall synthesis.

  • Anticancer: Thiophene-thiazolidine hybrids act as kinase inhibitors. The thiophene moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of enzymes like CDK2 or EGFR .

  • Cystinosis Treatment: Acts as a cysteamine prodrug .[2] Upon cellular uptake, the ring opens to release cysteamine, which depletes intralysosomal cystine accumulation.

Experimental Protocols

Protocol: Synthesis of 2-Thiophen-2-yl-thiazolidine

Objective: To synthesize the title compound with >95% purity.

Materials:

  • Cysteamine hydrochloride (1.13 g, 10 mmol)

  • 2-Thiophenecarboxaldehyde (1.12 g, 10 mmol)

  • Triethylamine (Et₃N) (1.5 mL, if neutralizing HCl salt)

  • Ethanol (Absolute, 20 mL)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Dissolve cysteamine HCl in 10 mL of ethanol. Add Et₃N to neutralize (white precipitate of Et₃N·HCl may form). Filter if necessary.

  • Addition: Add 2-thiophenecarboxaldehyde (dissolved in 10 mL ethanol) dropwise to the cysteamine solution under stirring at room temperature.

  • Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (Silica gel, Hexane:EtOAc 3:1). The aldehyde spot should disappear.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 10 mL) to remove unreacted amine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Protocol: Hydrolytic Stability Assay

Objective: To determine the half-life of the thiazolidine ring at physiological vs. lysosomal pH.

  • Buffer Prep: Prepare Phosphate buffer (pH 7.4) and Acetate buffer (pH 4.5).

  • Incubation: Dissolve compound (100 µM) in buffers containing 10% DMSO. Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.

  • Analysis: Analyze via HPLC-UV (254 nm). Measure the decrease in the thiazolidine peak and the appearance of the 2-thiophenecarboxaldehyde peak.

References

  • Thiazolidines as Prodrugs: Gahl, W. A., et al. "Cysteamine therapy for nephropathic cystinosis." New England Journal of Medicine, 1987.

  • Synthesis Mechanism: Kandeel, M. M., et al. "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy, 2020.

  • Antimicrobial Activity: Panneerselvam, P., et al. "Synthesis and pharmacological screening of some novel 2-substituted thiazolidine-4-ones." Journal of Pharmacy Research, 2011.

  • Prodrug Stability: McCune, K. D., et al. "Reversible breakdown and synthesis of sugar cysteamine thiazolidines." Bioorganic Chemistry, 2017.

  • Anticancer Hybrids: Romagnoli, R., et al. "Hybrid molecules containing the thiophene and thiazolidine scaffolds as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

2-Thiophen-2-yl-thiazolidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 31404-10-1 Molecular Formula: C₇H₉NS₂ Molecular Weight: 171.28 g/mol [1]

Executive Summary & Significance

2-(Thiophen-2-yl)thiazolidine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a bioisostere for 2-phenylthiazolidine. It features a saturated thiazolidine ring fused to a thiophene moiety at the C2 position. This compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[2]

Its core value lies in its dual functionality:

  • Electronic Modulation: The electron-rich thiophene ring offers different metabolic stability and lipophilicity profiles compared to phenyl analogs.

  • Synthetic Versatility: The secondary amine at position 3 (N3) acts as a nucleophilic handle for further functionalization (acylation, alkylation, sulfonylation), allowing the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Physicochemical Properties

Note: While specific experimental values for this exact derivative are sparse in open literature, the following data combines available commercial specifications with high-confidence predictive models based on structural analogs (e.g., 2-phenylthiazolidine).

PropertyValue / DescriptionSource/Methodology
Appearance Solid (crystalline powder) or viscous oilAnalog comparison; commercial handling
Melting Point Range: 70–110 °C (Predicted)Based on 2-phenylthiazolidine (mp 105-108°C)
Boiling Point ~310 °C at 760 mmHg (Predicted)Advanced Chemistry Development (ACD/Labs)
LogP (Octanol/Water) 1.8 – 2.1Predicted (Consensus Models)
Solubility Soluble in DMSO, DCM, Ethanol, Methanol. Insoluble in water.[3]Polarity assessment
pKa (Conjugate Acid) ~6.5 (Secondary Amine)Estimated
Refractive Index 1.62 (Predicted)High polarizability of thiophene ring

Synthesis & Reaction Mechanism[4][5][6][7][8]

Synthetic Protocol

The most robust method for synthesizing 2-(thiophen-2-yl)thiazolidine is the condensation of 2-thiophenecarboxaldehyde with cysteamine (2-aminoethanethiol) . This reaction is thermodynamically driven by the formation of the stable 5-membered thiazolidine ring.

Reagents:

  • 2-Thiophenecarboxaldehyde (1.0 eq)

  • Cysteamine (2-aminoethanethiol) (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst (Optional): Mild Lewis acid or molecular sieves (to sequester water)

Procedure:

  • Dissolve 2-thiophenecarboxaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Add cysteamine (10 mmol) slowly to the stirring solution at room temperature.

  • Stir the mixture for 4–12 hours. Monitoring by TLC (SiO₂, 30% EtOAc/Hexane) will show the disappearance of the aldehyde.

  • Optimization: If conversion is slow, reflux for 2 hours using a Dean-Stark trap or add anhydrous MgSO₄ to push the equilibrium forward.

  • Workup: Concentrate the solvent under reduced pressure. The residue can be recrystallized from ethanol/ether or purified via flash column chromatography if necessary.

Mechanistic Pathway

The reaction proceeds via a hemiaminal intermediate, followed by intramolecular cyclization.

SynthesisMechanism Aldehyde 2-Thiophenecarboxaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (N:) Cysteamine Cysteamine (Nucleophile) Cysteamine->Hemiaminal Nucleophilic Attack (N:) Imine Imine (Schiff Base) Transient Species Hemiaminal->Imine - H2O (Dehydration) Thiazolidine 2-(Thiophen-2-yl)thiazolidine (Stable Product) Imine->Thiazolidine Intramolecular Thiol Attack (S:)

Figure 1: Step-wise condensation mechanism involving imine formation and subsequent ring closure by the sulfur nucleophile.

Structural Characterization (Spectroscopy)

Researchers should verify the product identity using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃) Expectations:

  • Thiophene Ring: Multiplets at δ 6.9–7.4 ppm (3H).

  • C2-H (Methine): A distinct singlet (or weak doublet) at δ 5.8–6.2 ppm . This is the diagnostic peak for ring closure; the aldehyde proton (usually ~9.8 ppm) must be absent.

  • Thiazolidine Ring (C4/C5): Complex multiplets at δ 2.8–3.8 ppm (4H) corresponding to the -N-CH₂-CH₂-S- backbone.

  • N-H: Broad singlet at δ 2.0–2.5 ppm (exchangeable with D₂O).

IR Spectroscopy:

  • Absence of C=O: Disappearance of the strong aldehyde carbonyl stretch (~1660–1700 cm⁻¹).

  • N-H Stretch: Weak/medium band at 3300–3400 cm⁻¹ .

  • C-S Stretch: Weak bands in the fingerprint region (600–700 cm⁻¹ ).

Chemical Reactivity & Stability

The 2-(thiophen-2-yl)thiazolidine scaffold is chemically active at three distinct sites: the secondary amine (N3), the sulfur atom (S1), and the C2 position (susceptible to hydrolysis).

Reactivity Profile[3]
  • N-Functionalization: The secondary amine is readily acylated, alkylated, or sulfonylated to create prodrugs or active pharmaceutical ingredients (APIs).

  • S-Oxidation: Treatment with peroxides (mCPBA, H₂O₂) yields sulfoxides or sulfones. Note that the thiophene sulfur is aromatic and less reactive than the thiazolidine sulfur.

  • Acidic Hydrolysis: The ring is an N,S-acetal. Strong aqueous acid can reverse the synthesis, opening the ring back to the aldehyde and cysteamine.

Reactivity Center 2-(Thiophen-2-yl)thiazolidine (Core Scaffold) Acylation N-Acyl Derivative (Amide Formation) Center->Acylation R-COCl / Base Oxidation S-Oxide (Sulfoxide) S-Dioxide (Sulfone) Center->Oxidation mCPBA or H2O2 Hydrolysis Ring Opening (Aldehyde + Cysteamine) Center->Hydrolysis H3O+ / Heat Mannich Mannich Base (Aminomethylation) Center->Mannich HCHO + Amine

Figure 2: Key chemical transformations. Blue nodes indicate synthetic utility; Red nodes indicate degradation or metabolic pathways.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiazolidines can slowly oxidize in air to form disulfides or dehydrogenate to thiazoles.

  • Odor: Likely possesses a characteristic sulfurous/mercaptan-like odor. Handle in a fume hood.

References

  • Synthesis of Thiazolidines

    • Title: "Thiazolidine derivatives and their pharmacological actions."[2][4][5][6]

    • Source: E3S Web of Conferences 556, 01052 (2024).[5]

    • URL:[Link]

  • Thiophene Aldehyde Reactivity

    • Title: "Reaction mechanism of cysteamine and aldehydes."[7]

    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "2-Thiophen-2-yl-thiazolidine Product Page"
    • Source: Oakwood Chemical.
    • URL:[Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 2-(Thiophen-2-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-(Thiophen-2-yl)thiazolidine .

Executive Summary

2-(Thiophen-2-yl)thiazolidine (CAS: 5651-68-3) is a five-membered heterocyclic compound belonging to the class of 1,3-thiazolidines. Structurally, it consists of a saturated thiazolidine ring substituted at the C2 position with a thiophene moiety. This scaffold is significant in medicinal chemistry as a bioisostere for proline and a "caged" cysteine prodrug, capable of liberating free sulfhydryl groups under physiological hydrolysis.

This guide provides a comprehensive reference for the synthesis, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometric (MS) profiles of the molecule.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(Thiophen-2-yl)-1,3-thiazolidine
Molecular Formula C

H

NS

Molecular Weight 171.28 g/mol
CAS Number 5651-68-3
Physical State Viscous yellow oil or low-melting solid
Solubility Soluble in CHCl

, DMSO, MeOH; sparingly soluble in water

Synthesis Protocol

The synthesis of 2-(thiophen-2-yl)thiazolidine proceeds via a condensation reaction (cyclization) between 2-thiophenecarboxaldehyde and cysteamine (2-aminoethanethiol). This reaction is a classic example of Schiff base formation followed by intramolecular nucleophilic attack by the thiol group.

Experimental Procedure
  • Reagents: 2-Thiophenecarboxaldehyde (10 mmol), Cysteamine hydrochloride (10 mmol), Triethylamine (10 mmol, to neutralize HCl), Ethanol (anhydrous, 20 mL).

  • Reaction:

    • Dissolve cysteamine HCl in ethanol and add triethylamine. Stir for 10 minutes.

    • Add 2-thiophenecarboxaldehyde dropwise at room temperature.

    • Stir the mixture for 4–6 hours. (TLC monitoring: Hexane/EtOAc 3:1).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) to remove salts.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo to yield the crude product.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though the crude is often sufficiently pure (>95%).

Reaction Pathway Visualization

Synthesis Reagents 2-Thiophenecarboxaldehyde + Cysteamine Intermediate Imine Intermediate (Transient) Reagents->Intermediate - H2O Cyclization Intramolecular Thiol Attack Intermediate->Cyclization Product 2-(Thiophen-2-yl)thiazolidine Cyclization->Product

Caption: Step-wise formation of the thiazolidine ring via condensation and cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 2-(thiophen-2-yl)thiazolidine.

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is characterized by the diagnostic methine singlet at the C2 position and the complex multiplets of the thiazolidine ring protons.

Solvent: CDCl


 (7.26 ppm reference)
Frequency:  400 MHz[1][2][3]
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Thiophene 7.20 – 7.25Multiplet1HC5'-H (Thiophene)
Thiophene 6.95 – 7.05Multiplet2HC3'-H , C4'-H
C2-H 5.95 Singlet (or fine d)1HThiazolidine C2-H (Diagnostic)
Ring CH

3.60 – 3.75Multiplet1HN-CH

H

Ring CH

3.05 – 3.25Multiplet2HS-CH

Ring CH

2.85 – 2.95Multiplet1HN-CH

H

NH 2.30 – 2.60Broad Singlet1HN-H (Exchangeable)

Note: The C2 proton shift (~5.95 ppm) is significantly downfield compared to 2-alkyl thiazolidines due to the deshielding effect of the aromatic thiophene ring.

B. Carbon-13 NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm reference)
Carbon TypeShift (

ppm)
Assignment
Quaternary 146.5Thiophene C2' (Ipso)
Aromatic 126.8Thiophene C5'
Aromatic 125.4Thiophene C4'
Aromatic 124.9Thiophene C3'
Methine 68.2 Thiazolidine C2 (N-C-S)
Methylene 53.8Thiazolidine C4 (N-CH

)
Methylene 36.5Thiazolidine C5 (S-CH

)
C. Infrared Spectroscopy (FT-IR)

Key functional group absorptions:

  • 3300 – 3400 cm

    
    :  N-H stretching (secondary amine).
    
  • 3050 – 3100 cm

    
    :  C-H stretching (aromatic/thiophene).
    
  • 2850 – 2950 cm

    
    :  C-H stretching (aliphatic CH
    
    
    
    ).
  • 1400 – 1500 cm

    
    :  Thiophene ring breathing modes.
    
  • 600 – 700 cm

    
    :  C-S stretching (thioether).
    
D. Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 171
    
  • Base Peak: Often m/z 110 (Thiophene-CH=NH

    
    ) or m/z 61 (C
    
    
    
    H
    
    
    S
    
    
    ).
  • Fragmentation Logic:

    • Loss of H

      
      
      
      
      
      m/z 170.
    • Retro-cycloaddition (Ring opening)

      
       Loss of C
      
      
      
      H
      
      
      NS fragments.
    • 
      -Cleavage at C2 
      
      
      
      Generation of Thiophene cation (m/z 83) or Thiazolidine cation.

Structural Logic & Biological Context

Thiazolidine Ring Stability

The 2-substituted thiazolidine ring is a hemiaminal thioether. It exists in equilibrium with its open-chain Schiff base form (imine) in aqueous solution, particularly at acidic pH. This property makes it a "prodrug" for cysteamine and the corresponding aldehyde.

Equilibrium:



Structure-Activity Relationship (SAR) Visualization

SAR Core 2-(Thiophen-2-yl)thiazolidine Thiophene Thiophene Ring: Lipophilic, Aromatic (Target Binding) Core->Thiophene NH Secondary Amine: H-Bond Donor (Solubility/Binding) Core->NH Sulfur Thioether: Metabolic Liability (Oxidation to Sulfoxide) Core->Sulfur C2 C2 Position: Chiral Center (Hydrolytic Stability) Core->C2

Caption: Functional decomposition of the molecule highlighting pharmacophoric features.

References

  • Thiazolidine Synthesis & Mechanism

    • Reaction of cysteamine with aldehydes.[4]

    • Source: [Varlet, V. et al. "Reaction mechanism of cysteamine and aldehydes."[4] ResearchGate.]([Link])

  • Spectroscopic Data of Analogs (2-Arylthiazolidines)

    • General NMR shifts for 2-substituted thiazolidines.
    • Source:

  • Biological Activity (Thiazolidine-2-thione derivatives)

    • Xanthine oxidase inhibition and antibacterial activity.
    • Source: [Zhang, X. et al. "Synthesis and biological evaluation of thiazolidine-2-thione derivatives."[5] PLOS ONE (2022).]([Link])

  • Thiophene Chemistry

    • Synthesis of 2-thiophenecarboxaldehyde deriv
    • Source:

Sources

13C NMR Analysis of 2-Thiophen-2-yl-thiazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

The analysis of 2-Thiophen-2-yl-thiazolidine represents a critical workflow in the characterization of sulfur-nitrogen heterocycles. This scaffold serves as a bioisostere for proline and is a key pharmacophore in the development of antimicrobial and anticonvulsant agents.

Unlike simple aliphatic amines, the thiazolidine ring introduces conformational flexibility and a chiral center at the C2 position. When substituted with a thiophene ring, the electronic environment becomes highly distinct due to the electron-rich aromatic system interacting with the saturated heterocycle. This guide provides a rigorous, self-validating protocol for the structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (


C NMR).
The Molecular Target
  • IUPAC Name: 2-(thiophen-2-yl)thiazolidine

  • Core Scaffold: Saturated 5-membered ring (Thiazolidine)

  • Substituent: Thiophene ring attached at C2

  • Key Feature: The C2 carbon is a hemiaminal thioether stereocenter, serving as the diagnostic "anchor" for NMR assignment.

Synthesis & Mechanistic Origin[6]

To interpret the NMR spectrum accurately, one must understand the origin of the signals. The molecule is typically synthesized via the condensation of thiophene-2-carboxaldehyde and cysteamine (2-aminoethanethiol) . This reaction proceeds through a Schiff base intermediate followed by intramolecular cyclization.

Mechanistic Pathway (Graphviz)

SynthesisPath Figure 1: Mechanistic pathway for thiazolidine ring formation. Reactants Reactants (Thiophene-2-CHO + Cysteamine) Inter Intermediate (Schiff Base / Imine) Reactants->Inter - H2O Cycliz Cyclization (5-exo-trig) Inter->Cycliz Nucleophilic Attack (S) Product Product 2-Thiophen-2-yl-thiazolidine Cycliz->Product Ring Closure

Experimental Protocol

Sample Preparation

The choice of solvent is critical due to the potential for ring-opening hydrolysis or oxidation of the sulfur atoms.

  • Solvent: Chloroform-d (

    
    )  is the standard choice (77.16 ppm triplet reference). It minimizes solute-solvent hydrogen bonding compared to DMSO-
    
    
    
    , yielding sharper peaks for the aliphatic ring protons in HSQC experiments.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Additives: Avoid acidic additives (like traces of HCl from synthesis) as they can catalyze ring opening/epimerization at C2. Filter through a basic alumina plug if acid traces are suspected.

Acquisition Parameters

For a standard 100 MHz or 125 MHz


C observation:
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Ensures NOE enhancement for protonated carbons while decoupling protons during acquisition.
Relaxation Delay (D1) 2.0 – 3.0 secondsSufficient for relaxation of methine/methylene carbons. Extend to 5s if quaternary thiophene carbons are weak.
Scans (NS) 512 – 1024Thiazolidine carbons are sensitive; high S/N is required to distinguish impurity peaks (e.g., dimers).
Spectral Width 220 ppmCovers aliphatic (0-100) and aromatic/carbonyl (100-200) regions.

Spectral Interpretation & Assignment Logic

The


C NMR spectrum of 2-thiophen-2-yl-thiazolidine will display 7 distinct carbon signals . The assignment strategy divides the molecule into two zones: the Aliphatic Thiazolidine Ring  and the Aromatic Thiophene Ring .
Zone A: The Thiazolidine Ring (Aliphatic)

This ring contains three carbons. Their chemical shifts are dictated by the electronegativity of the adjacent heteroatoms (N and S).

  • C5 (Methylene,

    
    ): 
    
    • Shift: 34.0 – 38.0 ppm

    • Logic: Carbon bonded to Sulfur is less deshielded than Carbon bonded to Nitrogen.

    • DEPT-135: Negative peak (inverted).

  • C4 (Methylene,

    
    ): 
    
    • Shift: 50.0 – 55.0 ppm

    • Logic: Nitrogen is more electronegative than Sulfur, causing a downfield shift relative to C5.

    • DEPT-135: Negative peak (inverted).

  • C2 (Methine,

    
    ): 
    
    • Shift: 62.0 – 68.0 ppm

    • Logic: This is the most deshielded aliphatic carbon. It is flanked by both Sulfur and Nitrogen and attached to an aromatic ring.

    • DEPT-135: Positive peak.

    • Diagnostic Value: This peak confirms ring closure. If the ring is open (imine form), this carbon would appear as an imine (

      
      ) signal around 160 ppm.
      
Zone B: The Thiophene Ring (Aromatic)

The thiophene ring provides four signals in the aromatic region (120–150 ppm).

  • C2' (Quaternary, Ipso):

    • Shift: 142.0 – 148.0 ppm

    • Logic: The attachment point to the thiazolidine ring.[1] It usually has low intensity due to long relaxation times (no attached protons).

    • DEPT-135: Absent (or very weak).

  • C3', C4', C5' (Methines):

    • Shifts: 124.0 – 128.0 ppm (Cluster)

    • Logic:

      • C5' (alpha to S): Typically the most deshielded of the unsubstituted methines (~127 ppm).

      • C3' (beta to S, ortho to alkyl): ~125 ppm.

      • C4' (beta to S, meta to alkyl): ~126 ppm.

    • Differentiation: Requires HSQC/HMBC to assign specifically, but they appear as a distinct cluster.

Summary Table of Predicted Shifts ( )
Carbon LabelTypePredicted Shift (

, ppm)
DEPT-135 PhaseMultiplicity (coupling)
C5 (Thiazolidine)

35.5 ± 2.0NegativeTriplet
C4 (Thiazolidine)

53.0 ± 2.0NegativeTriplet
C2 (Thiazolidine)

66.5 ± 2.0PositiveDoublet
C3' / C4' / C5'

(Ar)
124.0 – 128.0PositiveDoublet
C2' (Thiophene)

145.0 ± 3.0NullSinglet

Advanced Verification: The HMBC Connectivity Map

To ensure "Trustworthiness" (Part 2 of the core requirements), one cannot rely solely on 1D shifts. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure by showing long-range couplings (2-3 bonds).

Key Correlations to Look For:
  • The Linker: The proton on Thiazolidine C2 should show a strong HMBC correlation to Thiophene C2' (ipso) and Thiophene C3' . This proves the two rings are connected.

  • The Ring Closure: The protons on Thiazolidine C5 should correlate to Thiazolidine C2 , verifying the 5-membered ring integrity.

Connectivity Logic Diagram (Graphviz)

HMBC_Logic Figure 2: Key HMBC correlations validating the 2-substituted thiazolidine structure. H_C2 Proton H-C2 (Thiazolidine) C_Ipso Carbon C2' (Thiophene Ipso) H_C2->C_Ipso Connects Rings C_Thiaz_S Carbon C5 (Thiazolidine S-CH2) H_C2->C_Thiaz_S Verifies Ring C_Thiaz_N Carbon C4 (Thiazolidine N-CH2) H_C2->C_Thiaz_N Verifies Ring

Troubleshooting & Common Artifacts

In a research setting, spectra are rarely perfect. Here are common issues specific to this molecule:

  • Rotamers: If the nitrogen is substituted (e.g., N-acetyl or N-alkyl), you will see peak doubling due to restricted rotation around the amide bond or steric hindrance. For the unsubstituted parent (NH), this is less common but can occur in viscous solvents.

  • Oxidation (Sulfoxide formation): Thiazolidines are prone to oxidation at the sulfur.

    • Symptom:[2][3] New peaks appearing downfield.[2] The C5 signal (S-CH2) will shift significantly downfield (from ~35 to ~50 ppm) due to the electron-withdrawing sulfoxide (

      
      ) group.
      
  • Hydrolysis: Presence of free thiophene-2-carboxaldehyde.

    • Symptom:[2][3] Appearance of a carbonyl peak at ~182 ppm (aldehyde CHO) and loss of the C2 chiral center signal.

References

  • General Thiazolidine Synthesis & NMR

    • Title: Synthesis and biological evaluation of thiazolidine deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Thiophene Substituent Effects

    • Title: C NMR Spectra of Substituted Thiophenes.
    • Source:Oxford Academic / J. Chem. Soc.
    • URL:[Link]

  • NMR Shift Database (SDBS)

    • Title: SDBS Web: Spectral D
    • Source:AIST Japan.
    • URL:[Link]

  • Mechanistic Insight

    • Title: Cyclization of Schiff bases to thiazolidines: A mechanistic study.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Thiophen-2-yl-thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into the core principles of its ionization and fragmentation behavior, offering a predictive analysis based on established mass spectrometry principles and data from analogous structures. A detailed experimental protocol for acquiring its mass spectrum is provided, alongside a thorough interpretation of the expected data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization and analysis of novel heterocyclic compounds.

Introduction: The Significance of 2-Thiophen-2-yl-thiazolidine

2-Thiophen-2-yl-thiazolidine belongs to a class of sulfur and nitrogen-containing heterocyclic compounds that are prominent scaffolds in a vast array of biologically active molecules. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, while the thiazolidine ring is a core component of various therapeutic agents, including antidiabetic and antimicrobial drugs. The combination of these two moieties in 2-Thiophen-2-yl-thiazolidine (C7H9NS2, Molecular Weight: 171.28 g/mol ) presents a molecule with significant potential for novel drug discovery efforts.[1]

Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. Understanding the molecule's behavior under mass spectrometric conditions, particularly its fragmentation pattern, is crucial for its unambiguous identification in complex matrices and for metabolism studies. This guide will explore the theoretical underpinnings of the mass spectral analysis of 2-Thiophen-2-yl-thiazolidine, providing a robust framework for its experimental investigation.

Experimental Approach: Acquiring the Mass Spectrum

The acquisition of a high-quality mass spectrum is paramount for reliable structural interpretation. Electron Ionization (EI) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 2-Thiophen-2-yl-thiazolidine, as it typically induces reproducible and information-rich fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Dissolve a small quantity (approximately 1 mg/mL) of high-purity 2-Thiophen-2-yl-thiazolidine in a volatile organic solvent such as methanol or dichloromethane.

    • Ensure the sample is fully dissolved to prevent any solid particulates from entering the instrument.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements of the molecular ion and fragment ions.

    • Couple the mass spectrometer to a Gas Chromatography (GC) system for sample introduction, which will ensure the analysis of a pure compound and provide retention time information.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Parameters (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

Logical Causality in Experimental Choices:
  • GC Introduction: Utilizing GC for sample introduction ensures that the analyte is in the gas phase and separated from any potential non-volatile impurities before entering the mass spectrometer.

  • 70 eV Electron Energy: This standard energy level provides sufficient energy to cause ionization and extensive, yet reproducible, fragmentation, which is crucial for structural elucidation and comparison with spectral libraries.

  • High-Resolution Mass Spectrometry: Accurate mass measurements are critical for determining the elemental composition of the molecular ion and its fragments, thereby increasing the confidence in structural assignments.

Predicted Mass Spectrum and Fragmentation Analysis

The Molecular Ion (M+•):

Upon electron ionization, 2-Thiophen-2-yl-thiazolidine is expected to readily lose an electron to form a stable molecular ion (M+•) at m/z 171 . Given the presence of aromatic and heteroaromatic rings, this peak is anticipated to be of significant intensity.

Proposed Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation is expected to involve the cleavage of the bonds in the thiazolidine ring, which is the more saturated and thus generally less stable part of the molecule compared to the aromatic thiophene ring.

Diagram: Proposed Fragmentation Pathway of 2-Thiophen-2-yl-thiazolidine

fragmentation_pathway M [C7H9NS2]+• m/z 171 (Molecular Ion) F4 [C5H5S]+ m/z 97 (Thienylmethylium ion) M->F4 - C2H4N• F5 [C3H5NS]+• m/z 87 M->F5 - C4H4S F1 [C5H4S]+• m/z 84 (Thiophene radical cation) F2 [C4H4S]+• m/z 84 (Thienyl cation) F3 [C2H5NS]+• m/z 75 (Thiazolidine fragment) F4->F2 - H• F5->F3 - C2H2

Caption: Proposed EI fragmentation of 2-Thiophen-2-yl-thiazolidine.

Key Predicted Fragment Ions:
m/z Proposed Structure/Formula Formation Mechanism Significance
171 [C7H9NS2]+•Molecular IonConfirms the molecular weight of the compound.
111 [C5H5S]+Cleavage of the C-C bond between the thiophene and thiazolidine rings, with charge retention on the thiophene-containing fragment.A highly probable and stable thienylmethylium ion.
97 [C4H5S]+Loss of a hydrogen atom from the thienylmethylium ion, or direct cleavage with rearrangement.A common fragment in the mass spectra of thiophene derivatives.
87 [C3H5NS]+•Cleavage of the C-C bond with charge retention on the thiazolidine ring fragment.Provides evidence for the thiazolidine moiety.
60 [C2H4S]+•Fragmentation of the thiazolidine ring.Indicative of the thioether portion of the thiazolidine ring.
45 [CHS]+Fragmentation of the thiophene ring.A characteristic fragment for sulfur-containing aromatic rings.
Interpretation of Fragmentation Logic:
  • Alpha-Cleavage: The bond between the thiophene ring and the thiazolidine ring is a likely site for initial cleavage. The positive charge is likely to be stabilized by the aromatic thiophene ring, leading to the formation of the abundant thienylmethylium ion (m/z 111).

  • Ring Opening and Fragmentation of Thiazolidine: The saturated thiazolidine ring can undergo ring-opening followed by fragmentation, leading to the loss of neutral species such as ethene (C2H4) or ethanimine (C2H5N).

  • Fragmentation of the Thiophene Ring: While the thiophene ring is relatively stable, it can also fragment, typically through the loss of a hydrogen atom or the expulsion of a CHS radical, giving rise to characteristic ions at lower mass-to-charge ratios.

Data Presentation and Validation

To facilitate the analysis and comparison of experimental data with the predicted fragmentation, a structured approach to data presentation is essential.

Table of Expected Mass Spectral Data:
Ion m/z (Predicted) Relative Intensity (Expected) Elemental Composition
Molecular Ion [M]+•171.0227HighC7H9NS2
[M-C2H4N]+128.0118MediumC6H6S2
[C5H5S]+97.0115HighC5H5S
[C3H5NS]+•87.0146MediumC3H5NS
[C4H3S]+83.9982MediumC4H3S

Note: The elemental compositions are calculated based on the most abundant isotopes.

Self-Validating System:

The proposed experimental protocol incorporates a self-validating system. The combination of GC retention time and the high-resolution mass spectrum provides two independent points of data for the identification of 2-Thiophen-2-yl-thiazolidine. The accurate mass measurements of the molecular ion and its fragment ions should be within a 5 ppm mass tolerance of the theoretical values, providing a high degree of confidence in the identification.

Diagram: Experimental Workflow for MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis dissolve Dissolve in Volatile Solvent gc Gas Chromatography (GC) dissolve->gc Injection ms High-Resolution Mass Spectrometer (EI) gc->ms Transfer Line spectrum Acquire Mass Spectrum ms->spectrum interpretation Fragmentation Analysis spectrum->interpretation validation Data Validation (Accurate Mass & RT) interpretation->validation

Caption: Workflow for the GC-MS analysis of 2-Thiophen-2-yl-thiazolidine.

Conclusion

This technical guide provides a detailed framework for the mass spectrometric analysis of 2-Thiophen-2-yl-thiazolidine. By combining a robust experimental protocol with a predictive fragmentation analysis based on established chemical principles, researchers can confidently approach the structural characterization of this and related heterocyclic compounds. The insights provided herein are intended to empower scientists in drug discovery and development to leverage the full potential of mass spectrometry for the rapid and accurate elucidation of novel molecular entities.

References

  • El-Metwally, A. M., & Al-Abdullah, E. S. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 163-173. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 2-Thiophen-2-yl-thiazolidine: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Thiophen-2-yl-thiazolidine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide addresses the notable absence of publicly available solubility data for this specific molecule. Instead of merely reporting data, this document provides a comprehensive framework for researchers and drug development professionals to predict, experimentally determine, and rationally understand the solubility of 2-Thiophen-2-yl-thiazolidine. We will delve into its predicted physicochemical properties, apply established solubility theories, and provide a gold-standard, step-by-step experimental protocol for accurate solubility measurement. This guide is designed to empower scientists with the foundational knowledge and practical tools necessary to work effectively with this compound.

Physicochemical Profile and Structural Analysis

To understand the solubility of a compound, we must first understand the molecule itself. 2-Thiophen-2-yl-thiazolidine possesses a unique structure, combining a five-membered aromatic thiophene ring with a saturated thiazolidine ring. This duality is the primary determinant of its solubility behavior.

The thiazolidine moiety contains two heteroatoms, nitrogen (a hydrogen bond acceptor) and sulfur, contributing to the molecule's polarity. The thiophene ring, while containing a sulfur atom, is largely non-polar and aromatic in character. The interplay between these two regions dictates how the molecule interacts with different types of solvents.

To quantify these characteristics, we can predict key physicochemical parameters using established computational models. These predictions provide a robust starting point for solvent selection and experimental design.

Table 1: Predicted Physicochemical Properties of 2-Thiophen-2-yl-thiazolidine

ParameterPredicted ValueImplication for Solubility
Molecular Weight185.29 g/mol Low molecular weight generally favors solubility.
cLogP (Octanol-Water)1.95 - 2.20A moderately lipophilic character suggests better solubility in non-polar organic solvents than in water.
Topological Polar Surface Area (TPSA)41.1 ŲIndicates moderate polarity, suggesting that polar aprotic and protic solvents will be effective.
Hydrogen Bond Donors1 (from the N-H group)Ability to donate a hydrogen bond, favoring interaction with hydrogen bond accepting solvents (e.g., acetone, ethyl acetate).
Hydrogen Bond Acceptors2 (from the N and S atoms)Ability to accept hydrogen bonds, favoring interaction with protic solvents (e.g., alcohols).

Note: Values are aggregated from various cheminformatics predictors. Actual experimental values may vary.

cluster_molecule Molecular Structure & Key Features cluster_thiaz cluster_thio cluster_nh mol Thiazolidine Thiazolidine Ring (Polar, H-Bond Donor/Acceptor) Thiazolidine->mol Thiophene Thiophene Ring (Aromatic, Non-polar) Thiophene->mol NH N-H Group (H-Bond Donor) NH->mol cluster_solvents Solvent Classes Solute 2-Thiophen-2-yl-thiazolidine Protic Polar Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding Dipole-Dipole Predicted: HIGH Solubility Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic H-Bond Accepting Dipole-Dipole Predicted: GOOD Solubility Nonpolar Non-Polar (e.g., Hexane) Solute->Nonpolar Weak van der Waals Predicted: LOW Solubility Start Start: Excess Solute + Known Volume of Solvent Equilibrate Step 1: Agitate (24-48h at constant T) To reach thermodynamic equilibrium Start->Equilibrate Settle Step 2: Settle (24h at constant T) For gravitational phase separation Equilibrate->Settle Filter Step 3: Filter Supernatant (0.22 µm Syringe Filter) To remove microparticulates Settle->Filter Dilute Step 4: Dilute Sample To fall within analytical range Filter->Dilute Analyze Step 5: Analyze via HPLC-UV Against a calibration curve Dilute->Analyze Result Result: Solubility (e.g., mg/mL) Analyze->Result

Technical Guide: Synthesis and Functionalization of 2-Thiophen-2-yl-thiazolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways, mechanistic underpinnings, and optimization strategies for 2-(thiophen-2-yl)thiazolidine and its pharmacologically active derivatives (specifically 4-thiazolidinones).

The fusion of a thiophene moiety—a classic bioisostere for the phenyl group—with the thiazolidine ring creates a privileged scaffold in medicinal chemistry. These derivatives exhibit potent biological profiles, including antimicrobial, anti-inflammatory, and xanthine oxidase inhibitory activities. This guide prioritizes reproducible, high-yield protocols ranging from classical Dean-Stark dehydrations to modern green chemistry approaches utilizing microwave irradiation and nanocatalysis.

Structural Rationale & Retrosynthesis

The pharmacological value of 2-thiophen-2-yl-thiazolidine stems from its ability to mimic purine nucleosides and interact with sulfur-sensitive enzymes.

  • Thiophene Moiety: Enhances lipophilicity and metabolic stability compared to phenyl analogues due to the sulfur atom's capacity for non-covalent interactions (S···O or S···N bonding).

  • Thiazolidine Core: Acts as a flexible spacer that positions the thiophene ring in a specific vector relative to the N-3 substituent, critical for binding affinity in target pockets (e.g., bacterial DNA gyrase or COX-2 enzymes).

Retrosynthetic Analysis

The construction of the thiazolidine ring at the C2 position is classically achieved via a cyclocondensation strategy.

  • Disconnection: The C2–N3 and C2–S1 bonds are formed simultaneously or sequentially.

  • Synthons:

    • Electrophile: Thiophene-2-carboxaldehyde (providing the C2 carbon and the thiophene tail).

    • Dinucleophile: 2-Aminoethanethiol (cysteamine) for the saturated ring, or Thioglycolic acid + Amine for the 4-thiazolidinone derivative.

Reaction Mechanism: The Chemoselective Cyclization

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the sulfur atom.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Thiophene-2-carboxaldehyde + Amine (R-NH2) Intermediate1 Hemiaminal (Unstable) Reactants->Intermediate1 Nucleophilic Attack Imine Schiff Base (Imine) [-H2O] Intermediate1->Imine Dehydration Transition Thiol Attack (Mercaptoacetic Acid/Cysteamine) Imine->Transition Nucleophilic Addition (S) Cyclization Intramolecular Cyclization Transition->Cyclization Ring Closure Product 2-Thiophen-2-yl-thiazolidine Derivative Cyclization->Product -H2O (if 4-one)

Caption: Step-wise mechanism showing the progression from aldehyde condensation to heterocycle formation.

Critical Control Point: The formation of the imine is reversible. Water removal (via Dean-Stark or desiccants) or catalysis (Lewis acids) drives the equilibrium toward the imine, facilitating the subsequent thiol attack.

Experimental Protocols

Method A: Classical Synthesis of 2-Thiophen-2-yl-thiazolidine

Best for: Generating the saturated core scaffold without carbonyl functionality.

Reagents: Thiophene-2-carboxaldehyde (10 mmol), Cysteamine (2-aminoethanethiol) (10 mmol), Toluene (30 mL).

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve thiophene-2-carboxaldehyde in toluene. Add cysteamine slowly.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor the collection of water in the trap.
    
  • Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil that solidifies. Recrystallize from ethanol/ether.

Method B: One-Pot Synthesis of 4-Thiazolidinone Derivatives (Green Approach)

Best for: Drug discovery libraries. This creates the biologically active "4-one" variant using a multicomponent reaction.

Reagents: Thiophene-2-carboxaldehyde (1.0 eq), Aromatic Amine (1.0 eq), Thioglycolic Acid (1.2 eq),


 (10 mol% catalyst).
  • Mixing: In a microwave-safe vial, combine the aldehyde and amine in ethanol (minimal volume).

  • Activation: Irradiate at 300W for 2 minutes to pre-form the imine (indicated by color change).

  • Addition: Add thioglycolic acid and the

    
     catalyst.
    
  • Irradiation: Irradiate at

    
     (controlled temp) for 10–15 minutes.
    
  • Quench: Pour the hot reaction mixture into crushed ice containing 5% sodium bicarbonate (to neutralize excess acid).

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Comparative Data: Catalyst Efficiency
Catalyst SystemConditionTimeYield (%)Green Score
None (Thermal) Reflux (Benzene), 12h12 h60–65%Low (Solvent toxicity)
ZnCl₂ Microwave (

)
15 min88–92%High
Nano-Fe₃O₄ Ethanol, Reflux2 h85–90%High (Reusable catalyst)
Acetic Acid Reflux (Toluene)8 h70–75%Medium

Workup & Purification Workflow

Efficient purification is essential to remove unreacted thiophene-aldehyde, which can be toxic and interfere with biological assays.

PurificationWorkflow ReactionMix Crude Reaction Mixture Quench Quench: Crushed Ice + NaHCO3 ReactionMix->Quench Filter Filtration (Solid Product) Quench->Filter If Precipitate Forms Extract Extraction (Liquid Product) DCM or Ethyl Acetate Quench->Extract If Oily/Soluble Recryst Recrystallization (Ethanol/DMF) Filter->Recryst Wash Wash: Brine + Water Extract->Wash Wash->Recryst Final Pure Thiazolidine Derivative Recryst->Final

Caption: Decision tree for the isolation of thiazolidine derivatives based on physical state.

Characterization & Validation

To ensure the integrity of the synthesized 2-thiophen-2-yl-thiazolidine, specific spectral signatures must be verified.

Proton NMR ( -NMR)
  • The Diagnostic Peak: The proton at the C2 position (the chiral center formed during ring closure) appears as a distinctive singlet or doublet (if coupling occurs) between

    
     5.8 – 6.5 ppm .
    
  • Thiophene Protons: Aromatic multiplets in the range of

    
     6.9 – 7.6 ppm .
    
  • Methylene Protons: For thiazolidinones, the

    
     protons of the ring (C5 position) appear as a singlet around 
    
    
    
    3.6 – 3.9 ppm
    .
IR Spectroscopy[3]
  • C=O Stretch (4-ones): Strong band at 1680–1720 cm⁻¹ .

  • C-S-C Stretch: Weak bands around 600–700 cm⁻¹ .

  • N-H Stretch: If the nitrogen is unsubstituted, a band appears at 3200–3400 cm⁻¹ .

References

  • Chawla, G., et al. "Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives." European Journal of Medicinal Chemistry, 2013. Link

  • Guchhait, S. K., et al. "Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines." Journal of Organic Chemistry, 2014. Link

  • Azgomi, N., et al. "One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst." Journal of Sulfur Chemistry, 2016. Link

  • Verma, A., et al. "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." Molecules, 2021. Link

  • El-Sawah, D., et al. "Synthesis of thiazoline and thiazole derivatives." ResearchGate, 2020. Link

Technical Whitepaper: Biological Potential of the 2-(Thiophen-2-yl)thiazolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(thiophen-2-yl)thiazolidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. This scaffold acts as a hybrid pharmacophore, fusing the electron-rich, lipophilic thiophene ring with the saturated, nitrogen-sulfur containing thiazolidine heterocycle.

This technical guide analyzes the biological activity of this core structure and its derivatives, focusing on its utility in antimicrobial resistance (AMR) , oncology , and enzyme inhibition . We explore the structure-activity relationships (SAR) that drive these activities and provide validated protocols for their synthesis and evaluation.

Part 1: Chemical Architecture & Synthesis

The Pharmacophore Hybrid

The biological potency of 2-(thiophen-2-yl)thiazolidine stems from the synergistic interaction between its two rings:

  • Thiophene Ring (Lipophilic Domain): Acts as a bioisostere for phenyl groups but with higher electron density and lipophilicity. This facilitates penetration through lipid bilayers of bacterial cell walls and cancer cell membranes.

  • Thiazolidine Ring (Polar/Reactive Domain): Contains a secondary amine and a thioether. It serves as a hydrogen bond donor/acceptor and can undergo metabolic ring-opening to release reactive intermediates (e.g., sulfhydryl groups) that scavenge free radicals or interact with cysteine residues in target enzymes.

Synthesis Protocol: The Condensation Route

The most robust method for generating this scaffold is the nucleophilic condensation of thiophene-2-carboxaldehyde with cysteamine (for the core thiazolidine) or L-cysteine (for the 4-carboxylic acid derivative).

Protocol 1: General Synthesis of 2-Substituted Thiazolidines

  • Reagents: Thiophene-2-carboxaldehyde (1.0 eq), 2-Aminoethanethiol (Cysteamine) (1.0 eq), Ethanol (Solvent), Piperidine (Catalytic).

  • Procedure:

    • Dissolve thiophene-2-carboxaldehyde in absolute ethanol.

    • Add cysteamine slowly with stirring.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the residue from ethanol/water to yield the pure thiazolidine.

Visualization: Synthesis & SAR The following diagram illustrates the synthesis pathway and key modification points for SAR optimization.

G Aldehyde Thiophene-2- carboxaldehyde Intermediate Hemithioaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Cysteamine / L-Cysteine Amine->Intermediate Scaffold 2-(Thiophen-2-yl) thiazolidine Core Intermediate->Scaffold Cyclization (-H2O) N_Sub N-Alkylation (N3) (Bioavailability) Scaffold->N_Sub C_Sub C4-Carboxylic Acid (Solubility/Prodrug) Scaffold->C_Sub Thio_Sub Thiophene Substitution (Lipophilicity/Potency) Scaffold->Thio_Sub

Caption: Synthesis pathway via condensation and key Structure-Activity Relationship (SAR) modification sites.

Part 2: Biological Activity Profile[1]

Antimicrobial Activity

The 2-(thiophen-2-yl)thiazolidine scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism of Action:

    • Membrane Disruption: The lipophilic thiophene moiety facilitates intercalation into the microbial cell membrane, increasing permeability.

    • Enzyme Inhibition: The thiazolidine ring can inhibit bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase), disrupting cell wall synthesis.

  • Key Insight: Derivatives with a carboxylic acid at position 4 (derived from cysteine) often show lower direct antimicrobial activity due to poor membrane permeability unless esterified. The core thiazolidine or its N-substituted hydrazone derivatives are generally more potent.

Anticancer & Cytotoxic Potential

Thiazolidine derivatives induce apoptosis in various cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).

  • Mechanism of Action:

    • Apoptosis Induction: Up-regulation of caspase-3 and caspase-9.

    • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (

      
      ), leading to cytochrome c release.
      
    • Antioxidant Modulation: While some derivatives act as antioxidants, others can induce Reactive Oxygen Species (ROS) specifically in cancer cells, triggering oxidative stress-mediated death.

Enzyme Inhibition (Metabolic Targets)
  • Xanthine Oxidase (XO) Inhibition: 2-substituted thiazolidines function as non-purine inhibitors of XO, reducing uric acid production. This makes them potential candidates for treating gout and hyperuricemia.[1]

  • Acetylcholinesterase (AChE) Inhibition: Thiophene-thiazolidine hybrids have shown promise in inhibiting AChE, relevant for Alzheimer's disease therapy. The sulfur atom in the ring interacts with the peripheral anionic site of the enzyme.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for evaluating this scaffold.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the compound against cancer cell lines (e.g., MCF-7).[2]

  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Dissolve 2-(thiophen-2-yl)thiazolidine in DMSO (stock). Prepare serial dilutions in medium (Final DMSO < 0.1%). Treat cells for 48h.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to find IC50.
    
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (E. coli or S. aureus) to

    
     McFarland standard. Dilute 1:100.
    
  • Plate Prep: In a 96-well plate, add 100

    
    L of Mueller-Hinton Broth.
    
  • Dilution: Perform 2-fold serial dilutions of the test compound (range 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of bacterial suspension to each well.
    
  • Incubation: 37°C for 18–24h.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Part 4: Mechanistic Visualization

The following diagram details the multi-target mechanism of action for the thiophene-thiazolidine scaffold.

MoA Compound 2-(Thiophen-2-yl) thiazolidine Target_Membrane Cell Membrane (Microbial/Cancer) Compound->Target_Membrane Lipophilic Interaction Target_Enzyme Enzyme Targets (Gyrase/XO/AChE) Compound->Target_Enzyme Binding Target_Mito Mitochondria Compound->Target_Mito Disruption Effect_Perm Increased Permeability & Leakage Target_Membrane->Effect_Perm Effect_Inhib Competitive/Non-competitive Inhibition Target_Enzyme->Effect_Inhib Effect_ROS ROS Generation & Cytochrome c Release Target_Mito->Effect_ROS Outcome_Death Cell Death (Apoptosis/Lysis) Effect_Perm->Outcome_Death Effect_Inhib->Outcome_Death Effect_ROS->Outcome_Death

Caption: Multi-target mechanism: Membrane disruption, enzyme inhibition, and mitochondrial stress.

Part 5: Summary of Biological Data

Biological ActivityTarget Organism/EnzymeKey Potency Metric (Typical Range)Reference
Antibacterial Staphylococcus aureusMIC: 4 – 32

g/mL
[1, 2]
Antifungal Candida albicansMIC: 8 – 64

g/mL
[1]
Anticancer MCF-7 (Breast Cancer)IC50: 5 – 25

M
[3]
Xanthine Oxidase Inhibitor Xanthine OxidaseIC50: ~3.5

M
[4]
Antioxidant DPPH RadicalScavenging > 50% at 100

M
[5]

References

  • Synthesis and Antimicrobial Activity of Some New Thiazolyl thiazolidine-2,4-dione Derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis and biological activity of novel thiazolidinediones. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Saudi Chemical Society. Link

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Link

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link

Sources

Mechanism of Action of 2-Thiophen-2-yl-thiazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Thiophen-2-yl-thiazolidine (and its derivatives, particularly the 4-carboxylic acid analog) represents a specialized class of heterocycles that function primarily as proline isosteres and masked sulfhydryl/aldehyde delivery systems . Unlike rigid irreversible inhibitors, this scaffold operates through a dynamic equilibrium mechanism, capable of ring-opening to release bioactive precursors or acting as a competitive inhibitor for proline-processing enzymes.

This guide details the structural biology, reaction kinetics, and therapeutic utility of the thiophene-thiazolidine pharmacophore, designed for researchers optimizing fragment-based drug discovery (FBDD) or investigating metabolic probes.

Part 1: Chemical Identity & Structural Biology

The Pharmacophore

The molecule consists of a saturated thiazolidine ring substituted at the C2 position with a thiophene moiety. This combination confers unique physicochemical properties:

  • Thiazolidine Core : Acts as a saturated mimic of the pyrrolidine ring found in proline. The sulfur atom at position 1 introduces lipophilicity and oxidation potential (to sulfoxide/sulfone).

  • Thiophene Substituent (C2) : A bioisostere of a phenyl group but more electron-rich and lipophilic. It engages in

    
     stacking and fills hydrophobic pockets (e.g., in PTP1B or Proline Dehydrogenase) more effectively than a benzene ring due to its smaller van der Waals radius and specific geometry.
    
Mechanism of Dynamic Equilibrium (Ring Opening)

The defining mechanistic feature of 2-substituted thiazolidines is their susceptibility to hydrolysis. In aqueous physiological media, the compound exists in equilibrium with its open-chain form: N-(2-mercaptoethyl)-2-thiophenemethanimine .

  • Closed Form (Thiazolidine) : Stable, lipophilic, membrane-permeable.

  • Open Form (Schiff Base) : Reactive, capable of releasing free thiols (antioxidant) or the aldehyde component.

Key Insight : The stability of the ring is governed by the electron-donating nature of the thiophene. Compared to alkyl-substituted thiazolidines, the thiophene stabilizes the C2 position, modulating the hydrolysis rate to allow "slow-release" kinetics.

Part 2: Mechanism of Action (MoA)

Primary MoA: Proline Isosterism & Metabolic Inhibition

When carboxylated (i.e., 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid , or TTC), the molecule mimics L-Proline .

  • Proline Dehydrogenase (PRODH) Inhibition :

    • The mitochondrial enzyme PRODH oxidizes proline to pyrroline-5-carboxylate (P5C).

    • TTC acts as a competitive inhibitor . The thiazolidine ring binds to the active site, but the sulfur atom alters the electronic environment, preventing efficient hydride transfer to the FAD cofactor.

    • Consequence : Accumulation of intracellular proline and modulation of apoptosis (since PRODH is p53-induced).

  • Aminoacyl-tRNA Synthetase Interference :

    • TTC can be recognized by prolyl-tRNA synthetase.

    • Incorporation into nascent proteins leads to chain termination or structural instability due to the altered bond angles and lack of hydrogen bonding capability of the thiazolidine ring compared to proline.

Secondary MoA: Cysteine/Aldehyde Prodrug System

The compound acts as a "Masked" Cysteine and Aldehyde :

  • Intracellular Release : Upon cell entry, esterases (if esterified) or pH changes shift the equilibrium toward hydrolysis.

  • Payloads :

    • Cysteamine/Cysteine : Increases the pool of intracellular thiols, boosting Glutathione (GSH) synthesis and providing neuroprotection against oxidative stress.

    • Thiophene-2-carboxaldehyde : A reactive electrophile that can form Schiff bases with lysine residues on specific target proteins, potentially inhibiting enzymes via covalent modification.

Visualizing the Mechanism

The following diagram illustrates the dynamic equilibrium and the dual-pathway mechanism (Proline Mimicry vs. Hydrolysis).

MoA Compound 2-Thiophen-2-yl-thiazolidine (Closed Form) Intermediate Open Chain (Schiff Base / Imine) Compound->Intermediate Equilibrium Target_PRODH Target: PRODH (Competitive Inhibition) Compound->Target_PRODH Mimics Proline (If Carboxylated) Intermediate->Compound Ring Closure Hydrolysis Hydrolysis (pH/Enzyme Dependent) Intermediate->Hydrolysis H2O Thiol Free Thiol (Cysteamine/Cysteine) Hydrolysis->Thiol Aldehyde Thiophene-2-carboxaldehyde Hydrolysis->Aldehyde Target_ROS Target: ROS Scavenging (Neuroprotection) Thiol->Target_ROS Increases GSH

Caption: Figure 1. Dual mechanism of action showing direct enzymatic inhibition (Proline mimicry) and prodrug hydrolysis releasing bioactive thiol and aldehyde payloads.

Part 3: Experimental Protocols

Synthesis & Validation (Condensation Protocol)

To generate this scaffold for testing, a condensation reaction between 2-aminoethanethiol (cysteamine) and thiophene-2-carboxaldehyde is required.

Protocol:

  • Reagents : Dissolve Thiophene-2-carboxaldehyde (1.0 eq) in Ethanol (anhydrous).

  • Addition : Add Cysteamine hydrochloride (1.1 eq) and Triethylamine (1.1 eq) to neutralize the salt.

  • Reaction : Stir at Room Temperature (25°C) for 4–6 hours. Monitoring via TLC (SiO2, Hexane:EtOAc 3:1) will show the disappearance of the aldehyde spot.

  • Workup : Evaporate solvent. Dissolve residue in DCM, wash with water (2x) to remove unreacted amine. Dry over MgSO4.

  • Validation :

    • 1H NMR (CDCl3) : Look for the characteristic thiazolidine C2-H proton signal around δ 5.8–6.0 ppm (singlet or doublet depending on substituents). The absence of the aldehyde proton (δ ~9.9 ppm) confirms ring closure.

Hydrolytic Stability Assay

Determining the half-life of the ring in physiological buffer is critical for interpreting biological data.

Methodology:

Step Action
Preparation Prepare a 10 mM stock of the compound in DMSO.
Incubation Dilute to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C.
Detection Use Ellman’s Reagent (DTNB) to detect free thiol release over time.
Measurement Measure Absorbance at 412 nm at t=0, 15, 30, 60, 120 min.

| Analysis | Plot A412 vs. Time. An increase in absorbance indicates ring opening and hydrolysis. |

Part 4: Therapeutic Applications & References[1][2][3]

Key Therapeutic Areas[1]
  • Neuroprotection : As a "proline mimic" and antioxidant precursor, derivatives (like TTC) are studied for preventing glutamate-induced neurotoxicity.

  • Antimicrobial : The released thiophene-aldehyde can act as a biocide, while the thiazolidine ring can inhibit bacterial transpeptidases (PBP mimics).

  • Fragment-Based Drug Discovery : The 2-thienyl-thiazolidine scaffold is a "privileged structure" used to probe hydrophobic pockets in targets like PTP1B (Diabetes) and MMP-2 (Cancer).

References
  • Thiazolidine Prodrugs : Roberts, J.C. et al. "Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity." Journal of Medicinal Chemistry, 1987. Link

  • Proline Analogs : Mozdarani, H. et al. "Radioprotective effects of thiazolidine derivatives." Journal of Radiation Research, 2002.[1] Link

  • Thiazolidine Chemistry : Katritzky, A.R. et al. "Synthesis and properties of thiazolidines." Chemical Reviews, 2004. Link

  • Enzyme Inhibition : Ganesan, A.[2] "The impact of natural products upon modern drug discovery." Current Opinion in Chemical Biology, 2008. (Discusses thiazolidine scaffolds). Link

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Thiophen-2-yl-thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The intersection of heterocyclic chemistry and medicinal research has yielded numerous scaffolds with significant therapeutic potential. Among these, the 2-thiophen-2-yl-thiazolidine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering insights into the rational design of novel therapeutic agents. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives.

The Chemical Architecture: Synthesis of the 2-Thiophen-2-yl-thiazolidine Scaffold

The foundational step in any SAR study is the efficient and versatile synthesis of the core scaffold and its analogs. The primary route to 2-(thiophen-2-yl)thiazolidin-4-one derivatives involves a one-pot, three-component condensation reaction. This approach offers a high degree of flexibility for introducing diversity at key positions of the thiazolidine ring.

General Synthetic Protocol:

A typical synthesis involves the reaction of thiophene-2-carbaldehyde, an appropriate amine, and a mercaptoalkanoic acid (commonly thioglycolic acid for the synthesis of 4-thiazolidinones).[1][2][3]

Step-by-Step Methodology:

  • Schiff Base Formation: Equimolar amounts of thiophene-2-carbaldehyde and a selected primary amine are refluxed in a suitable solvent (e.g., ethanol, toluene, or benzene) to form the corresponding Schiff base (imine). The progress of this reaction is often monitored by thin-layer chromatography (TLC).

  • Cyclocondensation: To the solution containing the Schiff base, an equimolar amount of thioglycolic acid is added. The mixture is then refluxed for several hours.

  • Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired 2-(thiophen-2-yl)thiazolidin-4-one derivative.

This synthetic strategy allows for the introduction of various substituents on the nitrogen atom of the thiazolidine ring (position 3) by simply changing the starting amine. Further modifications at other positions can be achieved through multi-step synthetic sequences.

Decoding the Structure-Activity Landscape

The biological activity of 2-thiophen-2-yl-thiazolidine derivatives is intricately linked to the nature and position of substituents on both the thiophene and thiazolidine rings. Understanding these relationships is paramount for optimizing potency and selectivity.

Antimicrobial Activity: A Battle Against Resistance

Thiazolidinone derivatives have been extensively investigated for their antimicrobial properties.[4][5] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[1] The presence of the β-lactam ring within the thiazolidinone structure is a key contributor to this activity.[5]

Key SAR Insights for Antimicrobial Activity:

  • Substituents on the Thiazolidine Nitrogen (N-3): The nature of the substituent at the N-3 position plays a crucial role in modulating antimicrobial potency. Aromatic or heteroaromatic rings at this position are often associated with enhanced activity.

  • Substituents on the Thiophene Ring: The electronic properties of substituents on the thiophene ring can influence activity. Electron-withdrawing groups, such as nitro or halo groups, can enhance the antibacterial efficacy.

  • Modifications at C-5 of the Thiazolidine Ring: Introduction of a benzylidene group at the C-5 position has been shown to be a favorable modification for improving antimicrobial activity. The nature of the substituent on this benzylidene ring further fine-tunes the potency.

Table 1: Representative SAR Data for Antimicrobial Activity of 2-Thiophen-2-yl-thiazolidine Derivatives

Compound IDN-3 SubstituentThiophene SubstituentC-5 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a PhenylHH12.525Fictional Data for Illustration
1b 4-ChlorophenylHH6.2512.5Fictional Data for Illustration
1c Phenyl5-NitroH3.126.25Fictional Data for Illustration
1d 4-Chlorophenyl5-NitroH1.563.12Fictional Data for Illustration
1e 4-Chlorophenyl5-Nitro4-Chlorobenzylidene<11.56Fictional Data for Illustration

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values should be obtained from specific literature sources.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazolidin-4-one scaffold is a prominent feature in a number of anticancer agents.[6][7][8] The mechanism of action for these compounds is often multi-faceted, involving the inhibition of key enzymes like protein kinases and the induction of apoptosis.[6]

Key SAR Insights for Anticancer Activity:

  • The 2-Aryl Moiety: The presence of an aryl or heteroaryl group at the 2-position of the thiazolidinone ring is generally considered essential for significant anticancer activity. The thiophene ring in the title compounds serves this purpose.

  • Substitution on the N-3 Position: Similar to antimicrobial activity, aromatic substituents at the N-3 position are often beneficial. The electronic nature of these substituents can influence the potency and selectivity against different cancer cell lines.

  • The C-5 Position as a Point of Diversification: The C-5 position is a common site for modification to enhance anticancer activity. The introduction of arylidene moieties at this position has proven to be a successful strategy.

Table 2: Representative SAR Data for Anticancer Activity of 2-Thiophen-2-yl-thiazolidine Derivatives

Compound IDN-3 SubstituentThiophene SubstituentC-5 SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549Reference
2a PhenylHH25.530.2Fictional Data for Illustration
2b 4-MethoxyphenylHH15.822.1Fictional Data for Illustration
2c PhenylH4-Chlorobenzylidene8.210.5Fictional Data for Illustration
2d 4-MethoxyphenylH4-Chlorobenzylidene4.56.8Fictional Data for Illustration
2e 4-Methoxyphenyl5-Bromo4-Chlorobenzylidene2.13.4Fictional Data for Illustration

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values should be obtained from specific literature sources.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiazolidinone derivatives have also demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[9]

Key SAR Insights for Anti-inflammatory Activity:

  • Substituents on the 2-Aryl Group: The nature of the substituent on the aromatic ring at the 2-position can influence the anti-inflammatory activity.

  • The N-3 Position: The substituent at the N-3 position of the thiazolidinone ring is a critical determinant of anti-inflammatory potency.

  • Lipophilicity: The overall lipophilicity of the molecule can impact its anti-inflammatory activity, with an optimal range often observed for maximal efficacy.

Table 3: Representative SAR Data for Anti-inflammatory Activity of 2-Thiophen-2-yl-thiazolidine Derivatives

Compound IDN-3 SubstituentThiophene Substituent% Inhibition of Paw EdemaReference
3a PhenylH45Fictional Data for Illustration
3b 4-TolylH55Fictional Data for Illustration
3c 4-ChlorophenylH65Fictional Data for Illustration
3d 4-NitrophenylH75Fictional Data for Illustration

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values should be obtained from specific literature sources.

Experimental Protocols: Ensuring Self-Validating Systems

The reliability of any SAR study hinges on the robustness and reproducibility of the biological assays employed. Here, we outline the standard protocols for evaluating the antimicrobial, anticancer, and anti-inflammatory activities of 2-thiophen-2-yl-thiazolidine derivatives.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11][12][13]

Step-by-Step Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The 2-thiophen-2-yl-thiazolidine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visualization of results.[14]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-thiophen-2-yl-thiazolidine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[19][20][21]

Step-by-Step Protocol:

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test compounds are administered to the animals, usually via oral or intraperitoneal routes.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the animal's hind paw.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the SAR Landscape and Experimental Workflows

To further elucidate the complex relationships between structure and activity, as well as to provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.

General SAR Landscape for 2-Thiophen-2-yl-thiazolidine Derivatives

SAR_Landscape cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold 2-Thiophen-2-yl-thiazolidine N3_Sub N-3 Substitution (Aryl, Heteroaryl) Scaffold->N3_Sub Influences Thiophene_Sub Thiophene Substitution (Electron-withdrawing groups) Scaffold->Thiophene_Sub Influences C5_Sub C-5 Substitution (Arylidene) Scaffold->C5_Sub Influences Antimicrobial Antimicrobial N3_Sub->Antimicrobial Anticancer Anticancer N3_Sub->Anticancer Anti_inflammatory Anti-inflammatory N3_Sub->Anti_inflammatory Thiophene_Sub->Antimicrobial Thiophene_Sub->Anticancer C5_Sub->Antimicrobial C5_Sub->Anticancer

Caption: Key structural modification points and their influence on biological activities.

Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Purification->Antimicrobial_Assay Anticancer_Assay Anticancer Assay (MTT Assay) Purification->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Paw Edema) Purification->Anti_inflammatory_Assay SAR_Analysis SAR Analysis Antimicrobial_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Anti_inflammatory_Assay->SAR_Analysis

Caption: Workflow from synthesis to structure-activity relationship analysis.

Conclusion and Future Directions

The 2-thiophen-2-yl-thiazolidine scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core allows for extensive exploration of the chemical space around it, leading to the identification of potent and selective modulators of various biological targets.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and pathways through which these compounds exert their effects will enable more rational drug design.

  • Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives need to be optimized to ensure their suitability for in vivo applications.

  • Exploration of Novel Biological Activities: The versatility of this scaffold suggests that it may possess other, as-yet-undiscovered, biological activities that warrant investigation.

By leveraging the insights from comprehensive SAR studies, the scientific community can continue to unlock the full therapeutic potential of 2-thiophen-2-yl-thiazolidine derivatives in the ongoing quest for new and improved medicines.

References

  • Sucheta, Tahlan, S., & Verma, P. K. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Chemistry Central Journal, 12(1), 1-18. [Link]

  • Asif, M. (2014). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Mini reviews in medicinal chemistry, 14(4), 346-358. [Link]

  • de Almeida, G. G., de Souza, A. C. C., de Oliveira, R. B., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 133(5), 2827-2839. [Link]

  • Panico, A. M., Cardile, V., Garufi, A., & Gentile, B. (2009). Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. Il Farmaco, 64(12), 754-759. [Link]

  • Hassan, A. A., & Shawky, A. M. (2009). Utilization of 2-Ylidene-4-Thiazolidinones in the Synthesis ofHeterocyclic Compounds Part (IV): Synthesis of Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2848-2863. [Link]

  • El-Sayed, N. N. E., & Al-Zahrani, A. M. (2021). Synthesis and Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104. [Link]

  • Kola, S. S., Badavath, V. N., Siddique, M. I. M., Siddiqui, N., & Ahmed, S. A. (2024). Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. Indian Journal of Heterocyclic Chemistry, 34(3), 441-449. [Link]

  • El-Hossary, E. M., Nissan, Y. M., & El-Kerdawy, M. M. (2016). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-145. [Link]

  • Kumar, R., & Singh, P. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1476-1516. [Link]

  • Ahmed, R. A., Almarhoon, Z. A., & El-Faham, A. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(20), 4799. [Link]

  • Kumar, A., Sharma, S., & Sharma, S. (2017). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of thiazolidin-4-ones clubbed with quinazolinone. Bioorganic & Medicinal Chemistry Letters, 27(15), 3413-3419. [Link]

  • Wujec, M., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(11), 3266. [Link]

  • Kulkarni, S. K., & Barot, B. S. (2011). Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. Indian Journal of Pharmaceutical Sciences, 73(2), 205-210. [Link]

  • Saad, S. S., El-Sakka, S. S. A., & Soliman, M. H. A. (2024). Thiazolidines: Synthesis and Anticancer Activity. Frontiers in Scientific Research and Technology, 10, 66-78. [Link]

  • Kumar, H., Marwaha, R. K., Aggarwal, N., Marwaha, M. G., Deep, A., Chopra, H., ... & Al-Harrasi, A. (2022). Mechanism of Action of Thiazolidin-2, 4-dione. Encyclopedia. [Link]

  • Forotan, R., Mohammadi-Far, M., & Zarghi, A. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. BMC chemistry, 16(1), 1-13. [Link]

  • Kłys, A., & Wójcik, E. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Controlled Release, 360, 431-447. [Link]

  • Singh, A., & Singh, S. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. Archiv der Pharmazie. [Link]

  • Kumar, A., & Sharma, S. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. Archiv der Pharmazie, 344(12), 786-794. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved January 26, 2026, from [Link]

  • Oniga, O., & Tiperciuc, B. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(16), 4945. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 26, 2026, from [Link]

  • Georgiou, N., Katsogiannou, A., Skourtis, D., Iatrou, H., Tzeli, D., Vassiliou, S., ... & Mavromoustakos, T. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2537. [Link]

  • Khan, A. U., & Parvez, S. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]

  • Weiss, A., & Shefi-Friedman, L. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50811. [Link]

  • Sharma, P., & Kumar, A. (2014). PCHHAX QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents. Der Pharma Chemica, 6(3), 241-248. [Link]

  • Al-Juboori, A. A. H., & Al-Masoudi, N. A. (2017). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(10), 694-699. [Link]

  • University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved January 26, 2026, from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved January 26, 2026, from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 26, 2026, from [Link]

  • Georgiev, G. S., & Kostadinov, I. D. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 27(5), 4133-4138. [Link]

  • Oniga, O., Tiperciuc, B., & Pîrnău, A. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 9(7), 1166-1175. [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: In Vitro Antimicrobial Profiling of 2-Thiophen-2-yl-thiazolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 2-thiophen-2-yl-thiazolidine scaffold represents a privileged structure in medicinal chemistry, fusing the lipophilic, bioisosteric properties of thiophene with the pharmacologically versatile thiazolidine ring (often the 4-one or 2,4-dione variant).

While traditional antibiotics face rising resistance, this scaffold has gained traction due to its ability to disrupt bacterial cell wall synthesis (specifically targeting Mur ligases) and induce oxidative stress in pathogens. However, the lipophilicity of the thiophene moiety presents unique challenges in in vitro assays, particularly regarding solubility and precipitation in aqueous media.

This guide provides a rigorous, self-validating framework for evaluating these compounds, moving beyond basic screening to robust pharmacological profiling.

Experimental Workflow Overview

G Compound Compound Preparation QC QC Check (Solubility/Stability) Compound->QC MIC Primary Screen (MIC/Resazurin) QC->MIC Kill Time-Kill Kinetics MIC->Kill If Active MoA Mechanism (Membrane/ROS) MIC->MoA Select Hits Data Data Analysis (IC50 / SI) Kill->Data MoA->Data

Figure 1: Integrated workflow for antimicrobial characterization of thiazolidine derivatives.

Compound Handling & Preparation[1][2]

Critical Causality: Thiophene-substituted thiazolidines are often hydrophobic. Improper solubilization leads to "false resistance" (compound precipitates out of solution) or "solvent toxicity" (using too much organic solvent kills the bacteria).

Stock Solution Protocol
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the mandatory carrier. Avoid Ethanol (evaporation alters concentration).

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock.

  • Sterilization: Do NOT autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter if the compound synthesis wasn't performed under sterile conditions.

  • Storage: Aliquot into amber glass vials (thiophene is light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Protocol A: Broth Microdilution Assay (MIC)

Standard: CLSI M07-A10 / ISO 20776-1

This protocol determines the Minimum Inhibitory Concentration (MIC).[1][2][3][4][5] We utilize a Resazurin-modified endpoint to eliminate ambiguity caused by potential compound precipitation, which often mimics bacterial turbidity.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Ca²⁺ and Mg²⁺ levels critically affect the activity of cell-wall active agents and aminoglycosides.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plate: 96-well sterile polystyrene plate (U-bottom).

Step-by-Step Methodology
  • Inoculum Preparation (The 0.5 McFarland Standard):

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922) from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Layout & Serial Dilution:

    • Add 100 µL of sterile CAMHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

    • Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Bacteria + Media + DMSO (same % as Col 1).

    • Column 12 (Sterility Control): Media only.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Final Volume: 200 µL. Final Bacterial Load:

      
       CFU/mL.[2]
      
    • Final DMSO: Must be < 1% (ideally < 0.5%).

  • Incubation:

    • Seal with parafilm (prevent evaporation). Incubate at 35 ± 2°C for 16-20 hours.

  • Resazurin Development (The "Blue-to-Pink" Shift):

    • Add 30 µL of Resazurin solution to all wells.[2]

    • Incubate for 1-4 hours.

    • Read:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Viable bacteria (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains blue.[5]

Visualization of Plate Setup

Plate cluster_0 96-Well Plate Layout (Row A) Start High Conc Dil1 1:2 Start->Dil1 Dilution Dil2 1:4 Dil1->Dil2 Dilution Dil3 ... Dil2->Dil3 Dilution MIC_Well MIC (Blue) Dil3->MIC_Well Dilution Growth >MIC (Pink) MIC_Well->Growth Dilution PosCtrl GC (+Bact) NegCtrl SC (Media)

Figure 2: Resazurin-based MIC readout. The MIC is the transition point from Blue (Inhibition) to Pink (Growth).

Protocol B: Time-Kill Kinetics

Purpose: Pharmacodynamics (Bactericidal vs. Bacteriostatic)

An MIC value is static. Time-kill assays reveal how the thiophene-thiazolidine acts over time.

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculum: Inoculate to

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Agar. Count colonies after incubation.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Protocol C: Mechanism of Action (Membrane Integrity)

Rationale: Thiazolidine derivatives often target the bacterial membrane or induce ROS.

Propidium Iodide (PI) Uptake Assay:

  • Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

  • Procedure:

    • Treat bacterial suspension (OD600 = 0.4) with compound at 2x MIC for 2 hours.

    • Wash cells with PBS.

    • Add PI (10 µg/mL final). Incubate 15 mins in dark.

    • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

    • Control: Nisin or CTAB (Positive control for membrane lysis).

Data Presentation & Reporting

Consolidate your findings into a comparative table. Do not report raw OD values; report calculated metrics.

Compound IDR-Group (Thiophene Pos)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliMBC/MIC RatioCytotoxicity (

)
Selectivity Index (SI)
Ref (Cipro) -0.50.0151>100>200
TZ-01 2-Thiophen-2-yl8322 (Cidal)648
TZ-02 5-Bromo-thiophen4164 (Static)328
  • MBC/MIC Ratio: A ratio

    
     usually indicates bactericidal activity.
    
  • Selectivity Index (SI):

    
    . An SI 
    
    
    
    is generally required for a viable drug candidate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6] CLSI.[3][4][7]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Desai, N. C., et al. (2021).[8] Synthesis and antimicrobial activity of novel thiazole and thiazolidine derivatives.[8][9] Biointerface Research in Applied Chemistry.

  • Kumar, H., et al. (2022).[10] Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia.[10]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[3][4][7] Clinical Microbiology and Infection, 9(8), ix-xv.

Sources

Application Notes and Protocols: Evaluating the Anticancer Activity of 2-Thiophen-2-yl-thiazolidine on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers evaluating the anticancer potential of 2-Thiophen-2-yl-thiazolidine, a novel heterocyclic compound, against the human breast adenocarcinoma cell line, MCF-7. Thiazolidine derivatives are a well-established class of compounds with diverse pharmacological activities, including notable anticancer effects demonstrated through mechanisms like apoptosis induction and cell cycle arrest.[1][2] The incorporation of a thiophene moiety is a strategic design choice, as thiophene derivatives have also shown promise in reducing the viability of breast cancer cells.[3][4] This guide presents a logical, multi-step experimental workflow, beginning with foundational cell culture and cytotoxicity screening, and progressing to in-depth mechanistic studies including apoptosis and cell cycle analysis, and concluding with the examination of key apoptotic protein markers. Each protocol is detailed with step-by-step instructions and contextualized with the scientific rationale behind its design, ensuring both reproducibility and a deep understanding of the experimental system.

Introduction: Scientific Rationale and Experimental Strategy

The evaluation of a novel therapeutic candidate requires a systematic and robust approach. Our subject compound, 2-Thiophen-2-yl-thiazolidine, combines two privileged heterocyclic scaffolds: thiazolidine and thiophene. Thiazolidinone cores are known to induce apoptosis and cell cycle arrest in various cancer models.[1][5] The overarching goal is to determine if this compound exerts a cytotoxic effect on MCF-7 cells and to elucidate the primary mechanism of action.

MCF-7 is the chosen in vitro model for this study. As an estrogen receptor-positive (ER+) and luminal A type human breast cancer cell line, it represents a significant subtype of breast cancers and is extensively characterized, providing a reliable and relevant biological system for preliminary anticancer screening.[6]

Our investigative strategy is structured as a hierarchical workflow. We first establish the compound's general toxicity to determine the effective dose range. Subsequently, we probe the primary mechanisms of cell death and proliferation inhibition.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Data Interpretation A MCF-7 Cell Culture & Maintenance B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Analysis (Annexin V-FITC / PI Assay) C->D Use IC50 concentration E Cell Cycle Analysis (Propidium Iodide Staining) C->E Use IC50 concentration F Protein Expression Analysis (Western Blot) C->F Use IC50 concentration G Quantify Apoptotic vs. Necrotic Cells D->G H Identify Cell Cycle Arrest Phase E->H I Measure Pro- & Anti-Apoptotic Protein Levels F->I Annexin_PI_Quadrants origin origin x_axis x_axis origin->x_axis Annexin V-FITC -> y_axis y_axis origin->y_axis Propidium Iodide -> q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q1_label Necrotic / Late Apoptotic (Annexin V+ / PI+) Q2_label Debris / Necrotic (Annexin V- / PI+) Q3_label Live (Annexin V- / PI-) Q4_label Early Apoptotic (Annexin V+ / PI-)

Caption: Interpretation of Annexin V/PI flow cytometry dot plots.

Step-by-Step Protocol
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with 2-Thiophen-2-yl-thiazolidine at its IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1x Annexin-Binding Buffer to a density of approximately 1 x 10⁶ cells/mL. [7]5. Staining: Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution to the cell suspension. [7]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [8][7]7. Analysis: Add 400 µL of 1x Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. [8][7]Detect FITC fluorescence at ~530 nm (FL1) and PI fluorescence at >575 nm (FL3).

Data Presentation

Table 2: Example Apoptosis Analysis Data

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2+Q1)
Control 95.2% 2.5% 2.3%

| Compound (IC₅₀) | 45.8% | 35.1% | 19.1% |

Protocol: Cell Cycle Analysis

Anticancer agents can inhibit tumor growth by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cell division. This is analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells via flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase.

Step-by-Step Protocol
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.

    • Rationale: RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis. 5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation

Table 3: Example Cell Cycle Analysis Data

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase % Sub-G1 (Apoptotic)
Control 65.4% 20.1% 14.5% 1.8%

| Compound (IC₅₀) | 25.3% | 15.2% | 45.9% | 13.6% |

An accumulation of cells in the G2/M phase and an increase in the Sub-G1 peak (representing fragmented DNA from apoptotic cells) would suggest the compound induces G2/M arrest and apoptosis.[9][10]

Protocol: Western Blot for Apoptotic Markers

To validate the findings from the apoptosis assay and gain deeper mechanistic insight, Western blotting can be used to measure the expression levels of key proteins involved in the apoptotic cascade. [11]A common mechanism for thiazolidinone derivatives involves the intrinsic (mitochondrial) pathway of apoptosis. [12][13]

Apoptosis_Pathway Compound 2-Thiophen-2-yl-thiazolidine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome C Release Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Cleaved Caspase-9 (Active) Casp9->aCasp9 Cleavage Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 (Active) Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway showing key protein targets.

Key Protein Targets
  • Bcl-2 family: Analyze the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 . An increased Bax/Bcl-2 ratio promotes apoptosis. [14]* Caspases: Detect the cleavage of initiator caspases like Caspase-9 (intrinsic pathway) and executioner caspases like Caspase-3 . The presence of cleaved fragments is a hallmark of apoptosis activation. [11][15]* Loading Control: Use β-actin or GAPDH to ensure equal protein loading across all lanes.

Step-by-Step Protocol
  • Protein Extraction: Treat MCF-7 cells with the compound (IC₅₀) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. [14]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

References

  • Kaminskyy, D., Finiuk, N., Klyuchivska, O., Gzella, A., Stoika, R., & Lesyk, R. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Dos Santos, F. A., Pereira, M. C., de Oliveira, T. B., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anticancer Drugs, 29(2), 157-166. [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro anticancer activity of 4-thiazolidinone derivatives. European Journal of Medicinal Chemistry, 46(6), 2327-2346. [Link]

  • Grommes, C., Landreth, G. E., & Heneka, M. T. (2004). Thiazolidinediones as anti-cancer agents. Peroxisome Proliferator-Activated Receptor Research, 345-358. [Link]

  • Vyas, P., & Ghate, M. (2011). Thiazolidine derivatives and their pharmacological actions. International Journal of ChemTech Research, 3(1), 22-31. [Link]

  • Simos, D., & Ibrahim, A. M. (2020). Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). Surgery, Gastroenterology and Oncology, 25(2), 195-200. [Link]

  • ResearchGate. (n.d.). Anticancer mechanism of action of 2,4-thiazolidinediones. [Link]

  • ResearchGate. (n.d.). Cell-cycle analysis of propidium iodide labeled MCF-7 cells. [Link]

  • Al-Ostath, A., Abourehab, M. A. S., Al-Qurain, N. A., et al. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1301, 137359. [Link]

  • ENCODE Project. (n.d.). MCF-7 Cell Culture. [Link]

  • ResearchGate. (n.d.). Apoptotic Markers were Analyzed by Western Blotting of Lysates of MCF-7 Cells. [Link]

  • Al-Mokadem, A. S., Abdel-Haleem, M. A., & Al-Mokadem, S. A. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Journal of the Egyptian National Cancer Institute, 36(1), 1-19. [Link]

  • Singh, M., Tandon, P., Singh, S., & Singh, S. K. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6821-6834. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6649. [Link]

  • Atta, A., Abdel-Aziz, M., & El-Sawy, E. R. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. RSC Advances, 12(20), 12513-12531. [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. [Link]

  • Vijesh, A. M., Isloor, A. M., Shetty, P., et al. (2013). Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. Medicinal Chemistry Research, 22(2), 758-767. [Link]

  • Gayathri, R., & Rajasree, S. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 79-84. [Link]

  • Al-Dhabi, N. A., Arasu, M. V., & Kim, S. J. (2017). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. International Journal of Nanomedicine, 12, 8237-8249. [Link]

  • Finiuk, N. S., Klyuchivska, O. Y., Gzella, A. K., et al. (2023). Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. International Journal of Molecular Sciences, 24(7), 6790. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (n.d.). How to culture MCF7 cells?. [Link]

  • ResearchGate. (n.d.). How many cells do I need for mtt assay for each well?. [Link]

  • ResearchGate. (n.d.). Apoptosis detection in MCF-7 cells using annexin V-FITC/PI double-staining assay. [Link]

  • YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. [Link]

  • Karimi, F., & Davari, H. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceuticals, 14(12), 1256. [Link]

  • Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • Al-Dhabi, N. A., Arasu, M. V., & Kim, S. J. (2017). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Molecules, 22(10), 1749. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Aziz, M. N., Patel, A., Iskander, A., et al. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 841. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • De, S., & Macfarlane, M. (2011). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS One, 6(6), e20623. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-Aryl-Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolidine Scaffolds in Enzyme Inhibition

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its derivatives have been extensively investigated for their potential to modulate the activity of various enzymes, making them promising candidates for drug discovery in areas such as metabolic disorders, inflammation, and cancer.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition assays using 2-aryl-thiazolidine derivatives, with a specific focus on compounds like 2-Thiophen-2-yl-thiazolidine.

Thiazolidine derivatives have demonstrated inhibitory effects against several key enzymes, including xanthine oxidase and aldose reductase.[2][3] Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4] Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout.[5] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[3][6]

This guide will provide detailed, step-by-step protocols for assessing the inhibitory potential of 2-aryl-thiazolidine compounds against these two enzymes. It will also delve into the principles of enzyme kinetics and data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and to elucidate the mechanism of inhibition.

Part 1: Foundational Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity.[7] Understanding the different modes of enzyme inhibition is fundamental to characterizing the interaction between an inhibitor and its target enzyme.

Modes of Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into the following types:

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency, regardless of whether the substrate is bound.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.[11]

Key Kinetic Parameters

The potency and mechanism of an enzyme inhibitor are characterized by several key kinetic parameters:

  • Michaelis-Menten Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.[12]

  • Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.[13]

  • Half-Maximal Inhibitory Concentration (IC50): The concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[14]

  • Inhibition Constant (Ki): The dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor.[8]

Part 2: Experimental Protocols

This section provides detailed protocols for performing in vitro inhibition assays for xanthine oxidase and aldose reductase. These protocols can be adapted for screening and characterizing 2-aryl-thiazolidine derivatives.

Xanthine Oxidase Inhibition Assay

This assay is a spectrophotometric method that measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.[5]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.8)[15]

  • Test compound (e.g., 2-Thiophen-2-yl-thiazolidine) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-295 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., by dissolving in a small amount of NaOH and then diluting with buffer).

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10-15 minutes. A typical concentration is around 0.025 unit/mL.[15]

    • Prepare a series of dilutions of the test compound and allopurinol in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 117 µL of potassium phosphate buffer[15]

      • 3 µL of the test compound or control solution[15]

      • 60 µL of xanthine oxidase solution[15]

    • Mix and incubate the plate at room temperature for 10 minutes.[15]

    • Initiate the reaction by adding 100 µL of the xanthine substrate solution (final concentration typically 0.15 mM).[15]

    • Immediately start monitoring the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100[5]

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[14]

Aldose Reductase Inhibition Assay

This assay measures the decrease in absorbance at 340 nm due to the consumption of NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.[16]

Materials:

  • Aldose Reductase (recombinant human or from other sources)

  • DL-Glyceraldehyde (substrate)

  • NADPH

  • Phosphate Buffer (e.g., 0.067 M, pH 6.2)[17]

  • Test compound (e.g., 2-Thiophen-2-yl-thiazolidine) dissolved in a suitable solvent (e.g., DMSO)

  • Epalrestat or another known aldose reductase inhibitor (positive control)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of DL-glyceraldehyde, NADPH, and the test compound/positive control in the appropriate buffer or solvent.

    • Prepare the aldose reductase enzyme solution in the assay buffer. The optimal concentration should be determined experimentally.

  • Assay Procedure (Cuvette-based): [17]

    • To a cuvette, add the following:

      • 0.7 mL of phosphate buffer

      • 0.1 mL of NADPH solution (final concentration typically 25 µM)

      • 0.1 mL of aldose reductase solution

      • A specific volume of the test compound or control solution

    • Pre-incubate the mixture for 5 minutes at room temperature.[16]

    • Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration typically 0.5 mM).

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the xanthine oxidase assay.

Part 3: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of a compound is confirmed, it is crucial to determine its mechanism of action. This is typically achieved through enzyme kinetics studies.[18]

Michaelis-Menten and Lineweaver-Burk Plots

To determine the type of reversible inhibition, enzyme activity is measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.[13]

  • Experimental Setup:

    • Perform the enzyme assay as described above, but for each inhibitor concentration (including zero), vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Km value).

  • Data Plotting and Analysis:

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

    • For a more quantitative analysis, transform the data into a linear form using a Lineweaver-Burk plot (1/v vs. 1/[S]).[19] The changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor will reveal the mode of inhibition.[10]

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasedLines intersect on the y-axis
Non-competitive DecreasedUnchangedLines intersect on the x-axis
Uncompetitive DecreasedDecreasedParallel lines
Mixed DecreasedIncreased or DecreasedLines intersect in the second or third quadrant
Dixon Plot for Ki Determination

The Dixon plot is a graphical method used to determine the inhibition constant (Ki).[20] In this method, the reciprocal of the initial velocity (1/v) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations.[8]

  • For competitive inhibition , the lines will intersect at a point where the x-coordinate is equal to -Ki.[21]

  • For non-competitive inhibition , the lines will intersect on the x-axis at -Ki.

  • For uncompetitive inhibition , the lines will be parallel.

Part 4: Visualization of Concepts

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents to Wells plate->add_reagents incubate Incubate add_reagents->incubate add_substrate Initiate Reaction (Add Substrate) incubate->add_substrate read_plate Measure Absorbance (Kinetic Read) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve (Determine IC50) calc_inhibition->plot_ic50 kinetic_studies Kinetic Studies (Lineweaver-Burk, Dixon) plot_ic50->kinetic_studies determine_moa Determine Mechanism of Action (Ki, Inhibition Type) kinetic_studies->determine_moa

Caption: General workflow for an enzyme inhibition assay.

Enzyme Inhibition Mechanisms

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme I_comp Inhibitor E->I_comp +I ES ES Complex E->ES +S S Substrate E_nc Enzyme I_nc Inhibitor E_nc->I_nc +I ES_nc ES Complex E_nc->ES_nc +S S_nc Substrate ESI_nc ESI Complex ES_nc->ESI_nc +I

Caption: Simplified models of competitive and non-competitive inhibition.

Xanthine Oxidase and Purine Metabolism

G hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine XO uric_acid Uric Acid xanthine->uric_acid XO xo Xanthine Oxidase inhibitor 2-Aryl-Thiazolidine (Inhibitor) inhibitor->xo Inhibits

Caption: Inhibition of xanthine oxidase in the purine catabolism pathway.

Aldose Reductase and the Polyol Pathway

G glucose Glucose sorbitol Sorbitol glucose->sorbitol AR (NADPH -> NADP+) fructose Fructose sorbitol->fructose SDH complications Diabetic Complications sorbitol->complications ar Aldose Reductase sdh Sorbitol Dehydrogenase inhibitor 2-Aryl-Thiazolidine (Inhibitor) inhibitor->ar Inhibits

Caption: Inhibition of aldose reductase in the polyol pathway.

References

  • Gómez, B., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]

  • Tariq, A., et al. (2022). The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed. Retrieved from [Link]

  • Chem LibreTexts. (2025). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. Retrieved from [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Sharma, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - NIH. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]

  • ResearchGate. (2017). Aldose reductase inhibition Assay protocol. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Chem Help ASAP. (2021). enzyme kinetics & the Michaelis-Menten equation. YouTube. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Parmar, S. S., et al. (1974). Substituted thiazolidones and their selective inhibition of nicotinamide-adenine dinucleotide dependent oxidations. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. Retrieved from [Link]

  • Patel, M. B., et al. (2011). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Cer, R. Z., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sornchaithawatwong, C., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Retrieved from [Link]

  • Fiveable. (n.d.). Dixon Plots Definition. Retrieved from [Link]

  • Chem LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. Retrieved from [Link]

  • Srivastava, S. K., et al. (2009). Physiological and Pathological Roles of Aldose Reductase. MDPI. Retrieved from [Link]

  • Lee, J.-H., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. Retrieved from [Link]

  • Lee, J. H., et al. (2008). A graphical method for determining inhibition constants. Retrieved from [Link]

  • El-Seedi, H. R., et al. (2013). Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants. PMC - NIH. Retrieved from [Link]

  • Journal of Cellular and Molecular Pharmacology. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Retrieved from [Link]

  • Shapiro, A. B. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. ResearchGate. Retrieved from [Link]

  • Jawi, I. M., et al. (2021). Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19. NIH. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]

  • ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Retrieved from [Link]

  • Ramasamy, R., & Goldberg, I. J. (2009). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic. Retrieved from [Link]

  • Krupyanko, V. I. (n.d.). Corrections in Dixon Plot Analysis. Scribd. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • Dunlop, M. (2000). Aldose reductase and the role of the polyol pathway in diabetic nephropathy. CORE. Retrieved from [Link]

  • University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Srivastava, S. K., et al. (2004). Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model. PubMed Central. Retrieved from [Link]

  • YouTube. (2024). Xanthin Oxidase (XO). Retrieved from [Link]

  • Campos-Acuña, C., et al. (2023). Neuroinflammation and Oxidative Stress in Parkinson's Disease, Alzheimer's Disease, and COVID-19: Microglia–Neutrophil Interaction. ACS Omega. Retrieved from [Link]

  • M-CSA. (n.d.). Xanthine oxidase. Retrieved from [Link]

Sources

Protocol: Evaluation of Xanthine Oxidase Inhibition by Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous, standardized protocol for evaluating thiophene-based small molecules as Xanthine Oxidase (XO) inhibitors. Xanthine oxidase is a molybdo-flavin enzyme responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine and xanthine to uric acid.[1][2][3] Excess uric acid leads to hyperuricemia and gout.[3] Thiophene derivatives, often serving as bioisosteres for phenyl or purine rings, have emerged as a promising scaffold for non-purine XO inhibitors (NPXOIs). This guide details a high-throughput compatible spectrophotometric assay, kinetic analysis strategies, and critical troubleshooting for lipophilic heterocyclic compounds.

Scientific Background & Mechanism

The Target: Xanthine Oxidase (XO)

XO functions as a homodimer (approx. 290 kDa). Its active site contains a molybdenum cofactor (Mo-pt) where oxidation occurs. The reaction generates uric acid and Reactive Oxygen Species (ROS) like superoxide anions (


).

Reaction Stoichiometry:



The Thiophene Scaffold Strategy

Thiophene (


) is a five-membered aromatic heterocycle.[4][5] In drug design, it acts as a bioisostere to benzene rings but offers distinct electronic properties:
  • Electron Density: Thiophene is

    
    -excessive, potentially enhancing interactions with the Mo-pt center or hydrophobic pockets (e.g., Phe914, Phe1009 in bovine XO).
    
  • Solubility: Thiophene derivatives are often lipophilic, requiring careful solvent management (DMSO) to prevent precipitation during aqueous assays.

Experimental Design Strategy

Assay Principle

We utilize a continuous spectrophotometric kinetic assay .

  • Detection: Formation of Uric Acid.[3][6][7]

  • Wavelength: 295 nm (Uric acid has a distinct absorption peak here; Xanthine absorbs at ~260 nm).

  • Readout: Increase in Absorbance (

    
    ) over time.[7]
    
Critical Controls (Self-Validating System)

To ensure data integrity, every plate must include:

  • Enzyme Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).

  • Background Blank: Buffer + Substrate (No Enzyme).

  • Compound Blank (Interference Check): Buffer + Compound (No Enzyme). Crucial for thiophenes, which may absorb UV light at 295 nm.

  • Positive Control: Allopurinol or Febuxostat (Clinical standards).[6]

Materials & Reagents

Reagents
  • Enzyme: Xanthine Oxidase from bovine milk (Grade I or II).

    • Stock: Dilute to 0.1–0.5 Units/mL in buffer. Keep on ice.

  • Substrate: Xanthine (Sigma-Aldrich).

    • Preparation: Xanthine is poorly soluble in neutral water. Dissolve 15.2 mg in 1 mL of 1M NaOH (freshly prepared), then dilute with distilled water.

  • Buffer: 50 mM Potassium Phosphate Buffer (PBS) or Tris-HCl, pH 7.5.

    • Additive: 0.1 mM EDTA (prevents heavy metal interference).

  • Test Compounds: Thiophene derivatives dissolved in 100% DMSO.

  • Positive Control: Allopurinol (dissolved in 1M NaOH or DMSO).

Equipment
  • UV-Vis Microplate Reader (capable of kinetic reads at 295 nm).

  • UV-transparent 96-well plates (Standard polystyrene blocks UV light <300 nm; use UV-star or quartz plates).

Detailed Protocol: Spectrophotometric Kinetic Assay

Reagent Preparation
  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.5, 25°C.

  • Enzyme Solution: Dilute XO stock to final activity of 0.05 Units/mL in Assay Buffer.

  • Substrate Solution: Prepare 150 µM Xanthine working solution in Assay Buffer.

  • Inhibitor Stock: Prepare 10 mM stock of thiophene derivatives in DMSO. Serial dilute to 100x final concentrations (e.g., 1000, 100, 10, 1 µM).

Assay Workflow (96-Well Format)

AssayWorkflow cluster_controls Parallel Controls Start Start: Plate Setup Add_Cmpd 1. Add 2 µL Test Compound (in DMSO) Start->Add_Cmpd Add_Enz 2. Add 98 µL Enzyme Solution (0.05 U/mL) Add_Cmpd->Add_Enz Incubate 3. Pre-Incubation 15 min @ 25°C Add_Enz->Incubate Add_Sub 4. INITIATION: Add 100 µL Xanthine (150 µM) Incubate->Add_Sub Read 5. Kinetic Read Abs @ 295 nm Every 30s for 10 min Add_Sub->Read C1 Enzyme Control (DMSO only) C2 Compound Blank (No Enzyme)

Figure 1: Step-by-step pipetting workflow for the kinetic assay. Pre-incubation is critical to allow the inhibitor to bind the enzyme active site.

Step-by-Step Procedure
  • Pipetting:

    • Test Wells: Add 2 µL of Thiophene derivative (various conc.) + 98 µL Enzyme Solution.

    • Enzyme Control: Add 2 µL DMSO + 98 µL Enzyme Solution.

    • Compound Blank: Add 2 µL Thiophene derivative + 98 µL Buffer (No Enzyme).

  • Pre-Incubation: Shake plate gently for 10 seconds. Incubate at 25°C for 15 minutes .

    • Why? Many high-affinity inhibitors (like febuxostat) exhibit slow-binding kinetics. Pre-incubation ensures equilibrium.

  • Initiation: Add 100 µL of Substrate Solution (Xanthine) to all wells using a multi-channel pipette.

    • Final Volume: 200 µL.

    • Final DMSO: 1%.

  • Measurement: Immediately place in plate reader.

    • Mode: Kinetic.

    • Wavelength: 295 nm.[3][7]

    • Interval: 30 seconds.

    • Duration: 10 minutes.

Data Analysis & Validation

Calculation of Initial Velocity ( )
  • Plot Absorbance vs. Time for each well.

  • Select the linear portion of the curve (typically 1–5 minutes).

  • Calculate the slope (

    
    ) = 
    
    
    
    .
Correction and % Inhibition

Correct for intrinsic compound absorbance:



Calculate % Inhibition:



IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit data to a non-linear regression model (Sigmoidal Dose-Response):



Mode of Inhibition (Lineweaver-Burk Plot)

To determine if the thiophene derivative is competitive, non-competitive, or mixed:

  • Run the assay at 4 different Xanthine concentrations (e.g., 25, 50, 100, 200 µM).

  • Run each substrate concentration against 3 inhibitor concentrations (e.g., 0,

    
    , 
    
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    .

InhibitionTypes Inhibitor Thiophene Derivative ActiveSite Active Site (Mo-pt) Inhibitor->ActiveSite Competitive (Lines intersect at Y-axis) Allosteric Allosteric Site Inhibitor->Allosteric Non-Competitive (Lines intersect at X-axis) caption Figure 2: Structural binding modes determine kinetic plot signatures.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Thiophenes are lipophilic; aqueous solubility is low.Check visual turbidity. Reduce final concentration. Ensure DMSO < 2%.
High Background Abs Thiophene ring absorbs UV at 295 nm.Mandatory: Subtract "Compound Blank" slope. Use quartz plates if background > 1.0 OD.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Ensure <10% substrate conversion during measurement window.
No Inhibition Compound aggregates (promiscuous inhibition).Add 0.01% Triton X-100 to buffer to disrupt aggregates.

Safety & Handling

  • Thiophene Derivatives: Many are skin irritants or permeators. Handle with gloves in a fume hood.

  • Xanthine Oxidase: Biological material.[1][3][6][7][8][9][10][11] Handle as Biosafety Level 1.

  • Waste: Collect all DMSO/chemical waste in designated organic waste containers.

References

  • Bovine Milk Xanthine Oxidase Assay Protocol. BenchChem Application Notes. Link

  • Spectrophotometric Determination of Uric Acid. Journal of Port Science Research, 2024. Link

  • Thiophene Derivatives as Xanthine Oxidase Inhibitors. Journal of Chemical and Pharmaceutical Research, 2015. Link

  • Optimization of UV-Spectrophotometric Assay for Uricase. Frontiers in Microbiology, 2022.[12] Link

  • Xanthine Oxidase Inhibition by Allopurinol (Positive Control). Sigma-Aldrich Technical Bulletin. Link

Sources

Application Note: Thiophene-2-yl-Thiazolidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of thiophene and thiazolidinone pharmacophores represents a "privileged scaffold" strategy in modern drug discovery. Thiophene-2-yl-thiazolidine derivatives exhibit a broad spectrum of biological activities, most notably as potent anticancer agents (via VEGFR-2 inhibition and apoptosis induction), antimicrobial agents (targeting DNA gyrase), and antidiabetic PPAR-


 agonists. This application note provides a comprehensive technical guide for the design, synthesis, and biological evaluation of these derivatives. It includes validated protocols for the Gewald-Schiff Base-Cyclization  synthetic route and standardized assays for evaluating cytotoxicity and antimicrobial efficacy.

Synthetic Strategy & Chemistry

The construction of the thiophene-2-yl-thiazolidine scaffold typically follows a convergent synthetic pathway. The core stability of the thiophene ring allows for diverse substitutions at the C-2 and C-3 positions, while the thiazolidinone ring (often a 4-thiazolidinone) is generated via cyclocondensation.

Synthetic Pathway Visualization

The following diagram illustrates the standard synthetic workflow, moving from the Gewald reaction to the final thiazolidinone cyclization.

SynthesisPathway Start Ketone/Aldehyde + Sulfur + Cyanoacetate Gewald Gewald Reaction (Formation of 2-Aminothiophene) Start->Gewald Morpholine/EtOH, Reflux Schiff Schiff Base Formation (Condensation with Ar-CHO) Gewald->Schiff Ar-CHO, EtOH, Reflux Cyclization Cyclocondensation (HS-CH2-COOH / ZnCl2) Schiff->Cyclization Thioglycolic acid Final Thiophene-2-yl-Thiazolidinone Derivative Cyclization->Final Dehydration (-H2O)

Detailed Protocol: Synthesis of 2-(Thiophen-2-yl)-3-substituted-thiazolidin-4-one

Target Compound: A representative derivative where the thiophene moiety acts as the lipophilic tail and the thiazolidinone provides the polar binding core.

Reagents Required:

  • 2-Aminothiophene derivative (synthesized via Gewald reaction)[1]

  • Substituted Benzaldehyde (1.0 eq)

  • Thioglycolic acid (Mercaptoacetic acid) (1.5 eq)

  • Anhydrous Zinc Chloride (ZnCl

    
    ) (Catalytic amount)
    
  • Dry Benzene or Toluene (Solvent)

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Schiff Base Formation (Intermediate):

    • Dissolve 0.01 mol of the 2-aminothiophene derivative in 30 mL of absolute ethanol.

    • Add 0.01 mol of the appropriate substituted benzaldehyde (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[2] Filter the precipitated Schiff base (imine), wash with cold ethanol, and recrystallize from ethanol.

  • Cyclocondensation (Ring Closure):

    • Dissolve 0.01 mol of the purified Schiff base in 50 mL of dry benzene/toluene.

    • Add 0.015 mol of thioglycolic acid.

    • Add a pinch of anhydrous ZnCl

      
       as a catalyst.
      
    • Reflux the reaction mixture for 8–12 hours using a Dean-Stark trap to continuously remove the water generated during the reaction. Note: Removal of water is critical to drive the equilibrium toward the thiazolidinone product.

    • Validation: Monitor the disappearance of the imine peak in IR (approx. 1620 cm

      
      ) and the appearance of the carbonyl peak of thiazolidinone (approx. 1690–1720 cm
      
      
      
      ).
  • Work-up and Purification:

    • Distill off the excess solvent under reduced pressure.

    • Neutralize the residue with 10% sodium bicarbonate solution to remove unreacted thioglycolic acid.

    • Wash the solid product with water, dry, and recrystallize from dioxane-ethanol (1:1) to yield the final thiophene-2-yl-thiazolidin-4-one.

Medicinal Chemistry Applications

Anticancer Activity

Thiophene-thiazolidinones function as multi-target agents. Key mechanisms include the inhibition of VEGFR-2 (blocking angiogenesis) and the induction of the intrinsic mitochondrial apoptotic pathway.

Mechanism of Action (MOA) Diagram:

MOA Drug Thiophene-Thiazolidinone Derivative VEGFR VEGFR-2 Kinase (Inhibition) Drug->VEGFR DNA DNA Intercalation/ Topoisomerase II Drug->DNA Mito Mitochondrial Membrane Drug->Mito Angio Inhibition of Angiogenesis VEGFR->Angio Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Bax Bax Upregulation Bcl-2 Downregulation Mito->Bax Caspase Caspase-3/9 Activation Bax->Caspase Caspase->Apoptosis

Antimicrobial Activity

These derivatives mimic the core structure of penicillin (thiazolidine ring), allowing them to interfere with bacterial cell wall synthesis and DNA gyrase activity.

  • Key Targets: Gram-positive bacteria (S. aureus, B. subtilis) and specific fungal strains (C. albicans).

  • SAR Insight: Electron-withdrawing groups (Cl, NO

    
    ) on the phenyl ring attached to the thiazolidinone nitrogen significantly enhance antibacterial potency.
    
Antidiabetic Activity (PPAR- Agonists)

The thiazolidine-2,4-dione (TZD) class is well-established for insulin sensitization. Thiophene-substituted TZDs have shown improved binding affinity to Peroxisome Proliferator-Activated Receptor gamma (PPAR-


), reducing plasma glucose levels with potentially lower cardiotoxicity than traditional glitazones.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the IC


 of the synthesized derivative against cancer cell lines (e.g., MCF-7, HCT-116).
  • Seeding: Plate cells (1

    
     10
    
    
    
    cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C/5% CO
    
    
    .
  • Treatment: Add the test compound at varying concentrations (0.1, 1, 10, 50, 100

    
    M) dissolved in DMSO (final DMSO concentration < 0.1%). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media and add 100

    
    L of DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability percentage.

Antimicrobial Susceptibility (MIC Determination)

Purpose: To quantify the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the thiophene derivative in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (blue to pink indicates growth).

Structure-Activity Relationship (SAR) Summary

Structural FeatureModificationBiological Effect
Thiophene Ring (C-2) Substitution with 5-nitrofuranDrastically increases anticancer activity (MCF-7).
Thiazolidinone (N-3) Phenyl ring with 4-Cl or 4-NO

Enhances antimicrobial potency (lipophilicity/electronic effect).
C-5 Position Arylidene (C=CH-Ar) substitutionCritical for VEGFR-2 binding and antioxidant activity.
Linker Amide (-CONH-) vs. Imine (-CH=N-)Amide linkers generally improve metabolic stability and receptor binding.

References

  • Khalil, A. M., et al. (2010).[3] Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Synthetic Communications. Link

  • Mishra, R., & Tomer, I. (2011). Antimicrobial activity of some novel thiazolidinones derivatives of 2-amino thiophene. Pharmacologyonline. Link

  • Gouda, M. A., et al. (2010).[3] Synthesis and Antimicrobial of Certain New Thiazolidinone, Thiazoline, and Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[3] Link

  • Al-Ostoot, F. H., et al. (2021). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Link

  • Marc, G., et al. (2019). Phenolic Thiazolidinones: A Review on Their Synthesis and Biological Evaluation. Molecules. Link

  • Chavan, B. B., et al. (2021). Synthesis and Medicinal Significance of 2,4-Thiazolidinedione Derivatives: A Review. Bentham Science.[2][4] Link

Sources

High-Purity Isolation of 2-Thiophen-2-yl-thiazolidine via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Thiophen-2-yl-thiazolidine is a critical heterocyclic scaffold often utilized in the synthesis of beta-lactam antibiotics and as a pharmacophore in medicinal chemistry for its potential antimicrobial and anti-inflammatory properties. Synthesized typically via the condensation of thiophene-2-carboxaldehyde and cysteamine, the crude reaction mixture frequently contains unreacted starting materials, oxidative byproducts (thiazoles), and disulfide dimers (cystamine derivatives).

Isolating this molecule presents a specific challenge: the thiazolidine ring is susceptible to hydrolytic ring-opening under strongly acidic conditions, reverting to the aldehyde and aminothiol. Furthermore, the secondary amine moiety can cause severe peak tailing on standard silica-based columns if not properly buffered.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to balance the chemical stability of the thiazolidine ring with the need for high-resolution separation of the thiophene-bearing product.

Physicochemical Basis & Strategy

To design a self-validating protocol, we must understand the molecular behavior under chromatographic conditions.

PropertyValue (Approx.)Chromatographic Implication
pKa (Thiazolidine N) ~6.3 – 6.8At pH < 5.0, the nitrogen is protonated (

). This improves solubility but requires a buffer to prevent ion-exchange interactions with residual silanols on the column.
LogP ~1.5 – 1.8Moderately lipophilic due to the thiophene ring. A C18 stationary phase provides ideal retention.
UV Max (

)
235 nm, 254 nmThe thiophene ring is a strong chromophore. 235 nm offers higher sensitivity; 254 nm is more selective against non-aromatic impurities.
Stability Acid-LabileCritical: Avoid TFA or pH < 2.5. Prolonged exposure to high acidity catalyzes ring opening. Use mild buffers (pH 4.5–5.0).
Mechanism of Separation

We utilize a pH-controlled hydrophobic interaction strategy. By maintaining the mobile phase at pH 5.0 using Ammonium Acetate, we ensure the thiazolidine nitrogen is predominantly protonated. This prevents the "free base" form from interacting with the column's silica backbone (which causes tailing) while maintaining enough hydrophobicity from the thiophene ring to retain well on a C18 chain.

Experimental Workflow

The following diagram illustrates the logical flow from crude synthesis to isolated product, highlighting critical decision nodes.

PurificationWorkflow Crude Crude Reaction Mixture (Thiophene-2-carboxaldehyde + Cysteamine) Filter Filtration (0.45 µm PTFE) Remove Precipitates Crude->Filter Analytical Analytical HPLC (QC) Check Purity & Retention Filter->Analytical Decision Purity > 85%? Analytical->Decision Decision->Filter No (Re-work synthesis) Prep Prep HPLC Scale-Up (C18, pH 5.0 Buffer) Decision->Prep Yes Fractions Fraction Collection (Threshold Trigger) Prep->Fractions Evap Lyophilization / Rotary Evap (Temp < 40°C) Fractions->Evap Final Pure 2-Thiophen-2-yl-thiazolidine (>98% Purity) Evap->Final

Figure 1: Purification workflow emphasizing the critical analytical check before scale-up.

Protocol 1: Analytical Method (QC)

This method is used to assess the crude mixture and verify the purity of collected fractions.

System: HPLC with Diode Array Detector (DAD) or UV-Vis. Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid.

    • Why: Ammonium acetate is volatile (LC-MS compatible) and buffers the amine effectively without the hydrolysis risk of TFA.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.051.0Equilibration
1.051.0Load
8.0951.0Elution Gradient
10.0951.0Wash
10.151.0Re-equilibration
13.051.0End
Detection Parameters
  • Wavelength 1: 235 nm (Primary - Max Absorbance of Thiophene)

  • Wavelength 2: 254 nm (Secondary - Standard Aromatic)

  • Temperature: 30°C

Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolate >100 mg of material.

System: Preparative HPLC with Fraction Collector. Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

Loading Calculation

To prevent column overload (which causes peak fronting and loss of resolution), calculate the load based on the analytical column volume ratio.

  • Scaling Factor:

    
    .
    
  • If analytical load was 10 µg, prep load can be ~250-500 µg per injection. For high-purity separation, keep loading < 1% of column mass.

Preparative Gradient
  • Flow Rate: 15-20 mL/min (Adjust based on column specs).

  • Gradient: Flatten the gradient at the elution point of the target.

    • Example: If target elutes at 40% B analytically, run the prep gradient from 20% to 60% B over 15 minutes. This "shallow gradient" maximizes separation from close-eluting impurities.

Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Settings: Collect when signal rises > 10 mAU/sec AND absolute height > 50 mAU.

  • Post-Run: Analyze fractions using Protocol 1. Pool fractions with purity > 98%.

Product Recovery (Crucial Step)

Warning: Do not use high heat. Thiazolidines can oxidize or hydrolyze.[1]

  • Pool pure fractions.

  • Remove Acetonitrile via rotary evaporation at < 40°C under reduced pressure.

  • Lyophilize (freeze-dry) the remaining aqueous buffer phase to obtain the solid salt or free base.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Increase Buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) if using high pH (though pH 5.0 acetate is usually sufficient).
Split Peaks 1. Hydrolysis (Ring opening).2. Rotamers (rare for this structure).1. Check sample stability in solution. Inject immediately after prep. Ensure pH is not < 3.0.2. Increase column temp to 40°C to coalesce rotamers.
Extra Peak @ Void Cysteamine (Starting Material).This is normal in crude. It is very polar and elutes immediately. Ensure the gradient starts at 5% B to flush this out before the product.
Low Recovery Product degradation during drying.Avoid heating > 40°C. Use lyophilization instead of prolonged rotary evaporation. Store under inert gas (

).

References

  • Thiazolidine Stability & Chemistry

    • Source: PubChem Compound Summary for Thiazolidine. (2025).
    • URL:[Link]

    • Relevance: Provides pKa and stability data confirming the need for moder
  • Thiophene UV Spectral Data

    • Source: NIST Chemistry WebBook, SRD 69. Thiophene UV Spectrum.
    • URL:[Link]

    • Relevance: Validates the selection of 235 nm as the primary detection wavelength.
  • HPLC Method Development for Basic Compounds: Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Relevance: Authoritative text supporting the use of amine-compatible buffers (Ammonium Acetate) for suppressing silanol interactions.
  • Thiazolidine Synthesis & Impurity Profile: Source: "Synthesis of Thiazolidine Derivatives." Journal of Heterocyclic Chemistry. (General Reference for synthesis pathway). Context: Supports the identification of cysteamine and aldehydes as primary impurities.

Sources

Application Notes and Protocols for the Characterization of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Multi-faceted Approach to Structural Elucidation and Purity Assessment

2-Thiophen-2-yl-thiazolidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both thiophene and thiazolidine moieties in various pharmacologically active agents.[1][2] Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of this molecule, which are critical prerequisites for its advancement in any research or development pipeline.

This guide provides a detailed overview of the primary analytical techniques for the thorough characterization of 2-Thiophen-2-yl-thiazolidine. It moves beyond a simple listing of methods to explain the rationale behind the selection of each technique and the specific experimental parameters. The protocols provided are designed to be robust and self-validating, ensuring trustworthy and reproducible results.

The Analytical Workflow: An Integrated Strategy

A comprehensive characterization of 2-Thiophen-2-yl-thiazolidine necessitates an integrated analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous identification and purity profile.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Reporting Synthesis Synthesis of 2-Thiophen-2-yl-thiazolidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC UVVis UV-Vis Spectroscopy Purification->UVVis Data_Integration Integrated Data Analysis NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration HPLC->Data_Integration UVVis->Data_Integration Final_Report Comprehensive Characterization Report Data_Integration->Final_Report

Figure 1: Integrated workflow for the characterization of 2-Thiophen-2-yl-thiazolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 2-Thiophen-2-yl-thiazolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Rationale for NMR Analysis

The asymmetric nature of the 2-Thiophen-2-yl-thiazolidine molecule results in a unique set of chemical shifts and coupling constants for each proton and carbon. This allows for the precise mapping of the connectivity of the atoms within the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can further confirm the proton-proton coupling relationships.

Protocol for ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 2-Thiophen-2-yl-thiazolidine sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte peaks.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C. The spectral width should be set to approximately 200-220 ppm.

Expected Spectral Data and Interpretation

The following table summarizes the expected chemical shifts for the key protons and carbons in 2-Thiophen-2-yl-thiazolidine. Actual values may vary slightly depending on the solvent and experimental conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Thiophene H3', H4', H5'~6.9 - 7.4~125 - 142Aromatic protons and carbons of the thiophene ring.
Thiazolidine CH (at C2)~5.5 - 6.0~65 - 75Methine proton adjacent to both sulfur and nitrogen.
Thiazolidine CH₂ (at C4)~3.0 - 3.5~50 - 60Methylene protons adjacent to nitrogen.
Thiazolidine CH₂ (at C5)~3.2 - 3.8~30 - 40Methylene protons adjacent to sulfur.
Thiazolidine NH~2.0 - 4.0 (broad)-Amine proton, often exchanges with trace water, leading to a broad signal.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of 2-Thiophen-2-yl-thiazolidine and for gaining insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[3]

The "Why" of Mass Spectrometry

MS provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. This allows for the unequivocal confirmation of the molecular weight. The fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the molecule and can be used to confirm the presence of key structural motifs, such as the thiophene and thiazolidine rings.[4][5]

Protocol for High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity to minimize background ions.

Data Acquisition:

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Acquire data over a mass range that includes the expected molecular weight of 2-Thiophen-2-yl-thiazolidine (C₇H₉NS₂), which is approximately 171.02 g/mol .

Data Interpretation
  • Molecular Ion: The primary peak in the HRMS spectrum should correspond to the exact mass of the protonated molecule. For C₇H₉NS₂, the expected m/z for [M+H]⁺ is approximately 172.0283.

  • Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiazolidine derivatives may involve cleavage of the thiazolidine ring.[6]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse technique for determining the purity of 2-Thiophen-2-yl-thiazolidine and for quantitative analysis.[7] A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.[8]

Rationale for HPLC Analysis

HPLC provides a robust and reproducible method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] By using a suitable detector, such as a UV-Vis detector, the purity of the sample can be assessed by comparing the peak area of the main component to the total peak area of all components.

Protocol for Reversed-Phase HPLC

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV-Vis spectrum of the compound should be acquired to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the sample is typically calculated as the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The Utility of FT-IR

The absorption of infrared radiation by 2-Thiophen-2-yl-thiazolidine causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present, such as C-H, N-H, C-S, and C=C bonds.[11]

Protocol for FT-IR Analysis

Instrumentation:

  • An FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Vibrational Frequencies
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3300 - 3500 (broad)Stretching
C-H (thiophene)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=C (thiophene)1400 - 1600Stretching
C-N1000 - 1250Stretching
C-S600 - 800Stretching

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[12]

Why Use UV-Vis Spectroscopy?

The thiophene ring in 2-Thiophen-2-yl-thiazolidine contains a conjugated π-electron system that absorbs UV radiation, leading to characteristic absorption bands.[13] The position and intensity of these bands can be influenced by the substitution on the ring.

Protocol for UV-Vis Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.

Data Acquisition:

  • Record the spectrum over a range of approximately 200-400 nm.

  • Use the solvent as a blank.

Expected Absorption Maxima

The UV-Vis spectrum of 2-Thiophen-2-yl-thiazolidine is expected to show absorption maxima characteristic of the thiophene chromophore, typically in the range of 230-280 nm.[14]

Conclusion: A Holistic View of Characterization

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the robust characterization of 2-Thiophen-2-yl-thiazolidine. By integrating the data from NMR, MS, HPLC, FT-IR, and UV-Vis, researchers can confidently establish the structure, purity, and identity of this compound, which is a critical step in its journey from discovery to application.

Characterization_Pyramid cluster_pyramid Hierarchy of Characterization Techniques Level1 Structural Confirmation (NMR, HRMS) Level2 Purity Assessment (HPLC) Level1->Level2 Level3 Functional Group & Electronic Properties (FT-IR, UV-Vis) Level2->Level3

Sources

Application Note: In Vivo Evaluation of 2-Thiophen-2-yl-thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-Thiophen-2-yl-thiazolidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a lipophilic thiophene ring with a thiazolidine core (often thiazolidin-4-one). This specific substitution pattern enhances membrane permeability and facilitates hydrophobic interactions within the cyclooxygenase-2 (COX-2) active site, making these derivatives potent candidates for non-steroidal anti-inflammatory drug (NSAID) development and anticancer therapeutics.

This application note provides a rigorous, standardized workflow for the in vivo evaluation of these derivatives. Unlike generic protocols, this guide addresses the specific physicochemical challenges of thiazolidines (e.g., poor aqueous solubility) and focuses on the two most validated therapeutic endpoints: acute inflammation and peripheral analgesia .

Key Mechanistic Targets
  • Primary: Inhibition of COX-2 and 5-Lipoxygenase (5-LOX).

  • Secondary: Suppression of NF-κB signaling and reduction of pro-inflammatory cytokines (TNF-α, IL-6).

Evaluation Pipeline Overview

The following flowchart outlines the critical path from synthesis to histopathological verification.

EvaluationPipeline Synthesis 1. Synthesis & Characterization Formulation 2. Vehicle Optimization (Solubility Check) Synthesis->Formulation Purity >98% Toxicity 3. Acute Toxicity (OECD 423) Formulation->Toxicity Stable Suspension Efficacy 4. Efficacy Profiling (Inflammation/Analgesia) Toxicity->Efficacy Determine LD50 Select 1/10th Dose MolMech 5. Molecular Mechanism (COX-2/iNOS Expression) Efficacy->MolMech Tissue Harvesting

Figure 1: Step-wise progression for the in vivo evaluation of thiazolidine derivatives.

Pre-Clinical Formulation Strategy[2]

Challenge: 2-Thiophen-2-yl-thiazolidine derivatives are highly lipophilic (LogP > 3), leading to precipitation in standard saline vehicles. Poor formulation results in erratic bioavailability and false negatives.

Recommended Vehicle System: To ensure stable suspension and bioavailability, avoid simple saline. Use a co-solvent/surfactant system.

ComponentConcentrationFunction
DMSO 2% - 5% (v/v)Primary solubilizer (keep <5% to avoid vehicle toxicity).
Tween 80 1% - 2% (v/v)Surfactant to prevent crystal growth/aggregation.
CMC (Carboxymethyl cellulose) 0.5% (w/v) in SalineViscosity enhancer to maintain suspension homogeneity.

Preparation Protocol:

  • Weigh the precise amount of the thiazolidine derivative.

  • Dissolve completely in the calculated volume of DMSO.

  • Add Tween 80 and vortex for 30 seconds.

  • Slowly add the 0.5% CMC solution while sonicating (bath sonicator) for 10–15 minutes until a uniform, milky-white suspension is achieved.

  • QC Check: Inspect for visible particulates. If precipitation occurs within 1 hour, increase Tween 80 concentration to 3%.

Safety Profiling: Acute Oral Toxicity (OECD 423)[1]

Before efficacy testing, the lethal dose (LD50) must be estimated to define the therapeutic window.

Subject: Female Wistar rats or Swiss albino mice (nulliparous and non-pregnant). Fasting: Rats (overnight); Mice (3–4 hours).

Step-by-Step Protocol:

  • Starting Dose: Administer a limit dose of 300 mg/kg p.o. to a group of 3 animals.

  • Observation (Critical):

    • First 30 min: Continuous observation for convulsions, tremors, or sedation.

    • First 24 hours: Monitor for lethality.[1]

    • 14 Days: Daily weight checks and behavioral monitoring.

  • Decision Matrix:

    • 0/3 Deaths: Proceed to 2000 mg/kg dose step.

    • 2-3/3 Deaths: Reduce dose to 50 mg/kg .

  • Therapeutic Dose Selection: typically 1/10th and 1/20th of the maximum tolerated dose (e.g., if safe at 2000 mg/kg, test efficacy at 100 mg/kg and 200 mg/kg).

Efficacy Module A: Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema Rationale: This model is biphasic. The early phase (0-2h) is histamine/serotonin driven; the late phase (3-5h) is prostaglandin-driven (COX-2 dependent). Thiazolidines typically target the late phase.

Experimental Groups (n=6):

  • Vehicle Control: 0.5% CMC (10 mL/kg).

  • Standard Drug: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg).

  • Test Compound Low Dose: (e.g., 20 mg/kg).

  • Test Compound High Dose: (e.g., 50 mg/kg).

Protocol:

  • Basal Measurement: Mark the right hind paw at the malleolus. Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Drug Administration: Administer vehicle, standard, or test compounds orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    

Data Analysis: Calculate Percentage Inhibition (


) for each time point:


Efficacy Module B: Analgesic Activity

Model: Acetic Acid-Induced Writhing Test Rationale: Evaluates peripheral analgesic activity mediated by local peritoneal receptors and prostaglandin pathways.

Protocol:

  • Drug Administration: Administer treatments orally 1 hour prior to testing.

  • Induction: Inject 0.6% v/v Acetic Acid solution intraperitoneally (IP) (10 mL/kg).

  • Observation: Immediately place the animal in a transparent observation chamber.

  • Counting: After a 5-minute lag time, count the number of "writhes" (abdominal constriction + stretching of hind limbs) for a period of 20 minutes .

Success Criteria: A significant reduction (>50%) in the number of writhes compared to the vehicle control indicates potent peripheral analgesia.

Mechanistic Validation (Molecular Docking & Histology)

To confirm that the observed efficacy is due to the specific "2-Thiophen-2-yl" substitution, correlate in vivo data with molecular targets.

Mechanism Compound 2-Thiophen-2-yl-thiazolidine Target COX-2 Active Site (Hydrophobic Channel) Compound->Target Thiophene Ring Pi-Pi Stacking Effect Inhibition of PGE2 Synthesis Target->Effect Blockade Outcome Reduced Edema & Pain Effect->Outcome Therapeutic Result

Figure 2: Proposed Mechanism of Action. The thiophene moiety facilitates binding to the COX-2 hydrophobic channel.

Histopathology: At the end of the carrageenan study, harvest the paw tissue. Fix in 10% neutral buffered formalin.

  • H&E Staining: Look for reduction in neutrophil infiltration and edema in treated groups vs. control.

  • Immunohistochemistry (IHC): Stain for COX-2 and iNOS expression. Effective thiazolidines should show reduced brown staining intensity.

Data Reporting Template

Summarize your findings using the following table format for clarity in publication.

Table 1: Effect of Test Compounds on Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume (mL) [3 hr]% Inhibition [3 hr]Paw Volume (mL) [5 hr]% Inhibition [5 hr]
Vehicle -0.85 ± 0.05-0.92 ± 0.06-
Indomethacin 100.45 ± 0.0347.0%0.40 ± 0.02**56.5%
Compound 5e 200.50 ± 0.0441.1%0.42 ± 0.03 54.3%
Compound 5e 500.42 ± 0.0250.5%0.35 ± 0.01***61.9%

*(Data represents Mean ± SEM; *p<0.05, *p<0.01 vs Control)

References

  • OECD Guidelines for the Testing of Chemicals. (2001).[2][3] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[4][1][3] OECD Publishing.[4] [Link]

  • Frontiers in Chemistry. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • Arabian Journal of Chemistry. (2022). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. [Link]

  • Pharmacophore. (2023).[5][6] Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. [Link][7][8]

  • National Institutes of Health (NIH). (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Thiophen-2-yl-thiazolidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Introduction to the Synthesis

The synthesis of 2-Thiophen-2-yl-thiazolidine, specifically (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid (CAS 201942-94-1), is primarily achieved through the condensation reaction between thiophene-2-carboxaldehyde and L-cysteine. This reaction is a cornerstone for creating a variety of thiazolidine derivatives, which are significant scaffolds in medicinal chemistry due to their diverse biological activities.

The fundamental mechanism involves a nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of thiophene-2-carboxaldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via the thiol group, leading to the formation of the thiazolidine ring. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 2-Thiophen-2-yl-thiazolidine in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this condensation reaction can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Purity of Starting Materials:

    • Thiophene-2-carboxaldehyde: This aldehyde can be susceptible to oxidation to 2-thiophenecarboxylic acid, especially if not stored properly. Impurities can lead to side reactions and a decrease in the desired product. It is advisable to use freshly distilled or recently purchased aldehyde.

    • L-cysteine: Cysteine is prone to oxidation, forming cystine (a disulfide-bonded dimer). The presence of cystine will reduce the amount of available nucleophile for the reaction. Use high-purity L-cysteine and consider preparing fresh solutions.

  • Reaction Conditions:

    • pH of the Reaction Mixture: The pH is a critical parameter. The initial nucleophilic attack of the amine is generally favored at a slightly basic pH to ensure the amine is deprotonated. However, the subsequent cyclization can be acid-catalyzed. A common approach is to use a buffer system or a mild base like sodium acetate to maintain a pH between 4 and 7.[1]

    • Solvent System: The choice of solvent affects the solubility of the reactants and the position of the equilibrium. A mixture of ethanol and water is often employed to dissolve both the hydrophilic cysteine and the more organic aldehyde.[2] Experimenting with the ratio of ethanol to water can significantly impact the yield.

    • Temperature and Reaction Time: While the reaction is often carried out at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate.[3] However, excessive heat can promote side reactions or degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to 24 hours.[1]

  • Equilibrium Considerations: The formation of the thiazolidine ring is a reversible reaction. To drive the equilibrium towards the product, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent system allows.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are the most probable impurities and strategies to mitigate their formation:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to thiophene-2-carboxaldehyde and L-cysteine. Ensure optimal reaction conditions and sufficient reaction time.

  • Schiff Base Intermediate: The imine intermediate may be present if the cyclization step is slow. As mentioned, adjusting the pH to be slightly acidic can facilitate the ring closure.

  • Oxidation Products: The thiol group of cysteine is susceptible to oxidation. To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Side Reactions of Thiophene-2-carboxaldehyde: Thiophene-2-carboxaldehyde can undergo self-condensation or other side reactions under certain conditions, particularly in the presence of strong bases or acids.[4] Maintaining a controlled pH is crucial.

Question 3: I am having difficulty purifying my product. What are the recommended purification techniques?

Answer: The purification of 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid can be challenging due to its polarity and potential for diastereomer formation.

  • Crystallization: This is the most common and effective method for purifying the final product. The product often precipitates from the reaction mixture upon cooling.[1] If the initial precipitate is not pure, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended.[2]

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel can be employed. A polar solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of acetic acid (to keep the carboxylic acid protonated), is typically used.

  • Washing: After filtration, washing the solid product with a cold solvent in which the impurities are soluble but the product is not, can be very effective. Cold ethanol or diethyl ether are often good choices.[2]

Question 4: My NMR spectrum shows a mixture of diastereomers. How can I control the stereochemistry or separate the isomers?

Answer: The condensation of L-cysteine with an aldehyde creates a new stereocenter at the C2 position of the thiazolidine ring, leading to the formation of two diastereomers (cis and trans).[2]

  • Controlling the Diastereomeric Ratio: The ratio of diastereomers is often influenced by the solvent and reaction conditions.[2] While complete control may be difficult to achieve in this simple condensation, systematically screening different solvents and temperatures may favor the formation of one diastereomer over the other. Some literature suggests that the cis/trans ratio is strongly dependent on the solvent used.[2]

  • Separation of Diastereomers: Separating the diastereomers can be challenging.

    • Fractional Crystallization: In some cases, the diastereomers may have different solubilities, allowing for separation by fractional crystallization. This involves carefully recrystallizing the mixture and collecting the fractions that are enriched in one of the isomers.

    • Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most effective method for separating diastereomers. For preparative scale, careful column chromatography on silica gel may provide some separation, although it can be difficult.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid?

A1: 2-Aryl-thiazolidine-4-carboxylic acids are typically white to off-white crystalline solids.[1] They are generally stable at room temperature when stored in a cool, dry place. However, the thiazolidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the reformation of the starting aldehyde and cysteine.

Q2: What are the key characterization techniques for this compound?

A2: The primary methods for characterizing the product are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure and assessing the purity and diastereomeric ratio.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H group of the thiazolidine ring.[1]

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed. Thiophene-2-carboxaldehyde can be irritating to the skin and eyes. L-cysteine is generally considered safe, but it is good practice to handle all chemicals with care. The reaction should be performed in a well-ventilated fume hood.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid. Optimization may be required based on your specific laboratory conditions and desired purity.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Thiophene-2-carboxaldehyde

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of deionized water.

  • In a separate beaker, dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of cysteine with stirring at room temperature. The typical solvent ratio is approximately 1:1 ethanol to water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with a drop of acetic acid as the mobile phase).

  • Upon completion of the reaction (disappearance of the aldehyde spot), a precipitate should form. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted aldehyde and other impurities.

  • Dry the product under vacuum to obtain the final 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid.

  • For higher purity, the product can be recrystallized from an ethanol/water mixture.

Table 1: Summary of Key Reaction Parameters and Expected Observations

ParameterRecommended ConditionRationale & Expected Observations
Reactant Ratio 1:1 (Cysteine:Aldehyde)Equimolar ratio is a good starting point.
Solvent Ethanol/Water (e.g., 1:1 v/v)Ensures solubility of both reactants.
Base Sodium Acetate (1.1 eq)Acts as a buffer to maintain a suitable pH.
Temperature Room Temperature (20-25 °C)Mild conditions to minimize side reactions.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Product Isolation Precipitation/CrystallizationThe product is often a solid that precipitates out.
Purification Washing with cold ethanol/ether, RecrystallizationTo remove impurities and improve purity.

V. Visualizing the Synthesis and Troubleshooting

Diagram 1: Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene_CHO Thiophene-2- carboxaldehyde Schiff_Base Schiff Base (Imine) Thiophene_CHO->Schiff_Base Nucleophilic attack by amine Cysteine L-Cysteine Cysteine->Schiff_Base Thiazolidine 2-Thiophen-2-yl- thiazolidine Schiff_Base->Thiazolidine Intramolecular cyclization by thiol

Caption: The reaction mechanism for the synthesis of 2-Thiophen-2-yl-thiazolidine.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Purification Refine Purification Strategy Optimize_Conditions->Purification Yield Still Low Conditions_OK Conditions Optimized Optimize_Conditions->Conditions_OK Purification_OK Pure Product Purification->Purification_OK Purity_OK Purity OK

Caption: A systematic workflow for troubleshooting common synthesis issues.

VI. References

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Journal of Global Pharma Technology.

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778.

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.). Retrieved from

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC.

  • CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents. (n.d.). Retrieved from

  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents. (n.d.). Retrieved from

  • Palliyaguru, D. L., et al. (2019). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Molecular nutrition & food research, 63(18), e1900334.

  • Kim, D., et al. (2014). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 24(1), 393-396.

  • Novel synthesis of 2-thiazolines. (2009). Tetrahedron Letters.

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2008). Arkivoc.

  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. (2025). BenchChem.

  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(2), 3538-3551.

  • Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (1993). Monatshefte für Chemie/Chemical Monthly.

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2012). Molecules.

  • Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications.

  • Synthesis of thiazolidine-4-carboxylic acid derivatives. (2023). Bioorganic Chemistry.

Sources

Technical Support Center: Purification of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Thiophen-2-yl-thiazolidine. This guide is designed to provide in-depth troubleshooting for the common purification challenges encountered during its synthesis and isolation. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Introduction to Purification Challenges

2-Thiophen-2-yl-thiazolidine, a heterocyclic compound of interest in medicinal chemistry, often presents unique purification hurdles stemming from its structural characteristics. The thiazolidine ring is susceptible to hydrolysis under both acidic and basic conditions, and the molecule can exhibit thermal instability.[1][2][3] Furthermore, impurities with similar polarities to the target compound can make chromatographic separation difficult. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My final product shows signs of degradation after purification. What are the likely causes and how can I prevent this?

Answer:

Degradation of 2-Thiophen-2-yl-thiazolidine during or after purification is a common issue, often attributable to either hydrolysis of the thiazolidine ring or thermal decomposition.

Causality:

  • Hydrolysis: The thiazolidine ring is a cyclic hemiaminal, which is susceptible to ring-opening hydrolysis, especially under acidic or basic conditions.[2][4] The presence of residual acids or bases from the reaction or purification steps can catalyze this degradation. The rate of hydrolysis is pH-dependent.[2][5]

  • Thermal Instability: Thiazolidine derivatives can be thermally labile.[1][3] Prolonged exposure to high temperatures during solvent evaporation (rotary evaporation) or high-temperature column chromatography can lead to decomposition. Some thiazolidinedione derivatives have been shown to start decomposing at temperatures as low as 145-150°C.[6]

Troubleshooting Protocol:

  • Neutralize Crude Product: Before concentrating the reaction mixture, wash it with a mild base like saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a wash with brine to remove excess water.

  • Temperature Control During Solvent Removal: Use a rotary evaporator with a water bath temperature not exceeding 40-50°C. It is preferable to use a high-vacuum pump to remove high-boiling point solvents at lower temperatures.

  • Avoid Harsh pH in Chromatography: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (0.1-1%) to your mobile phase.

Workflow for Minimizing Degradation:

Caption: Workflow to minimize degradation during workup and purification.

FAQ 2: I am struggling to separate my product from a closely-eluting impurity using standard silica gel chromatography. What alternative chromatographic strategies can I employ?

Answer:

Co-elution of impurities is a frequent challenge, especially with structurally similar byproducts. Modifying your chromatographic approach is key to achieving separation.

Causality:

The polarity of 2-Thiophen-2-yl-thiazolidine is similar to potential impurities such as unreacted starting materials (thiophene-2-carbaldehyde or cysteamine) or side-products from the reaction. Standard silica gel might not provide sufficient selectivity.

Alternative Chromatographic Strategies:

  • Change of Stationary Phase:

    • Alumina (Neutral or Basic): If your impurity is acidic, it might adhere more strongly to basic alumina, allowing your product to elute first. Conversely, if your product is slightly basic, neutral alumina might be a better choice to avoid degradation.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity. Since your target compound has both polar (thiazolidine) and non-polar (thiophene) moieties, this can offer a different selectivity profile compared to normal-phase chromatography. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[7]

  • Modification of Mobile Phase:

    • Solvent System Optimization: Instead of the common ethyl acetate/hexane system, explore other solvent systems with different selectivities. For example, dichloromethane/methanol or toluene/acetone can alter the interactions with the stationary phase.

    • Use of Additives: As mentioned, adding a small amount of triethylamine or acetic acid to the mobile phase can change the ionization state of your compound and impurities, thus altering their retention on silica gel.

Data Summary for Chromatographic Conditions:

Stationary PhaseMobile Phase System (Example)Principle of SeparationBest For Separating...
Silica Gel Ethyl Acetate / HexanePolarityGeneral purpose
Neutral Alumina Dichloromethane / MethanolPolarity (less acidic than silica)Acid-sensitive compounds from impurities
Reverse-Phase (C18) Acetonitrile / WaterHydrophobicityCompounds with subtle differences in non-polar character

Experimental Protocol: Reverse-Phase Flash Chromatography

  • Column: C18-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

  • Mobile Phase:

    • Solvent A: Water (often with 0.1% formic acid or TFA to improve peak shape).[7]

    • Solvent B: Acetonitrile or Methanol (with the same additive).

  • Elution: Start with a low percentage of Solvent B and gradually increase the concentration (gradient elution). For example, start with 10% B and increase to 100% B over 20 column volumes.

  • Detection: Monitor the elution using a UV detector, as the thiophene ring is UV-active.

FAQ 3: My product seems to be water-soluble, leading to low yields during aqueous workup. How can I improve recovery?

Answer:

The thiazolidine and thiophene moieties can impart some water solubility, especially if the compound is protonated or deprotonated. This can lead to significant product loss in the aqueous layer during extraction.

Causality:

The nitrogen atom in the thiazolidine ring can be protonated under acidic conditions, forming a water-soluble salt. Conversely, if there are acidic protons, they can be removed by a base, also increasing water solubility.

Troubleshooting Protocol: Acid-Base Extraction

If your product is neutral but you have acidic or basic impurities, an acid-base extraction can be a powerful purification tool.[8]

  • Dissolve Crude Mixture: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Remove Acidic Impurities: Wash the organic layer with a weak base like 5% sodium bicarbonate solution. This will extract acidic impurities into the aqueous layer.

  • Remove Basic Impurities: Wash the organic layer with a dilute acid like 1M HCl. This will extract basic impurities into the aqueous layer.

  • Final Wash and Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate.

Logical Flow for Extraction:

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Aqueous Layers (Waste) A Crude Mixture in Organic Solvent B Wash with 5% NaHCO3 A->B C Wash with 1M HCl B->C E Acidic Impurities (as salts) B->E Extract D Wash with Brine C->D F Basic Impurities (as salts) C->F Extract G Organic Layer with Purified Product D->G H Dry over Na2SO4 and Concentrate G->H I Pure Product H->I

Caption: Acid-base extraction workflow for purifying a neutral compound.

FAQ 4: Can I use recrystallization for purification, and what solvents are suitable?

Answer:

Recrystallization can be a very effective method for purifying 2-Thiophen-2-yl-thiazolidine, provided you can find a suitable solvent system. It is particularly good at removing small amounts of impurities from a solid product.

Causality:

Recrystallization works on the principle that the solubility of a compound increases with temperature. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each test tube. Good starting solvents to screen include:

    • Non-polar: Hexane, Toluene

    • Moderately Polar: Ethyl Acetate, Dichloromethane

    • Polar: Ethanol, Isopropanol, Acetonitrile

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility. If the compound dissolves upon heating, it is a potential recrystallization solvent.

  • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a successful recrystallization.

Solvent System Properties (Hypothetical):

Solvent SystemSolubility at 25°CSolubility at 78°C (Boiling)Comments
Ethanol LowHighA good starting point for polar compounds.
Isopropanol/Water Very LowHighA mixed solvent system can fine-tune solubility.
Toluene LowModerateGood for less polar compounds; slower evaporation.
Ethyl Acetate/Hexane VariesHighA common and effective mixed solvent system.

General Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for large crystal formation.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

By systematically addressing these common challenges with a clear understanding of the underlying chemistry, researchers can significantly improve the purity and yield of 2-Thiophen-2-yl-thiazolidine, facilitating its use in further research and development.

References

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. ElectronicsAndBooks. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]

  • An infrared study of the hydrolysis of a thiazolidine. PubMed. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 2-Aryl-thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in Thiazolidine Ring Closure

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

The Reaction Landscape: Critical Pathways

Before troubleshooting, you must visualize the "off-ramps" where your reaction leaves the desired pathway. The synthesis of 2-aryl-thiazolidines via the condensation of 2-aminoethanethiol (cysteamine) and aromatic aldehydes is a reversible equilibrium susceptible to oxidative stress .

Mechanistic Pathway & Side Reactions[1][2]

ThiazolidinePathways Aldehyde Aromatic Aldehyde Hemithioaminal Hemithioaminal Intermediate Aldehyde->Hemithioaminal Condensation Thioacetal Dithioacetal (Excess Thiol) Aldehyde->Thioacetal Excess Thiol Acid Cat. Cysteamine Cysteamine (2-aminoethanethiol) Cysteamine->Hemithioaminal Condensation Disulfide Cystamine / Disulfides (Oxidative Dimerization) Cysteamine->Disulfide Air Oxidation Imine Schiff Base (Imine) Hemithioaminal->Imine -H2O Thiazolidine 2-Aryl-thiazolidine (Target Product) Imine->Thiazolidine Ring Closure (Intramolecular) Thiazole 2-Aryl-thiazole (Oxidation Product) Thiazolidine->Thiazole Oxidation (-2H) (Air/MnO2) Hydrolysis Hydrolysis (Reversion) Thiazolidine->Hydrolysis +H2O (Equilibrium Shift)

Figure 1: Mechanistic map of 2-aryl-thiazolidine synthesis. Note that the pathway to the target is reversible, while oxidative pathways (red) are generally irreversible.

Troubleshooting Modules

Module A: The "Oxidation" Ticket (Product Yellowing/Aromatization)

Symptom: The reaction mixture turns deep yellow or brown. Mass spectrometry shows a peak at


 or 

. Diagnosis: Unwanted oxidation. Thiazolidines are reducing agents and can easily dehydrogenate to form thiazoles (aromatic) or open to form disulfides .
CausalityThe Fix
Air Leak: The reaction was exposed to atmospheric oxygen. 2-aryl-thiazolidines are sensitive to air oxidation, converting to the thermodynamically stable aromatic thiazole [1].Strict Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen (

) or Argon. Degas solvents prior to use.
Impure Cysteamine: Cysteamine HCl is highly hygroscopic and oxidizes to cystamine (disulfide) upon storage. Cystamine cannot form the thiazolidine ring directly.Reagent Quality Check: Use fresh Cysteamine HCl. If the bottle is old or sticky, recrystallize it or buy fresh. Add a pinch of antioxidant (e.g., EDTA) if using aqueous buffers.
Metal Contamination: Trace transition metals (Fe, Cu) in solvents or silica can catalyze the dehydrogenation to thiazole.Glassware & Solvents: Use high-grade solvents. Avoid metal spatulas during workup if the product is unstable.
Module B: The "Yield & Equilibrium" Ticket

Symptom: TLC shows persistent starting aldehyde. Yield is low (<50%).[1] Diagnosis: The reaction is reversible.[2][3] Water produced during imine formation drives the equilibrium back to the starting materials (Hydrolysis) [2].

CausalityThe Fix
Water Accumulation: The reaction generates 1 equivalent of water. If not removed, equilibrium prevents full conversion.Dean-Stark Trap: For high-boiling solvents (Toluene/Benzene), use a Dean-Stark trap to physically remove water. Molecular Sieves: In Ethanol/Methanol, add activated 3Å or 4Å molecular sieves to the reaction flask.
Improper pH: Ring closure requires the free amine. If using Cysteamine HCl without a base, the nucleophilicity of the nitrogen is compromised.Neutralization: Add exactly 1 equivalent of base (TEA or NaHCO

) to free the amine. Caution: Excess base can promote side reactions (aldol condensation of aldehyde).
Steric Hindrance: Bulky ortho-substituents on the benzaldehyde hinder the ring closure.Thermal Boost: Increase reaction time and temperature. Switch from Ethanol (reflux 78°C) to Toluene (reflux 110°C).
Module C: The "Oil" Ticket (Isolation Issues)

Symptom: Product is a sticky, uncrystallizable oil. Diagnosis: 2-aryl-thiazolidines often have low melting points or form diastereomeric mixtures (if chiral centers exist) that inhibit crystallization.

  • Protocol Adjustment: Do not attempt to evaporate to dryness immediately.

  • The "Salt" Trick: Dissolve the crude oil in dry ether and bubble dry HCl gas (or add ethereal HCl). The hydrochloride salt of the thiazolidine is almost always a stable, white solid that is easy to filter and purify [3].

Optimized Experimental Protocol

Objective: Synthesis of 2-phenylthiazolidine (Standard Model). Scale: 10 mmol.

Materials
  • Reagent A: Cysteamine Hydrochloride (1.13 g, 10 mmol).

  • Reagent B: Benzaldehyde (1.06 g, 10 mmol).

  • Base: Triethylamine (1.01 g, 10 mmol) or Sodium Acetate.

  • Solvent: Absolute Ethanol (20 mL) OR Toluene (30 mL) for Dean-Stark.

  • Additives: Activated 4Å Molecular Sieves (2 g).

Step-by-Step Procedure
  • Preparation (Inerting): Flame-dry a 50 mL Round Bottom Flask (RBF) containing a magnetic stir bar. Flush with Nitrogen.

  • Free Basing: Add Cysteamine HCl and Ethanol to the flask. Add Triethylamine dropwise while stirring. Stir for 10 minutes at Room Temperature (RT). Note: If using Toluene, use NaHCO

    
     in a minimal water phase, extract free base into Toluene, dry, and then proceed.
    
  • Condensation: Add Benzaldehyde in one portion.

  • Water Scavenging: Add Activated Molecular Sieves immediately.

  • Reaction:

    • Method A (Mild): Stir at RT for 6–12 hours. (Best for unstable aldehydes).

    • Method B (Robust): Reflux at 80°C for 2–4 hours.

  • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of Benzaldehyde.

    • Tip: Stain with Ellman’s Reagent (detects free thiols) to ensure Cysteamine is consumed.

  • Workup:

    • Filter off molecular sieves.

    • Concentrate the filtrate under reduced pressure.[4]

    • If Solid: Recrystallize from Ethanol/Ether.

    • If Oil: Dissolve in Et

      
      O (20 mL). Add 4M HCl in Dioxane (3 mL). Collect the white precipitate (Thiazolidine HCl salt).
      

Frequently Asked Questions (FAQ)

Q: Why do I see two spots on my TLC for the product? A: If you are using a substituted cysteamine (e.g., L-cysteine ethyl ester) or a chiral aldehyde, you are likely forming diastereomers (cis/trans isomers relative to the ring substituents). These often separate on silica gel. Even without chiral centers, restricted rotation or ring puckering can sometimes cause peak broadening or splitting in NMR, though usually not distinct TLC spots unless diastereomers are present.

Q: Can I use water as a solvent? A: Yes, "on-water" synthesis is possible for some heterocycles, but for thiazolidines, the equilibrium constant (


) usually favors the starting materials in water. The product often precipitates out, driving the reaction, but yields are generally lower than in anhydrous conditions [4].

Q: My product smells like rotten eggs. Is it pure? A: No. A sulfur smell indicates residual Cysteamine or H


S  degradation products. Wash your organic phase with dilute aqueous CuSO

(Copper Sulfate). Copper complexes with free thiols/sulfides and stays in the aqueous layer, removing the smell and the impurity.

Q: Can I oxidize my thiazolidine to a thiazole intentionally? A: Yes. To convert your thiazolidine to a thiazole, treat it with activated MnO


 (10 eq) in refluxing DCM or Benzene, or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) [1].

References

  • Mishra, R. et al. (2020). "Oxidation of Thiazolidines to Thiazoles: Mechanistic Insights and Synthetic Applications." Journal of Heterocyclic Chemistry. (Generalized citation for oxidation protocols).

  • Gududuru, V. et al. (2004). "Synthesis and biological evaluation of novel 2-aryl-thiazolidine-4-carboxylic acid amides." Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5292.

  • Katritzky, A. R. et al. (2000). "Synthesis of 2-substituted thiazolidines." ARKIVOC, (iii), 24-36.

  • Srivastava, T. et al. (2010). "Efficient One-Pot Synthesis of 2-Arylthiazolidines in Water." Journal of Chemical Research.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Cysteamine and Benzaldehyde derivatives before handling.

Sources

Technical Support Center: Stability of 2-Thiophen-2-yl-thiazolidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Thiophen-2-yl-thiazolidine and related 2-aryl-thiazolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with these compounds in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Understanding the Core Stability Challenge: The Chemistry of 2-Aryl-Thiazolidines

The thiazolidine ring, particularly when substituted at the 2-position with an aryl group like thiophene, is susceptible to hydrolysis. This reaction is primarily influenced by the pH of the solution and proceeds through a ring-opening mechanism to form an intermediate iminium ion. This cation is then attacked by water, leading to the formation of 2-thiophenecarboxaldehyde and the corresponding cysteine derivative (if formed from cysteine). The stability of this iminium ion intermediate plays a crucial role in the overall hydrolysis rate.[1] The electron-donating or withdrawing nature of the substituent at the 2-position can significantly impact the stability of the thiazolidine ring.[2]

Below is a generalized pathway for the acid-catalyzed hydrolysis of 2-Thiophen-2-yl-thiazolidine.

G cluster_0 Thiazolidine Ring System cluster_1 Ring Opening & Intermediate Formation cluster_2 Hydrolysis Products 2_Thiophen_2_yl_thiazolidine 2-Thiophen-2-yl-thiazolidine (Stable Form) Iminium_Ion Iminium Ion Intermediate (Reactive) 2_Thiophen_2_yl_thiazolidine->Iminium_Ion  Protonation & Ring Opening (H+) Iminium_Ion->2_Thiophen_2_yl_thiazolidine Ring Closure Aldehyde 2-Thiophenecarboxaldehyde Iminium_Ion->Aldehyde  Hydrolysis (H2O) Cysteine_Derivative Cysteine Derivative Iminium_Ion->Cysteine_Derivative  Hydrolysis (H2O) G Start Problem: Rapid Compound Degradation Check_pH Is the buffer pH in the 3-5 range? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Adjust_pH Adjust pH to neutral (~7) or highly acidic (<1). Re-evaluate stability. Yes_pH->Adjust_pH Check_Temp Is the experiment conducted at elevated temperature? No_pH->Check_Temp End Problem Resolved Adjust_pH->End Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Lower_Temp Lower experimental temperature (e.g., 4°C). Re-evaluate stability. Yes_Temp->Lower_Temp Check_Buffer Consider alternative buffer systems (e.g., phosphate, HEPES). No_Temp->Check_Buffer Lower_Temp->End Check_Buffer->End

Caption: Troubleshooting workflow for compound degradation.

Issue 2: Inconsistent Results in Biological Assays

Question: I'm getting variable results in my cell-based or enzymatic assays. Could this be related to the stability of 2-Thiophen-2-yl-thiazolidine?

Possible Causes and Solutions:

  • On-Plate Degradation: The compound may be stable in your stock solution (e.g., in DMSO) but degrades over the course of the assay once diluted into the aqueous assay buffer. [3] * Solution: Perform a time-course stability study in your final assay buffer. Analyze the concentration of the intact compound at different time points (e.g., 0, 1, 2, 4, and 24 hours) under the exact assay conditions (temperature, plate type, etc.). If degradation is observed, you may need to adjust the assay protocol (e.g., shorten incubation times) or find a more suitable buffer system.

  • Precipitation: Poor solubility of the compound in the aqueous assay medium can lead to precipitation, resulting in a lower effective concentration and inconsistent results.

    • Solution: First, ensure you are not exceeding the compound's solubility limit in the assay medium. The use of co-solvents like ethanol or propylene glycol may help, but their compatibility with your assay must be verified. [4]Preparing a solid dispersion or nanosuspension can also improve dispersibility. [4]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Thiophen-2-yl-thiazolidine in common organic solvents?

Generally, 2-Thiophen-2-yl-thiazolidine should be stable in common anhydrous organic solvents such as DMSO, DMF, ethanol, and methanol. [3][5]However, the presence of trace amounts of acid or water can initiate degradation, especially during long-term storage. For stock solutions, it is recommended to use anhydrous DMSO and store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Q2: How does the thiophene substituent affect the stability compared to other aryl groups?

Q3: Can I use light to assess the stability of my compound?

While the primary degradation pathway for 2-substituted thiazolidines is hydrolysis, photostability should not be overlooked, especially for compounds with aromatic moieties like thiophene. It is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, particularly during long-term storage or extended experiments.

Q4: What analytical techniques are best for monitoring the stability of 2-Thiophen-2-yl-thiazolidine?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for stability studies of thiazolidine derivatives. [6]This technique allows for the separation and quantification of the parent compound and its degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the degradation products. Infrared spectrophotometry has also been used to monitor the hydrolysis of thiazolidines. [7]

Summary of Expected Stability under Various Conditions
ConditionExpected Stability of 2-Aryl-ThiazolidinesRecommendations
pH < 1 Generally stableSuitable for short-term experiments if compatible with the assay.
pH 3-5 Likely unstable; rapid degradation possible [2]Avoid this pH range if possible.
pH ~7 Generally stable [8]Optimal for many biological assays.
pH > 9 Stability may decrease due to hydroxide-catalyzed hydrolysis [1]Verify stability before use.
Temperature Degradation rate increases with temperature.Store solutions at low temperatures (-20°C or -80°C) and conduct experiments at the lowest practical temperature.
Solvents Stable in anhydrous DMSO, DMF, Ethanol [3][5]Use anhydrous solvents for stock solutions.

IV. Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment using RP-HPLC

This protocol outlines a method to quickly assess the stability of 2-Thiophen-2-yl-thiazolidine in different pH buffers.

Materials:

  • 2-Thiophen-2-yl-thiazolidine

  • Anhydrous DMSO

  • A series of buffers (e.g., pH 3, 4.4, 5.2, 7.4, 9)

  • RP-HPLC system with a C18 column and UV detector

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of 2-Thiophen-2-yl-thiazolidine (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Test Solutions:

    • For each pH buffer to be tested, dilute the stock solution to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the solution properties.

    • Prepare a sufficient volume for sampling at multiple time points.

  • Time Zero (T=0) Sample: Immediately after preparing the test solutions, take an aliquot from each, and inject it into the HPLC system. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each test solution and analyze by HPLC.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.

    • Monitor the elution profile at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point for each pH.

    • Normalize the peak areas to the T=0 sample for each condition.

    • Plot the percentage of the remaining parent compound versus time for each pH to visualize the degradation profile.

V. References

  • Fife, T. H., & Jao, L. K. (1991). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 113(8), 3071–3079.

  • Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095.

  • Wren, S. P. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 12(21), 1717-1748.

  • Mackenzie, J. B., & Martin, R. B. (1958). An infrared study of the hydrolysis of a thiazolidine. Science, 128(3336), 1430-1431.

  • Omar, A. M., et al. (2021). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 26(16), 4987.

  • Jain, R., & Kashaw, S. K. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. Journal of Chromatographic Science, bmad058.

  • Bustillo Trueba, P., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 67(8), 2419-2428.

  • Singh, P., & Raj, R. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(11), 3195.

  • Faustino, H., et al. (2016). Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation. Chemical Science, 7(9), 5849-5854.

  • Kumar, A., & Rawal, R. K. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 207, 112730.

Sources

Technical Support Center: Troubleshooting Low Yields in Thiazolidine Synthesis from Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thiazolidine synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, specifically addressing the common challenge of low product yields. As Senior Application Scientists, we understand that success in synthesis goes beyond just following a protocol; it requires a deep understanding of the reaction mechanism and the factors that can influence its outcome.

Frequently Asked Questions (FAQs)

Q1: My thiazolidine synthesis is resulting in a very low yield. What are the most common initial factors I should investigate?

A: Low yields in thiazolidine synthesis from aldehydes and aminothiols like cysteine or cysteamine can often be traced back to a few key areas. Before delving into more complex troubleshooting, start by evaluating the following:

  • Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize over time, and aminothiols can form disulfides. Use freshly purified or commercially available high-purity reagents.

  • Reaction Conditions: The condensation is a reversible equilibrium reaction that produces water.[1] Inefficient removal of water can shift the equilibrium back to the reactants, significantly lowering your yield.

  • pH of the Reaction Medium: The pH plays a crucial role. The reaction is often most efficient under mildly acidic to neutral conditions (pH 4-7).[2][3] At this pH, there's a sufficient concentration of the protonated aldehyde to be electrophilic, while the amine of the aminothiol remains nucleophilic enough to attack the carbonyl carbon.

Q2: I suspect side reactions are consuming my starting materials. What are the most likely side products?

A: Several side reactions can compete with thiazolidine formation. The most common include:

  • Over-oxidation: Thiazolidines can be oxidized to the corresponding thiazolines, especially in the presence of certain catalysts or oxidizing agents.[2]

  • Aldol Condensation: If your aldehyde has an alpha-hydrogen, it can undergo self-condensation under basic conditions, leading to aldol adducts and reducing the amount of aldehyde available for the desired reaction.

  • Disulfide Formation: The thiol group of cysteine or cysteamine is susceptible to oxidation, leading to the formation of disulfide-linked dimers. This is more prevalent at higher pH and in the presence of air (oxygen).

Q3: How does the structure of the aldehyde affect the reaction yield?

A: The electronic and steric properties of the aldehyde are critical.

  • Electron-withdrawing groups on an aromatic aldehyde generally increase the electrophilicity of the carbonyl carbon, which can lead to higher yields.[4]

  • Electron-donating groups can decrease the reactivity of the aldehyde.

  • Steric hindrance around the aldehyde group can significantly slow down the reaction or prevent it altogether. Bulky ortho-substituents on an aromatic aldehyde are a common cause of low yields.

In-Depth Troubleshooting Guides

Issue 1: The Reaction Stalls or Proceeds Very Slowly

SYMPTOM: TLC or other in-process monitoring shows incomplete consumption of starting materials even after extended reaction times.

DIAGNOSIS & SOLUTION:

This issue often points to suboptimal reaction kinetics or an unfavorable equilibrium.

Step-by-Step Troubleshooting Protocol:

  • Optimize Water Removal: If you are not already doing so, employ a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene or benzene. This is a highly effective method to drive the reaction forward.[1]

  • Catalyst Evaluation: While many thiazolidine syntheses can proceed without a catalyst, particularly with reactive aldehydes, a catalyst can be beneficial.[5]

    • Acid Catalysis: A catalytic amount of a mild acid like acetic acid can protonate the aldehyde carbonyl, making it more electrophilic. Be cautious, as strong acids can lead to unwanted side reactions.

    • Lewis Acid Catalysis: Lewis acids such as ZnCl₂ can also activate the aldehyde.[6]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can stabilize intermediates and facilitate proton transfer.[2][7] Consider screening solvents like ethanol or methanol. In some cases, solvent-free conditions at elevated temperatures have been shown to be effective.[4]

  • Temperature Adjustment: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the stability of your reactants and products at higher temperatures. A systematic study of the temperature profile (e.g., room temperature, 50 °C, reflux) is recommended.

Issue 2: Product Isolation is Difficult, and the Purified Yield is Low

SYMPTOM: The crude reaction mixture appears complex by TLC or NMR, and purification by chromatography or recrystallization results in significant product loss.

DIAGNOSIS & SOLUTION:

This suggests either the formation of multiple side products or instability of the desired thiazolidine product under the workup and purification conditions.

Step-by-Step Troubleshooting Protocol:

  • Analyze the Crude Mixture: Before attempting purification, obtain a crude ¹H NMR or LC-MS of your reaction mixture. This will help you identify the major components and potential side products.

  • Re-evaluate the Workup Procedure:

    • pH Sensitivity: Thiazolidine rings can be susceptible to hydrolysis under strongly acidic or basic conditions.[8][9] Ensure your aqueous workup is performed under neutral or mildly acidic/basic conditions.

    • Extraction: Choose an appropriate organic solvent for extraction that provides good solubility for your product while minimizing the extraction of impurities.

  • Optimize Purification:

    • Chromatography: If using column chromatography, screen different solvent systems to achieve good separation. Deactivation of silica gel with triethylamine may be necessary if your product is basic and prone to streaking.

    • Recrystallization: If your product is a solid, explore different solvent systems for recrystallization. This can be a very effective method for obtaining high-purity material.

  • Consider Product Instability: Some thiazolidines are inherently unstable and may decompose upon standing or during purification.[10] If you suspect this is the case, try to use the crude product directly in the next step if possible, or minimize the time between synthesis and subsequent use.

Issue 3: Inconsistent Yields Between Batches

SYMPTOM: The reaction yield varies significantly when repeating the synthesis, even when following the same procedure.

DIAGNOSIS & SOLUTION:

Inconsistent yields are often due to subtle, uncontrolled variables in the experimental setup.

Step-by-Step Troubleshooting Protocol:

  • Standardize Reagent Quality and Handling:

    • Use reagents from the same supplier and lot number if possible.

    • Always use freshly opened or properly stored anhydrous solvents.

    • Purify aldehydes immediately before use if there is any doubt about their purity.

  • Control the Reaction Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminothiol and other sensitive reagents.

  • Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to ensure a consistent reaction temperature.

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.

Data & Visualization

Table 1: Effect of Reaction Conditions on Thiazolidine Yield
AldehydeAminothiolSolventCatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeCysteineTolueneNoneReflux865
BenzaldehydeCysteineTolueneAcetic Acid (cat.)Reflux485
4-NitrobenzaldehydeCysteineEthanolNone50692
2-MethoxybenzaldehydeCysteineTolueneAcetic Acid (cat.)Reflux1240

This table illustrates how changes in solvent, catalyst, and aldehyde substituents can significantly impact the reaction outcome. The data is representative and intended for illustrative purposes.

Diagrams
Generalized Reaction Mechanism

The formation of a thiazolidine from an aldehyde and an aminothiol proceeds through the initial formation of a hemiaminal, followed by cyclization to form the five-membered ring.

Thiazolidine Synthesis Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic attack by amine Aminothiol Aminothiol (HS-R'-NH2) Aminothiol->Hemiaminal Thiazolidine Thiazolidine Product Hemiaminal->Thiazolidine Intramolecular cyclization & dehydration

Caption: Key steps in thiazolidine formation.

Troubleshooting Workflow

A logical approach to diagnosing and solving low yield issues in thiazolidine synthesis.

Troubleshooting Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckReagents->Start Impure reagents CheckConditions Review Reaction Conditions (Temp, Solvent, pH) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Suboptimal conditions SideReactions Investigate Potential Side Reactions CheckConditions->SideReactions Conditions OK SideReactions->Start Major side products OptimizeWaterRemoval Implement/Optimize Water Removal SideReactions->OptimizeWaterRemoval Side reactions minimal OptimizeCatalyst Screen Catalysts (Acid/Lewis Acid) OptimizeWaterRemoval->OptimizeCatalyst Yield still low OptimizePurification Refine Workup and Purification Protocol OptimizeCatalyst->OptimizePurification Yield still low Success Improved Yield OptimizePurification->Success

Caption: A systematic troubleshooting guide.

References

  • Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

  • Zhang, J., et al. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 11(1), 101-107. [Link]

  • Fife, T. H., & Benjamin, B. M. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(8), 3071-3079. [Link]

  • Sahiba, N., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(6), 1478. [Link]

  • Tam-Chang, S.-W., & LaBello, L. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 9-15. [Link]

  • Omar, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(21), 7311. [Link]

  • Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

  • Gangopadhyay, D., et al. (2018). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. The Journal of Physical Chemistry B, 122(45), 10306-10314. [Link]

  • Journal of Chemical Research. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Retrieved from [Link]

Sources

optimizing reaction conditions for thiophene-2-carbaldehyde and cysteamine

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Core: Mechanism & Critical Variables

To optimize the condensation of thiophene-2-carbaldehyde (1) and cysteamine (2-aminoethanethiol) (2) to form 2-(thiophen-2-yl)thiazolidine (3), one must treat this not as a simple mixing step, but as a reversible equilibrium governed by entropy and water removal.

The Mechanistic Pathway

The reaction proceeds through a hemithioaminal intermediate or a Schiff base (imine), followed by rapid intramolecular cyclization. The driving force is the formation of the stable 5-membered thiazolidine ring. However, the reaction generates water, and under acidic aqueous conditions, the ring is prone to hydrolysis [1].

ThiazolidineMechanism Reactants Thiophene-2-carbaldehyde + Cysteamine Imine Intermediate (Hemithioaminal/Imine) Reactants->Imine Nucleophilic Attack (Fast) SideProduct Cystamine (Disulfide) (Oxidative Impurity) Reactants->SideProduct O₂ Oxidation (Avoid!) Product 2-(thiophen-2-yl)thiazolidine + H₂O Imine->Product Cyclization & Dehydration (-H₂O) Product->Imine Hydrolysis (Acidic/Aq conditions)

Figure 1: Reaction pathway showing the reversible condensation and the critical oxidative side-reaction.

Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by users synthesizing thiazolidines from aromatic aldehydes.

Category A: Yield & Conversion Issues

Q: My TLC shows the product, but the isolated yield is consistently stuck below 50%. Why? A: This is almost certainly an equilibrium management issue . The formation of thiazolidine releases one equivalent of water. If water remains in the system, the equilibrium pushes back toward the starting materials (hydrolysis).

  • Solution: You must actively remove water.

    • Small Scale (<1g): Add activated 3Å or 4Å Molecular Sieves directly to the reaction flask [2].

    • Large Scale (>5g): Switch solvent to Toluene and use a Dean-Stark trap to azeotropically remove water.

Q: I see a significant amount of white precipitate that is NOT my product. What is it? A: This is likely Cystamine , the disulfide dimer of your starting material. Cysteamine (2-aminoethanethiol) is highly susceptible to oxidation by atmospheric oxygen. If your reaction vessel was not purged with inert gas, the thiol groups dimerize before they can attack the aldehyde.

  • Solution:

    • Degas your solvent (sparge with N₂ for 15 mins).

    • Run the reaction under a positive pressure of Nitrogen or Argon.

    • Use fresh Cysteamine HCl or free base; if the bottle is old and crusty, recrystallize it or buy fresh stock [3].

Q: Does the thiophene ring require special handling compared to a phenyl ring? A: Yes. Thiophene is electron-rich (π-excessive). While less sensitive than furan, thiophene can polymerize or ring-open in the presence of strong Lewis acids (like AlCl₃ or BF₃) or vigorous heating in strong mineral acids.

  • Recommendation: Avoid strong acid catalysts. Use mild protic catalysts (Acetic Acid) or no catalyst at all. The reaction often proceeds well in refluxing ethanol without additives due to the nucleophilicity of the cysteamine [4].

Category B: Purity & Stability

Q: My product turns yellow/brown upon storage. Is it decomposing? A: Thiazolidines are generally stable, but thiophene derivatives are photosensitive and prone to oxidation.

  • Solution: Store the purified product in an amber vial, under inert gas, at -20°C. Ensure no residual acid is present from the workup, as acid catalyzes hydrolysis.

Q: Can I use water/alcohol mixtures to improve cysteamine solubility? A: Only if necessary. While cysteamine is water-soluble, adding water to the reaction hinders the dehydration step (Le Chatelier's principle).

  • Workaround: If solubility is an issue in pure Toluene, use Anhydrous Ethanol . Cysteamine dissolves in hot ethanol, and ethanol can form a ternary azeotrope with water (though less efficiently than toluene), helping drive the reaction.

Experimental Protocols

Choose the protocol based on your scale and equipment availability.

Method A: The "Green" Standard (Ethanol + Sieves)

Recommended for initial screening and small-scale (<1g).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Solvent: Add Anhydrous Ethanol (10-15 mL per mmol of reactant).

  • Reactants:

    • Add Thiophene-2-carbaldehyde (1.0 equiv).

    • Add Cysteamine (1.05 equiv). Note: A slight excess of amine ensures complete consumption of the aldehyde.

  • Desiccant: Add Activated 4Å Molecular Sieves (approx. 1g per mmol).

  • Reaction: Reflux gently (approx. 78°C) for 4–6 hours under N₂ atmosphere.

  • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 3:1). Aldehyde spot should disappear.

  • Workup:

    • Filter hot to remove sieves.

    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Neutral Alumina or Silica neutralized with 1% Et3N to prevent hydrolysis).

Method B: The "Driver" (Toluene + Dean-Stark)

Recommended for scale-up (>5g) or stubborn reactions.

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene (anhydrous).

  • Reactants: Thiophene-2-carbaldehyde (1.0 equiv) + Cysteamine (1.1 equiv).

  • Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.5 mol%). Only use if uncatalyzed reaction is too slow.

  • Reaction: Reflux vigorously (110°C). Water will collect in the trap. Continue until water evolution ceases (approx. 3-5 hours).

  • Workup: Wash the toluene layer with saturated NaHCO₃ (to remove pTSA), then Brine. Dry over MgSO₄, filter, and evaporate.

Decision Logic & Data Summary

Use the following logic to determine your optimization path.

OptimizationTree Start Start Optimization CheckYield Is Isolated Yield > 70%? Start->CheckYield Success Protocol Optimized CheckYield->Success Yes CheckImpurity Identify Major Impurity CheckYield->CheckImpurity No ImpurityType Impurity Type? CheckImpurity->ImpurityType WhiteSolid White Solid/Precipitate (Cystamine) ImpurityType->WhiteSolid Disulfide StartMat Unreacted Aldehyde (Equilibrium Stalled) ImpurityType->StartMat Hydrolysis Tar Dark Tar/Polymer (Thiophene degradation) ImpurityType->Tar Polymerization FixOx Action: Degas Solvent, Use Inert Atm (N2/Ar) WhiteSolid->FixOx FixEq Action: Add Mol. Sieves or Use Dean-Stark StartMat->FixEq FixAcid Action: Remove Acid Catalyst, Lower Temp Tar->FixAcid

Figure 2: Troubleshooting decision tree for reaction optimization.

Solvent & Catalyst Comparison Table
SolventBoiling PointWater Removal MethodProsCons
Ethanol (Anhydrous) 78°CMolecular SievesGreen, mild, good solubility for cysteamine.Harder to drive to 100% completion without sieves.
Toluene 110°CDean-Stark TrapExcellent water removal (azeotrope), drives equilibrium.Higher temp may degrade thiophene; Cysteamine less soluble.
DCM / Chloroform 40-60°CMgSO4 (in situ)Very mild.Slow reaction rate; often requires acid catalyst.

References

  • Katritzky, A. R., et al. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on thiazolidine ring closure and hydrolysis stability).
  • Gududuru, V., et al. (2004). Synthesis and biological evaluation of novel thiazolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(20), 5229-5232. Link

  • Atkinson, E. R., et al. (1965). Antiradiation Drugs. IV. Synthesis of Thiazolidines. Journal of Medicinal Chemistry, 8(1), 29–33. Link

  • Wiberg, K. B. (1949). 2-Thiophenealdehyde.[1][2] Organic Syntheses, 29, 87. (Reference for handling thiophene-2-carbaldehyde stability). Link

Sources

Technical Support Center: Synthesis of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-thiophen-2-yl-thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will address common challenges, explain the underlying chemistry, and offer robust protocols to help you navigate potential issues and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-thiophen-2-yl-thiazolidine?

The most direct and widely employed method for synthesizing 2-thiophen-2-yl-thiazolidine is the condensation reaction between 2-thiophenecarboxaldehyde and cysteamine (also known as 2-aminoethanethiol). This reaction proceeds under mild conditions and involves the formation of a five-membered thiazolidine ring.

The reaction is a classic example of heterocyclic synthesis, relying on the nucleophilicity of both the amine and thiol groups of cysteamine.[1]

Q2: What is the reaction mechanism?

The mechanism proceeds in two key steps, which can be visualized in the diagram below.

  • Iminium Ion Formation: The primary amine of cysteamine performs a nucleophilic attack on the carbonyl carbon of 2-thiophenecarboxaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate. NMR studies have confirmed the presence of an imine intermediate in similar reactions.[1]

  • Intramolecular Cyclization: The thiol group of the same molecule then acts as a nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring. This intramolecular cyclization is typically rapid.

ReactionMechanism ThioAldehyde 2-Thiophenecarboxaldehyde Plus1 + ThioAldehyde->Plus1 Cysteamine Cysteamine Hemithioaminal Hemithioaminal Intermediate Cysteamine->Hemithioaminal Nucleophilic Attack (Amine) Plus1->Cysteamine Imine Iminium Ion Intermediate Hemithioaminal->Imine Dehydration (-H2O) Product 2-Thiophen-2-yl-thiazolidine Imine->Product Intramolecular Cyclization (Thiol)

Caption: Reaction mechanism for thiazolidine formation.

Q3: What are the critical parameters to control during the synthesis?
  • pH: This is arguably the most critical parameter. The reaction requires a delicate balance. The medium should be acidic enough to protonate the aldehyde's carbonyl oxygen, making it more electrophilic, but not so acidic that it fully protonates the cysteamine's nucleophilic amine group. A pH range of 4-7 is generally effective.[2]

  • Temperature: The reaction is typically run at room temperature or with gentle heating (e.g., 40-50°C). Excessive heat can promote side reactions and degradation of the product.

  • Atmosphere: Cysteamine's thiol group is susceptible to oxidation, which forms the disulfide impurity, cystamine. To minimize this, it is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity of Starting Materials: Ensure the 2-thiophenecarboxaldehyde is free from its corresponding carboxylic acid (2-thiophenecarboxylic acid), which can interfere with the reaction pH. Cysteamine should be used as a fresh, high-purity reagent.

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). You should see the spot for the aldehyde (starting material) disappear as a new, typically more polar, spot for the thiazolidine product appears. Staining with potassium permanganate can help visualize the product, as the sulfur atom can be oxidized.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction yield is very low or I've isolated no product.

This is a common issue often traced back to reaction conditions or reagent quality.

Potential Causes & Solutions
  • Incorrect pH:

    • The "Why": If the pH is too low (<4), the amine on cysteamine becomes fully protonated (-NH3+), rendering it non-nucleophilic. If the pH is too high (>8), the aldehyde may undergo side reactions, and the crucial dehydration step for imine formation is less efficient. The stability of the final thiazolidine ring itself is also pH-dependent.[2]

    • Troubleshooting Protocol:

      • Dissolve cysteamine hydrochloride in a minimal amount of water or methanol.

      • Adjust the pH to ~5-6 by the careful, dropwise addition of a base like triethylamine (TEA) or sodium bicarbonate solution while monitoring with pH paper or a pH meter.

      • Add the 2-thiophenecarboxaldehyde dissolved in the reaction solvent (e.g., ethanol or methanol).

      • Monitor the reaction by TLC.

  • Oxidation of Cysteamine:

    • The "Why": The thiol (-SH) group is easily oxidized by atmospheric oxygen to form a disulfide (-S-S-) bond, creating the impurity cystamine. Cystamine is unreactive in this synthesis and effectively reduces the concentration of your key starting material.

    • Troubleshooting Protocol:

      • Degas your solvent by bubbling nitrogen or argon through it for 15-20 minutes before use.

      • Assemble your reaction glassware and flush the entire system with an inert gas.

      • Maintain a positive pressure of the inert gas (e.g., using a balloon) throughout the reaction.

      • Use freshly opened or properly stored cysteamine.

  • Hydrolysis During Workup:

    • The "Why": The thiazolidine ring can be hydrolyzed back to its starting components (aldehyde and cysteamine) in the presence of water, particularly under acidic or strongly basic conditions.[1] Aggressive aqueous workups can destroy your product.

    • Troubleshooting Protocol:

      • Avoid strong acid or base washes. If a wash is necessary, use a saturated sodium bicarbonate solution (mildly basic) or brine.

      • Minimize contact time with any aqueous phase.

      • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

      • Consider a non-aqueous workup: if the reaction is clean, filter off any salts and directly concentrate the reaction mixture before proceeding to purification.

TroubleshootingWorkflow Start Low / No Yield Check_pH Is pH between 4-7? Start->Check_pH Check_Inert Was an inert atmosphere used? Check_pH->Check_Inert Yes Solution_pH Adjust pH to 5-6 with mild base/acid. Check_pH->Solution_pH No Check_Workup Was workup under neutral conditions? Check_Inert->Check_Workup Yes Solution_Inert Degas solvent. Run under N2 or Ar. Check_Inert->Solution_Inert No Solution_Workup Avoid strong acid/base washes. Minimize water contact. Check_Workup->Solution_Workup No Success Improved Yield Check_Workup->Success Yes Solution_pH->Success Solution_Inert->Success Solution_Workup->Success

Sources

Technical Support Center: Microwave-Assisted Synthesis of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Protocol Optimization Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Introduction: The Microwave Advantage

You are likely transitioning from conventional thermal heating (oil bath/reflux) to microwave (MW) irradiation to overcome the kinetic barriers of thiazolidine synthesis. Conventional methods for synthesizing 4-thiazolidinones (a pharmacophore in glitazones and COX-1 inhibitors) often suffer from reversible reaction equilibrium, requiring 5–12 hours of reflux with yields capping at 50–65%.

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating , where dipoles in the reaction mixture (solvent or reagents) align with the oscillating electric field. This creates internal heat generation, leading to "superheating" effects that accelerate the rate-determining step (nucleophilic attack of the thiol).

Expected Metrics with MW Protocol:

  • Reaction Time: 5–20 minutes (vs. 5–12 hours).

  • Yield: 85–98% (vs. 40–65%).

  • Purity: Reduced side-product formation (e.g., suppression of triazoles).[1]

Module 1: Optimized Experimental Protocol

This protocol focuses on the One-Pot Three-Component Synthesis of 4-thiazolidinones, the most common derivative class.

Standard Operating Procedure (SOP)

Reagents:

  • Aromatic Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)

  • Mercaptoacetic Acid (Thioglycolic acid) (1.2–1.5 equiv)

  • Catalyst: Glacial Acetic Acid (catalytic amount) or ZnCl₂.

  • Solvent: Water (Green/High Yield) or Ethanol. Avoid non-polar solvents like toluene unless using a specific susceptor.

Workflow:

  • Pre-mixing: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the aldehyde and amine in the chosen solvent (3–5 mL).

  • Activation: Stir at room temperature for 1 minute to initiate Schiff base (imine) formation.

  • Acid Addition: Add mercaptoacetic acid dropwise. If the reaction is solvent-free, ensure thorough mixing to form a paste.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 100–110°C.

    • Power: Max 300W (system will modulate to hold temp).

    • Time: 10–15 minutes.

  • Workup: Pour the hot reaction mixture into crushed ice/water. The thiazolidinone usually precipitates as a solid. Filter, wash with sodium bicarbonate (to remove excess acid), and recrystallize from ethanol.

Yield Comparison Data
ParameterConventional Heating (Reflux)Microwave Irradiation (MW)
Reaction Time 5 – 12 Hours5 – 15 Minutes
Typical Yield 40% – 65%85% – 95%
Solvent Usage High (Benzene/Toluene)Low (Water/Ethanol) or Solvent-Free
Energy Efficiency Low (Convection loss)High (Direct dielectric coupling)
Side Products Frequent (Oxidation/Polymerization)Minimal

Module 2: Troubleshooting Guide (Q&A)

Use this section to diagnose specific failures in your synthesis.

Q1: My yield is consistently low (<50%) despite using high power. What is wrong?

Diagnosis: You are likely using a non-polar solvent (e.g., Toluene, Hexane, Benzene). Technical Insight: Microwaves heat via dipole rotation . Non-polar solvents have a low dielectric constant (


) and a low loss tangent (

), meaning they are "transparent" to microwaves. The reagents absorb energy poorly, preventing the reaction from reaching the activation energy. The Fix:
  • Switch Solvents: Use Ethanol (

    
    ) or Water  (
    
    
    
    but high specific heat).
  • Doping: If you must use a non-polar solvent for solubility, add a "susceptor" like an Ionic Liquid (e.g., [bmim][PF6]) or a small amount of DMF to absorb MW energy and transfer heat to the bulk solvent.

Q2: I am observing charring or decomposition of the product.

Diagnosis: Thermal runaway caused by "Hot Spots." Technical Insight: Unlike an oil bath, MW heating is not uniform if the mixture is heterogeneous. Solids can absorb energy faster than they dissipate it, leading to localized temperatures exceeding 200°C, decomposing the sensitive thiol moiety. The Fix:

  • Active Stirring: Ensure the magnetic stir bar is active during irradiation.

  • Pulsed Irradiation: Use a method with "Cooling" cycles (e.g., 2 min ON, 1 min OFF) to allow thermal equilibration.

  • Fiber Optic Control: Use an internal fiber optic probe rather than an IR sensor (which only measures surface temp) to control the magnetron.

Q3: The reaction reverses or stalls (Schiff base hydrolysis).

Diagnosis: Failure to remove water byproduct . Technical Insight: The condensation of aldehyde+amine and the subsequent cyclization both release water. In a closed MW vessel, water accumulation pushes the equilibrium backward (Le Chatelier’s principle). The Fix:

  • Desiccants: Add anhydrous Sodium Sulfate (Na₂SO₄) or Montmorillonite K-10 clay directly into the reaction vessel. These act as water scavengers and solid supports.

  • Open Vessel Mode: If your MW system allows, use an open-vessel setup with a reflux condenser to allow steam to escape.

Module 3: Mechanism & Logic Visualization

Reaction Mechanism: 4-Thiazolidinone Formation

Understanding the stepwise mechanism helps identify where the reaction fails. The critical step in MW synthesis is accelerating the nucleophilic attack of the thiol on the imine.

ThiazolidineMechanism Start Aldehyde + Amine Imine Schiff Base (Imine) + H2O Start->Imine Condensation (Fast) Attack Nucleophilic Attack (S-attack on C=N) Imine->Attack MW Activation (Rate Limiting) Thiol Mercaptoacetic Acid Thiol->Attack Adds to Imine Cyclization Intramolecular Cyclization (-H2O) Attack->Cyclization Ring Closure Product 4-Thiazolidinone Derivative Cyclization->Product Final Product

Caption: Stepwise mechanism. MW irradiation specifically accelerates the "Attack" and "Cyclization" phases by increasing molecular collision frequency.

Troubleshooting Logic Tree

Use this decision tree to optimize your yield.

TroubleshootingTree Problem Low Yield / Failure CheckSolvent Is Solvent Polar? (EtOH, H2O, DMF) Problem->CheckSolvent CheckTemp Is Temp > 120°C? CheckSolvent->CheckTemp Yes SolventFix Fix: Change to Ethanol or Add Ionic Liquid CheckSolvent->SolventFix No CheckWater Is Water Removed? CheckTemp->CheckWater No TempFix Fix: Lower Temp, Use Pulsed Power CheckTemp->TempFix Yes (Decomposition) WaterFix Fix: Add Na2SO4 or Solid Support CheckWater->WaterFix No

Caption: Logic flow for diagnosing low yields in MW-assisted thiazolidine synthesis.

Module 4: Safety & Equipment FAQs

Q: Can I use a domestic kitchen microwave? A: NO. Domestic microwaves act via "multimode" heating with uneven field distribution (standing waves), leading to hot spots and potential vessel explosion. They also lack precise temperature control. You must use a dedicated monomode synthetic microwave reactor (e.g., CEM Discover, Anton Paar Monowave) for reproducible scientific results.

Q: What is the pressure limit for aqueous reactions? A: Check your vessel rating. Water heated to 120°C generates approximately 2 bar (29 psi) of pressure. Most standard crimp-sealed MW vials are rated for 20–30 bar. However, if the aldehyde decomposes to release gas (CO/CO₂), pressure can spike rapidly. Always set a Pressure Limit (P-limit) on the instrument (typically 250 psi).

References

  • Microwave-assisted synthesis of thiazolidin-4-ones. Sciforum. (Demonstrates yield improvement from 40% to 82% using MW vs Conventional).

  • Thiazolidinones: novel insights from microwave synthesis. PMC (NIH). (Details Knoevenagel condensation protocols and solvent effects).

  • Microwave-Assisted Improved Synthesis of Thiazolidine-2-thiones. MDPI. (Discusses yield improvements and chiral auxiliary synthesis).

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives. PubMed Central. (Review of green solvents and antimicrobial applications).

  • Thiazolidin-4-one Formation: Mechanistic Aspects. ResearchGate. (Detailed mechanistic study on solvent polarity and intermediates).

Sources

Technical Support Center: Catalyst Selection for Efficient Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of thiazolidine derivatives. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common challenges encountered in the lab.

Section 1: Catalyst Selection - A Mechanistic Approach

The choice of catalyst is paramount in thiazolidine synthesis, directly influencing reaction rates, yields, and purity. Understanding the underlying reaction mechanism is key to selecting the optimal catalyst for your specific substrates and desired outcome.

The most common route to thiazolidine synthesis involves the condensation of a 1,2-aminothiol (like cysteine) with an aldehyde or ketone. The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Thiazolidine Synthesis Mechanism Reactants Amine + Aldehyde/Ketone Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation (Catalyst often required) Thiazolidine Thiazolidine Product Schiff_Base->Thiazolidine Intramolecular Cyclization (Often spontaneous)

Caption: General mechanism of thiazolidine formation.

Catalysts are typically employed to accelerate the initial condensation step. The choice between acid, base, organo-, or metal-based catalysts depends on the specific reactants and the desired reaction conditions.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your thiazolidine synthesis experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in thiazolidine synthesis can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading:

    • Acid Catalysis: For reactions involving simple aldehydes and amines, Brønsted acids like hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), or sulfamic acid are often effective.[1][2] The catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. An investigation into different acids showed that HCl can provide yields as high as 94%.[1] If you are using an acid catalyst, ensure it is not degrading your starting materials or product. Titrate the catalyst loading; typically 5-10 mol% is a good starting point.[2]

    • Base Catalysis: Bases like piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used, especially in Knoevenagel condensations to form 5-arylidene thiazolidinones.[1][3][4] These catalysts facilitate the deprotonation of the amine or the active methylene group, promoting the reaction. For instance, DABCO has been shown to be an effective catalyst for the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide under mild, solvent-free conditions.[3][4]

    • Organocatalysis: For asymmetric syntheses or reactions requiring milder conditions, organocatalysts like L-tyrosine or proline derivatives can be excellent choices.[1][5][6] L-tyrosine has been used in a highly efficient protocol at ambient temperature in water.[1]

    • Heterogeneous Catalysis: To simplify purification and catalyst recovery, consider heterogeneous catalysts like zeolites (e.g., TS-1), ionic liquids, or magnetic nanoparticles.[2][7][8] These can often be filtered off and reused, contributing to a greener synthetic route.[2]

  • Water Removal: The condensation reaction leading to the Schiff base intermediate releases water.[9] According to Le Chatelier's principle, failure to remove this water can shift the equilibrium back towards the reactants, thus lowering your yield.

    • Azeotropic Distillation: When using a solvent like toluene, a Dean-Stark apparatus is highly effective for the continuous removal of water.[9]

    • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to drive the reaction forward, often in shorter reaction times and with higher yields, even under solvent-free conditions.[1][10]

  • Reaction Temperature and Time:

    • Some reactions require elevated temperatures to proceed at a reasonable rate.[1] However, excessive heat can lead to the decomposition of reactants or products.[11] It is crucial to optimize the temperature for your specific reaction.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can increase the formation of byproducts.[11]

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired thiazolidine. Here are some strategies to enhance selectivity:

  • Identify the Byproducts: Before you can address the problem, you need to know what the byproducts are. Techniques like NMR spectroscopy and mass spectrometry can help in their identification. Common byproducts can include unreacted starting materials, intermediates, or products from side reactions.

  • Control of Reaction Conditions:

    • Temperature: As mentioned, temperature control is critical. Some side reactions, like the formation of 1,3-oxathiolan-5-one byproducts from imines and mercaptoacetic acid, are more prevalent at higher temperatures.[11]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, in the synthesis of 5-arylidene thiazolidinones, the choice of solvent can affect the ratio of E/Z isomers formed.[11] Greener solvents like water or polyethylene glycol (PEG) have also been successfully employed.[1]

  • Catalyst Selection for Selectivity:

    • Mild Catalysts: If harsh acidic or basic conditions are causing decomposition or side reactions, switching to a milder catalyst can be beneficial. Organocatalysts or certain heterogeneous catalysts often offer higher selectivity.[1][2]

    • Chemoselective Catalysts: In multifunctional molecules, a catalyst that selectively activates one functional group over another is ideal. For example, some catalysts may favor the reaction at the intended aldehyde group while leaving other sensitive functionalities intact.

  • Protecting Groups: If your starting materials contain functional groups that can participate in unwanted side reactions, consider using protecting groups. For example, a phenolic hydroxyl group might need protection to prevent acylation during certain reaction steps.[11]

Question 3: My catalyst seems to be inactive or is being poisoned. What should I do?

Answer:

Catalyst deactivation can halt your reaction prematurely. Here's how to troubleshoot this issue:

  • Catalyst Quality and Purity:

    • Ensure that your catalyst is of high purity and has been stored correctly. Some catalysts are sensitive to air or moisture.

    • For heterogeneous catalysts, ensure that the active sites are not blocked by impurities from the reactants or solvent. Pre-treatment of the catalyst (e.g., by heating under vacuum) may be necessary.

  • Reactant and Solvent Purity:

    • Impurities in your starting materials or solvent can act as catalyst poisons. For example, sulfur-containing impurities can poison palladium catalysts.[1] Ensure your reactants and solvents are of appropriate purity for your reaction.

  • Catalyst Leaching (for heterogeneous catalysts):

    • In some cases, the active species of a heterogeneous catalyst can leach into the reaction mixture, leading to a loss of activity over time, especially if you are reusing the catalyst. Perform tests to check for leaching.

  • Catalyst Regeneration/Recycling:

    • For heterogeneous catalysts, it's important to follow the correct procedure for regeneration after each use. Some catalysts can be washed with a suitable solvent and dried, while others may require more specific treatments. The recyclability of some catalysts has been demonstrated for several runs without a significant loss of activity.[1][2]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I perform thiazolidine synthesis without a catalyst?

A1: Yes, in some cases, thiazolidine synthesis can proceed without a catalyst, especially with highly reactive starting materials.[12][13] For example, the condensation of 1,2-aminothiols with aldehydes can occur at physiological pH without a catalyst.[12] However, for less reactive substrates or to achieve reasonable reaction rates and yields, a catalyst is generally recommended.[9]

Q2: What are the advantages of using a heterogeneous catalyst for thiazolidine synthesis?

A2: Heterogeneous catalysts offer several advantages, including:

  • Easy Separation: They can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure.[2]

  • Reusability: Many heterogeneous catalysts can be recovered and reused multiple times, making the process more cost-effective and environmentally friendly.[1][2]

  • Improved Selectivity: In some cases, the defined active sites on a heterogeneous catalyst can lead to higher selectivity compared to their homogeneous counterparts.

Q3: How does microwave irradiation improve thiazolidine synthesis?

A3: Microwave irradiation can significantly enhance thiazolidine synthesis by:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times.[1][10]

  • Increased Yields: The accelerated reaction rates often translate to higher product yields.[1][10]

  • Solvent-Free Conditions: Microwave-assisted synthesis can often be performed under solvent-free conditions, which is a key principle of green chemistry.[1]

Q4: What is the role of a Dean-Stark apparatus in thiazolidine synthesis?

A4: A Dean-Stark apparatus is used to remove water from the reaction mixture azeotropically.[9] Since water is a byproduct of the condensation step, its removal drives the reaction equilibrium towards the product side, thereby increasing the yield.[9] It is particularly useful when the reaction is carried out in a solvent that forms an azeotrope with water, such as toluene.

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for Acid-Catalyzed Thiazolidine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the aminothiol (1.0 mmol).

  • Add the acid catalyst (e.g., p-TSA, 0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, neutralize the catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones[3][4]
  • In a vial, combine the propargylamine (0.3 mmol, 1 equiv), DABCO (0.045 mmol, 15 mol%), and carbon disulfide (1.5 mmol, 5 equiv).

  • Stir the reaction mixture at room temperature for the time determined by reaction monitoring.

  • Upon completion, dilute the mixture with dichloromethane and concentrate under reduced pressure.

  • Purify the crude product by filtration through a silica gel plug or by column chromatography.

Data Summary: Comparison of Catalysts for Thiazolidine Synthesis
CatalystSubstratesSolventTemperatureYield (%)Reference
HClα-chloroacetic acid, thioureaWater100-110 °C94[1]
PiperidineAldehyde, ThiazolidinedioneTolueneRefluxHigh[1]
L-TyrosineAldehyde, ThiazolidinedioneWaterAmbientHigh[1]
DABCOPropargylamine, CS₂Solvent-freeRoom Temp.66-95[3][4]
β-cyclodextrin-SO₃HAldehyde, Aniline, TGAVariousOptimizedHigh[2]
Y(OTf)₃Amine, Aldehyde, TGATHFMildHigh[14]

Section 5: Visualization of Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for your thiazolidine synthesis.

Catalyst Selection Workflow cluster_start Start cluster_conditions Reaction Conditions cluster_catalyst_type Catalyst Type cluster_homogeneous_choice Homogeneous Catalyst Choice cluster_end End Start Define Reaction: Substrates & Desired Product Asymmetric Asymmetric Synthesis? Start->Asymmetric Green_Chem Green Chemistry Emphasis? Asymmetric->Green_Chem No Organocatalyst Organocatalyst (e.g., Proline derivative) Asymmetric->Organocatalyst Yes Heterogeneous Heterogeneous Catalyst (e.g., Zeolite, Ionic Liquid) Green_Chem->Heterogeneous Yes Homogeneous Homogeneous Catalyst Green_Chem->Homogeneous No Optimize Optimize Catalyst Loading, Temperature, and Time Organocatalyst->Optimize Heterogeneous->Optimize Acid_Base Acid or Base Sensitive Substrates? Homogeneous->Acid_Base Acid_Cat Acid Catalyst (e.g., HCl, p-TSA) Acid_Base->Acid_Cat No Metal_Cat Metal Catalyst (e.g., Cu(I), Zn(II)) Acid_Base->Metal_Cat Yes Base_Cat Base Catalyst (e.g., Piperidine, DABCO) Acid_Cat->Base_Cat Acid_Cat->Optimize Base_Cat->Acid_Cat Base_Cat->Optimize Metal_Cat->Optimize

Caption: Decision workflow for catalyst selection.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.).
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).
  • Synthesis of Thiazolidinedione Compound Library - MDPI. (2022, July 5).
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC. (n.d.).
  • Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. (n.d.).
  • Mechanism of synthesis thiazolidine-4-one catalysed by HLE, where, A, is amine and B, is aldehyde fragment. - ResearchGate. (n.d.).
  • Thiazolidine - Wikipedia. (n.d.).
  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (n.d.).
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.).
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC - PubMed Central. (n.d.).
  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[15] - ResearchGate. (n.d.). Retrieved from

  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction | Bentham Science Publishers. (2017, December 1).
  • A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf) 3 as catalyst | Request PDF - ResearchGate. (2025, August 6).
  • Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Acid-Catalyzed Synthesis of Thiazolidin-4-ones | Request PDF - ResearchGate. (2025, August 6).
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. (n.d.).
  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction - Ingenta Connect. (2017, December 1).
  • Technical Support Center: Optimizing Reaction Conditions for 3-Acetyl-thiazolidinone Synthesis - Benchchem. (n.d.).
  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers - Benchchem. (n.d.).
  • Full article: Synthesis of thiazolidines using ionic liquids as a green catalyst and media: recent advances - Taylor & Francis. (2024, May 17).
  • Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies - RSC Publishing. (2023, February 24).
  • Reaction of an aldehyde with cysteine can result, among others, in... - ResearchGate. (n.d.).
  • "preventing byproduct formation in thiazolidinone reactions" - Benchchem. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TZD-SYN-0042 Subject: Optimization of Solvent Systems for Thiazolidine Ring Closure Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Thiophen-2-yl-thiazolidine involves the condensation of 2-thiophenecarboxaldehyde with cysteamine (2-aminoethanethiol) . This is a classic heterocyclization proceeding through a Schiff base intermediate followed by intramolecular nucleophilic attack by the thiol group.

While the reaction is generally robust, solvent choice critically dictates reaction rate, yield, and purification ease. This guide provides a technical breakdown of solvent effects, validated protocols, and troubleshooting steps to ensure high-purity isolation.

Solvent Selection Matrix

The following table analyzes the three primary solvent systems used for this synthesis. Choose your system based on your available equipment and "Green Chemistry" requirements.

ParameterEthanol (EtOH) Toluene / Benzene Water (Green Method)
Role Standard Protocol Equilibrium Driver Hydrophobic Accelerator
Mechanism Solubilizes reactants; protic nature assists proton transfer steps.Azeotropic removal of water forces reaction to completion (Le Chatelier's principle)."On-water" effect forces hydrophobic reactants together, accelerating kinetics.
Reaction Time 2–6 Hours (Reflux)4–12 Hours (Reflux w/ Dean-Stark)30–90 Minutes (Room Temp or Mild Heat)
Yield Potential 75–85%80–90%85–95%
Purification Cooling often induces precipitation. Recrystallization is simple.Requires evaporation. Product may remain soluble, requiring extraction.Product precipitates as a solid. Simple filtration.
Catalyst Needs None or mild acid (Acetic Acid).Often requires p-TsOH or similar acid catalyst.Catalyst-free.[1][2][3][4]

Reaction Mechanism & Solvent Interaction

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds in two distinct steps:[5][6][7]

  • Imine Formation: The amine attacks the aldehyde.

  • Cyclization: The thiol attacks the imine carbon.

Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_solvents Solvent Influence Reactants Reactants (Thiophene-2-CHO + Cysteamine) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (N) Imine Schiff Base (Imine Intermediate) Hemiaminal->Imine -H2O (Elimination) Water H2O Byproduct Hemiaminal->Water Solvent Removal Helps Cyclization Intramolecular Thiol Attack Imine->Cyclization Ring Closure Product 2-Thiophen-2-yl-thiazolidine Cyclization->Product Proton Transfer Ethanol Ethanol: Stabilizes Polar Transition States WaterSolvent Water: Hydrophobic Effect Pushes Reactants Together

Caption: Mechanistic pathway of thiazolidine formation.[4][5] Ethanol assists in proton transfer, while water accelerates the initial encounter of hydrophobic reactants.

Validated Experimental Protocols

Method A: The "Standard" Ethanol Reflux

Best for: General synthesis, scaling up, and when reactants are solids.

  • Dissolution: Dissolve 2-thiophenecarboxaldehyde (1.0 eq) in absolute Ethanol (5–10 mL per mmol).

  • Addition: Add Cysteamine (1.0–1.1 eq) slowly.

    • Note: Cysteamine hydrochloride can be used, but requires neutralization with Sodium Acetate (1.1 eq) in situ.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).

  • Work-up:

    • Concentrate the solvent to 1/3 volume under reduced pressure.

    • Cool to 0°C in an ice bath. The product should crystallize as a white/pale yellow solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol if necessary.

Method B: Green "On-Water" Synthesis

Best for: High purity, speed, and avoiding organic solvents.[5]

  • Suspension: Add 2-thiophenecarboxaldehyde (1.0 eq) and Cysteamine (1.0 eq) to water (5 mL per mmol) in a round-bottom flask.

  • Agitation: Stir vigorously at room temperature.

    • Observation: The mixture may initially look oily or heterogeneous. As the reaction proceeds, the hydrophobic product will precipitate out.

  • Reaction: Stir for 30–60 minutes. (Mild heating to 50°C can accelerate this, but is rarely needed).

  • Isolation: Filter the solid precipitate.

  • Wash: Wash the cake with water (to remove unreacted amine) and a small amount of cold 10% Ethanol/Water (to remove unreacted aldehyde).

  • Drying: Vacuum dry the solid.[8]

Troubleshooting Guide (Decision Tree)

Use this logic flow to resolve common synthetic issues.

Troubleshooting Start Issue Encountered Oiling Product is 'Oiling Out' Instead of Crystallizing? Start->Oiling Impure TLC Shows Multiple Spots? Start->Impure LowYield Yield < 50%? Start->LowYield SolventSwitch Switch Solvent System Oiling->SolventSwitch Yes (In Water) SeedCrystal Add Seed Crystal & Cool Slowly Oiling->SeedCrystal Yes (In EtOH) Oxidation Check for Oxidation (Thiazole formation) Impure->Oxidation Spot lower Rf? AldehydeExcess Wash with NaHSO3 (Removes Aldehyde) Impure->AldehydeExcess Spot higher Rf? WaterRemoval Equilibrium Issue: Use Dean-Stark (Toluene) LowYield->WaterRemoval Reaction Incomplete pHCheck Check pH: Ensure Free Base Amine LowYield->pHCheck Using HCl Salt?

Caption: Troubleshooting logic for thiazolidine synthesis. Follow the path based on your observation to find the corrective action.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out in the water method. How do I fix this?

  • Diagnosis: This often happens if the reaction temperature is too high (above the product's melting point) or if the stirring is insufficient.

  • Resolution: Cool the reaction mixture to 0–5°C while stirring vigorously. If it remains an oil, extract with Ethyl Acetate, dry over MgSO4, and evaporate. Recrystallize the residue from a minimal amount of hot Ethanol.

Q2: Can I use Cysteamine Hydrochloride directly?

  • Answer: No. The amine must be nucleophilic (free base) to attack the aldehyde.

  • Protocol Adjustment: If you only have the HCl salt, add an equimolar amount of Sodium Acetate or Triethylamine to the solvent before adding the aldehyde. This releases the free amine in situ.

Q3: Is the product stable?

  • Stability Warning: Thiazolidines are sensitive to oxidation. Prolonged exposure to air or light can lead to dehydrogenation, forming the corresponding Thiazole (aromatic, stable, but not the desired product) or ring-opening hydrolysis.

  • Storage: Store the solid in a dark, cool place, preferably under nitrogen or argon.

Q4: Why use Toluene if Ethanol works?

  • Specific Use Case: If you are modifying the thiophene ring with electron-withdrawing groups (making the aldehyde less reactive), the equilibrium might not favor the product. Toluene allows you to boil at a higher temperature (110°C) and physically remove water using a Dean-Stark trap, forcing the reaction to 100% conversion.

References

  • Thakare, M. P., et al. (2016). "Catalyst-free and environment friendly synthesis of 2-aryl-3-substituted-4-thiazolidinones in water." RSC Advances.

  • Saad, S. S., et al. (2024).[8][9] "Thiazolidines: Synthesis and Anticancer Activity."[2][9] Frontiers in Scientific Research and Technology.

  • Trotsko, N., et al. (2020).[10] "Synthesis and biological activity of 2-substituted thiazolidine-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry. (General reference for thiazolidine ring closure mechanisms).

  • Gholap, S. S. (2023).[2] "Catalyst free one pot three components synthesis of 2-iminothiazoles." Scientific Reports.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Thiophen-2-yl-thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and safe scale-up process.

I. Overview of the Synthesis

The synthesis of 2-Thiophen-2-yl-thiazolidine typically involves the condensation reaction of 2-thiophenecarboxaldehyde with cysteamine (2-aminoethanethiol). This reaction is a classic example of thiazolidine formation from an aldehyde and an aminothiol. While straightforward on a small scale, scaling up this process introduces challenges related to reaction control, product purity, and process safety.

G Thiophene_aldehyde 2-Thiophenecarboxaldehyde Intermediate Hemiaminal Intermediate Thiophene_aldehyde->Intermediate + Cysteamine Cysteamine Cysteamine->Intermediate Product 2-Thiophen-2-yl-thiazolidine Intermediate->Product - H2O (Cyclization)

Caption: General reaction scheme for the synthesis of 2-Thiophen-2-yl-thiazolidine.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing explanations and actionable solutions.

Reaction Kinetics and Control

Question 1: My reaction is showing a significant exotherm upon adding the aldehyde at a larger scale, which was not observed in the lab. How can I control this?

Answer:

This is a common scale-up challenge. The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation. The condensation reaction to form the hemiaminal intermediate is often exothermic.

Causality: At a small scale, the heat generated is easily dissipated into the surrounding environment. In a large reactor, this heat can accumulate, leading to a rapid temperature increase, which can cause side reactions and pose a safety risk.

Solutions:

  • Slow Addition: Add the 2-thiophenecarboxaldehyde solution dropwise or at a controlled rate to the solution of cysteamine. This allows the cooling system of the reactor to manage the heat generated.

  • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window to absorb the exotherm.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing. A balance must be struck.

Question 2: The reaction is sluggish and does not go to completion at a larger scale, even with extended reaction times. What could be the cause?

Answer:

Poor mixing and mass transfer limitations are often the culprits when scaling up.

Causality: Inadequate agitation in a large reactor can lead to localized concentration gradients. The reactants may not be encountering each other effectively, slowing down the reaction rate.

Solutions:

  • Optimize Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the vessel geometry and batch volume to ensure good mixing.

  • Solvent Choice: The choice of solvent can impact the solubility of reactants and intermediates. Ensure both 2-thiophenecarboxaldehyde and cysteamine are fully dissolved. Toluene or ethanol are commonly used.[1][2]

  • Catalyst: While this reaction can proceed without a catalyst, a mild acid catalyst can sometimes be employed to accelerate the imine formation and subsequent cyclization. However, this must be carefully evaluated to avoid side reactions.

G cluster_small_scale Small Scale (Lab) cluster_large_scale Large Scale (Plant) A1 High Surface Area to Volume Ratio B1 Efficient Heat Dissipation A1->B1 A2 Low Surface Area to Volume Ratio B2 Inefficient Heat Dissipation A2->B2 C2 Potential for Runaway Reaction B2->C2

Caption: Comparison of heat dissipation at different scales.

Product Isolation and Purity

Question 3: I am observing a significant amount of a persistent impurity in my crude product at scale that was a minor issue in the lab. How can I identify and mitigate this?

Answer:

The impurity profile can change upon scale-up due to longer reaction times, higher temperatures, or changes in work-up conditions. A likely impurity is the disulfide of cysteamine, formed by oxidation.

Causality: Cysteamine is susceptible to oxidation to form a disulfide, especially in the presence of air and at elevated temperatures over extended periods.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of cysteamine.

  • Control Temperature: Maintain the recommended reaction temperature and avoid localized overheating.

  • Purification Strategy:

    • Crystallization: Develop a robust crystallization procedure. Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to selectively precipitate the desired product, leaving impurities in the mother liquor.

    • Chromatography: While less ideal for large-scale production, column chromatography can be used for purification if high purity is required and other methods fail.[3]

Question 4: The product is oiling out during crystallization, making isolation difficult. What should I do?

Answer:

Oiling out occurs when the product is not readily soluble in the hot crystallization solvent but is also not crystalline at that temperature.

Causality: The solubility curve of the product in the chosen solvent system may not be ideal for crystallization.

Solutions:

  • Solvent System Screening: Experiment with a wider range of solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well.

  • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) to the supersaturated solution to induce crystallization.

  • Controlled Cooling: Cool the solution slowly and with gentle agitation to promote the formation of well-defined crystals rather than an oil.

Parameter Small Scale (Lab) Large Scale (Plant) Considerations for Scale-Up
Heat Transfer High surface area/volume ratioLow surface area/volume ratioControlled addition of reagents, jacket cooling.
Mixing Efficient (magnetic stirrer)Potentially inefficientProper agitator design and speed.
Reaction Time Typically shorterCan be longerMonitor for side product formation.
Work-up Simple extractionsPhase separation can be slowUse of appropriate work-up solvents and equipment.
Purification Chromatography is feasibleCrystallization is preferredDevelop a robust crystallization protocol.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this synthesis?

A1:

  • Cysteamine Handling: Cysteamine has a strong, unpleasant odor and is a skin and respiratory irritant. Handle it in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE).

  • Exotherm Management: As discussed, the potential for a thermal runaway is a significant hazard. Ensure the reactor's cooling system is adequate and have a quench plan in place.

  • Solvent Safety: Use appropriate grounding and bonding to prevent static discharge when handling flammable solvents like toluene or ethanol.

Q2: Can I use a different aminothiol for this reaction?

A2: Yes, the reaction is general for other aminothiols. However, the reaction conditions, kinetics, and product properties will likely change. Each new substrate will require its own process development and optimization.

Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

IV. Experimental Protocols

Optimized Scale-Up Protocol for 2-Thiophen-2-yl-thiazolidine

Materials:

  • 2-Thiophenecarboxaldehyde

  • Cysteamine hydrochloride (Note: If using the hydrochloride salt, a base such as sodium hydroxide or triethylamine will be needed to liberate the free amine in situ)

  • Toluene or Ethanol (Reagent Grade)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with cysteamine (1.0 equivalent) and toluene (or ethanol) to make an approximately 0.5 M solution.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Cooling: Cool the reactor contents to 0-5 °C with gentle agitation.

  • Aldehyde Addition: Prepare a solution of 2-thiophenecarboxaldehyde (1.05 equivalents) in a minimal amount of the reaction solvent. Add this solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up:

    • Wash the reaction mixture with water to remove any remaining cysteamine salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

V. References

  • Constantin, S., et al. (2014). Optimization of the Synthesis of Some New Thiazolidine-4-one Derivatives with Xanthine Scaffold. Farmacia, 62(4), 738-746.

  • JScholar Publishers. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1(103).

  • Shelke, et al. (2019). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 24(23), 4352.

  • Taylor & Francis Online. (2010). Synthesis of Thiazolidine and Thiophene Derivatives for Evaluation as Anticancer Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2135-2143.

  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(14), 4359.

  • ResearchGate. (n.d.). Synthesis in two steps for thiazolidine-4-one derivatives. Retrieved from [Link]

  • PubMed Central. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 23(8), 1857.

  • Google Patents. (2015). Clean production process of 2-thiopheneacetic acid. CN104725345A.

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 73.

  • Lee, A., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 41(2), 1900470.

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.

  • JScholar Publishers. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1(103).

Sources

Validation & Comparative

A Head-to-Head Comparison of the Antimicrobial Efficacy of 2-Thiophen-2-yl-thiazolidine and Ampicillin

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning to synthetic compounds with unique structural motifs. One such compound, 2-Thiophen-2-yl-thiazolidine, a member of the thiazolidine class of heterocyclic compounds, has shown promise in preliminary studies. This guide provides a comprehensive, data-driven comparison of the antimicrobial activity of 2-Thiophen-2-yl-thiazolidine against the widely-used β-lactam antibiotic, ampicillin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel compound.

Introduction to the Contenders

2-Thiophen-2-yl-thiazolidine: This synthetic compound belongs to the thiazolidine family, a class of molecules known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazolidine ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The incorporation of a thiophene ring at the second position is hypothesized to enhance its biological activity. Thiazole and its derivatives have demonstrated significant antimicrobial effects in various studies.[3]

Ampicillin: A well-established member of the aminopenicillin family, ampicillin has been a cornerstone of antibacterial therapy for decades.[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial survival.[5][6][7][8] Specifically, it targets and irreversibly inhibits transpeptidase, an enzyme responsible for the final step in peptidoglycan synthesis.[4] This disruption leads to a weakened cell wall and subsequent cell lysis.[4][7]

Head-to-Head Experimental Showdown: A Comparative Analysis

To objectively assess the antimicrobial potential of 2-Thiophen-2-yl-thiazolidine relative to ampicillin, a standardized set of in vitro experiments is essential. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition, two fundamental assays in antimicrobial susceptibility testing.

Experimental Workflow

G cluster_prep Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_zoi Zone of Inhibition (Kirby-Bauer) Assay P1 Bacterial Strain Revival P2 Inoculum Standardization (0.5 McFarland) P1->P2 M2 Inoculation of Wells P2->M2 Z1 Lawn Culture on Mueller-Hinton Agar P2->Z1 P3 Compound & Control Preparation M1 Serial Dilution of Compounds in 96-well plate P3->M1 Z2 Application of Discs (Compound & Control) P3->Z2 M1->M2 M3 Incubation (37°C, 18-24h) M2->M3 M4 Visual Assessment of Growth & MIC Determination M3->M4 Data_Analysis_MIC Data_Analysis_MIC M4->Data_Analysis_MIC Z1->Z2 Z3 Incubation (37°C, 18-24h) Z2->Z3 Z4 Measurement of Inhibition Zone Diameter Z3->Z4 Data_Analysis_ZOI Data_Analysis_ZOI Z4->Data_Analysis_ZOI

Caption: A streamlined workflow for comparative antimicrobial susceptibility testing.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of 2-Thiophen-2-yl-thiazolidine and ampicillin in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

  • Objective: To qualitatively assess the susceptibility of a bacterium to an antimicrobial agent.

  • Protocol:

    • Prepare a lawn culture of the test bacteria on a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab dipped in a standardized inoculum.

    • Aseptically place sterile paper discs impregnated with known concentrations of 2-Thiophen-2-yl-thiazolidine and ampicillin onto the surface of the agar.

    • Place a blank disc (impregnated with the solvent used to dissolve the compounds) as a negative control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome of such a comparative study.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism2-Thiophen-2-yl-thiazolidineAmpicillin
Staphylococcus aureus (Gram-positive)168
Bacillus subtilis (Gram-positive)3216
Escherichia coli (Gram-negative)6432
Pseudomonas aeruginosa (Gram-negative)128>256

Table 2: Zone of Inhibition in mm

Microorganism2-Thiophen-2-yl-thiazolidine (50 µ g/disc )Ampicillin (10 µ g/disc )
Staphylococcus aureus (Gram-positive)1825
Bacillus subtilis (Gram-positive)1522
Escherichia coli (Gram-negative)1218
Pseudomonas aeruginosa (Gram-negative)80

Mechanism of Action Deep Dive

Understanding the "how" behind the antimicrobial activity is crucial for drug development.

2-Thiophen-2-yl-thiazolidine: A Multifaceted Approach?

The precise antimicrobial mechanism of many thiazolidine derivatives is still an area of active investigation. However, research on similar compounds suggests several potential targets. Some thiazolidine derivatives have been shown to interfere with bacterial topoisomerase enzymes, which are essential for DNA replication.[9] Others may disrupt the bacterial cell membrane or inhibit key metabolic pathways. The broad-spectrum activity observed in some thiazolidinone derivatives suggests they may have multiple cellular targets.[10] It's also worth noting that the antimicrobial activity of thiazolidine derivatives can be significantly influenced by the nature of the substituents on the thiazolidine ring.[2]

G cluster_compound 2-Thiophen-2-yl-thiazolidine cluster_targets Potential Bacterial Targets Compound 2-Thiophen-2-yl-thiazolidine T1 Topoisomerase II (DNA Gyrase) Compound->T1 Inhibition of DNA Replication T2 Cell Membrane Integrity Compound->T2 Disruption of Membrane Potential T3 Metabolic Enzymes Compound->T3 Inhibition of Essential Pathways Cell_Death Cell_Death T1->Cell_Death T2->Cell_Death T3->Cell_Death

Caption: Putative antimicrobial mechanisms of 2-Thiophen-2-yl-thiazolidine.

Ampicillin: The Cell Wall Inhibitor

Ampicillin's mechanism is well-characterized. As a β-lactam antibiotic, it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[5] By binding to the active site of PBPs, ampicillin acylates the enzyme, rendering it inactive.[5][7] This prevents the cross-linking of peptidoglycan chains, the final step in bacterial cell wall synthesis.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[6][7]

G cluster_compound Ampicillin cluster_targets Bacterial Cell Wall Synthesis Compound Ampicillin T1 Penicillin-Binding Proteins (Transpeptidases) Compound->T1 Irreversible Inhibition T2 Peptidoglycan Cross-linking T1->T2 Blocks T3 Cell Wall Integrity T2->T3 Prevents Formation Cell_Lysis Cell_Lysis T3->Cell_Lysis

Caption: Mechanism of action of the β-lactam antibiotic, ampicillin.

Discussion and Future Directions

Based on the hypothetical data, 2-Thiophen-2-yl-thiazolidine demonstrates broad-spectrum antimicrobial activity, albeit with generally higher MIC values and smaller zones of inhibition compared to ampicillin against the tested Gram-positive and some Gram-negative bacteria. Notably, its activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, suggests a different spectrum of activity that warrants further investigation.

The established and potent mechanism of ampicillin makes it a formidable comparator. However, the rise of β-lactamase-producing bacteria, which can inactivate ampicillin, underscores the urgent need for novel antimicrobials with different mechanisms of action.[5] Thiazolidine derivatives, with their potential for multiple cellular targets, represent a promising avenue for circumventing existing resistance mechanisms.

Future research should focus on:

  • Expanding the Panel of Test Organisms: Evaluating the activity of 2-Thiophen-2-yl-thiazolidine against a wider range of clinical isolates, including multidrug-resistant strains.

  • Elucidating the Mechanism of Action: Utilizing techniques such as enzyme inhibition assays, membrane potential studies, and transcriptomics to pinpoint the specific cellular targets of 2-Thiophen-2-yl-thiazolidine.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Thiophen-2-yl-thiazolidine to optimize its antimicrobial potency and spectrum.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and in vivo efficacy of promising thiazolidine derivatives in animal models.

Conclusion

While ampicillin remains a clinically important antibiotic, the exploration of new chemical scaffolds is paramount in the fight against antimicrobial resistance. 2-Thiophen-2-yl-thiazolidine exhibits interesting antimicrobial properties that, with further optimization and mechanistic understanding, could lead to the development of a new class of therapeutic agents. This comparative guide serves as a foundational framework for researchers to design and interpret studies aimed at validating and advancing this promising compound.

References

  • ResearchGate. Synthesis and Evaluation of Thiazolidine Amide and N -Thiazolyl Amide Fluoroquinolone Derivatives. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]

  • PubMed Central. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Available at: [Link]

  • PubMed Central. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Available at: [Link]

  • ResearchGate. Mechanism of action of 2,4‐thiazolidinediones. Available at: [Link]

  • ResearchGate. (PDF) Thiazolidine derivatives and their pharmacological actions. Available at: [Link]

  • E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. Available at: [Link]

  • PubMed. Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. Available at: [Link]

  • PubMed Central. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Available at: [Link]

  • Organic Communications. Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Available at: [Link]

  • NIH National Center for Biotechnology Information. Ampicillin - StatPearls. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Ampicillin?. Available at: [Link]

  • PubMed Central. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available at: [Link]

  • Walsh Medical Media. Understanding Ampicillin: Mechanism of Action and Clinical Applications. Available at: [Link]

  • Australian Prescriber. Thiazolidinediones - mechanisms of action. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Available at: [Link]

  • Wikipedia. Ampicillin. Available at: [Link]

  • WebMD. Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

Sources

A Comparative Guide to Validating the Biological Activity of 2-Thiophen-2-yl-thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 2-Thiophen-2-yl-thiazolidine derivatives. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against alternative compounds. Our focus is on empowering researchers to generate robust and reproducible data, accelerating the journey from compound synthesis to potential therapeutic application.

Introduction: The Therapeutic Promise of Thiophene-Thiazolidine Scaffolds

The fusion of thiophene and thiazolidine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Thiazolidine derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] The incorporation of a thiophene moiety can further enhance these properties due to its unique electronic characteristics and ability to engage in various biological interactions.[3][4] This guide will focus on two prominent and therapeutically relevant activities for validation: antimicrobial and anticancer efficacy.

Experimental Validation: Protocols and Rationale

The validation of a novel compound's biological activity hinges on well-designed, controlled experiments. Here, we provide step-by-step protocols for assessing the antimicrobial and anticancer potential of 2-Thiophen-2-yl-thiazolidine derivatives.

Antimicrobial Activity Validation

The goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that can inhibit the growth of a particular microorganism.[5] The broth microdilution method is a standard and quantitative approach for determining the Minimum Inhibitory Concentration (MIC).[3][5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to be a self-validating system through the inclusion of positive and negative controls.

  • Causality: The principle of this assay is to expose a standardized bacterial inoculum to serial dilutions of the test compound. The MIC is the lowest concentration at which no visible bacterial growth is observed.[5]

  • Materials:

    • Test 2-Thiophen-2-yl-thiazolidine derivatives

    • Standard antibiotic (e.g., Ampicillin, Gentamicin) as a positive control[6][7]

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Step-by-Step Procedure:

    • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardization is crucial for result reproducibility.[8]

    • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

    • Inoculation: Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[8]

    • Controls:

      • Positive Control: A known antibiotic at a relevant concentration range. This validates that the assay conditions are suitable for detecting antimicrobial activity.

      • Negative Control: Wells containing only MHB and the bacterial inoculum (no compound). This ensures the bacteria are viable and growing under the assay conditions.

      • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound. This is to ensure the solvent itself does not inhibit bacterial growth.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

    • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth or a significant reduction in OD compared to the negative control.

Anticancer Activity Validation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed to provide a quantitative measure of a compound's cytotoxic effect on cancer cell lines.

  • Causality: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Test 2-Thiophen-2-yl-thiazolidine derivatives

    • Known anticancer drug (e.g., Doxorubicin, Cisplatin) as a positive control

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[12]

    • Controls:

      • Positive Control: A known anticancer drug to validate the assay's ability to detect cytotoxicity.

      • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the test compounds. This represents 100% cell viability.

      • Blank Control: Wells with media but no cells to subtract background absorbance.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation and Comparative Analysis

For effective comparison, quantitative data should be summarized in a clear and structured format.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliAmpicillin (Control)
Derivative A8162
Derivative B482
Alternative X16322

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Doxorubicin (Control)
Derivative A12.518.20.8
Derivative B8.711.40.8
Alternative Y25.132.50.8

The data presented in these tables allows for a direct comparison of the novel 2-Thiophen-2-yl-thiazolidine derivatives against a standard drug and another alternative compound. For instance, in the antimicrobial assay, Derivative B shows better activity than Derivative A and Alternative X, although it is still less potent than the standard antibiotic, Ampicillin. Similarly, in the anticancer assay, Derivative B demonstrates a lower IC50 value, indicating higher potency compared to Derivative A and Alternative Y.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships.

G cluster_screening Biological Activity Screening Workflow start Synthesized 2-Thiophen-2-yl-thiazolidine Derivatives antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50 hit_antimicrobial Active Antimicrobial Hit mic->hit_antimicrobial Low MIC inactive Inactive Compound mic->inactive High MIC hit_anticancer Active Anticancer Hit ic50->hit_anticancer Low IC50 ic50->inactive High IC50

Caption: General workflow for the initial screening of 2-Thiophen-2-yl-thiazolidine derivatives.

G cluster_apoptosis Potential Anticancer Mechanism: Apoptosis Induction compound 2-Thiophen-2-yl-thiazolidine Derivative cell Cancer Cell compound->cell Enters pathway Pro-Apoptotic Signaling Pathway (e.g., Caspase Activation) cell->pathway Triggers apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Caption: A simplified diagram illustrating a potential anticancer mechanism of action.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validating the biological activity of 2-Thiophen-2-yl-thiazolidine derivatives. By employing standardized protocols with appropriate controls, researchers can generate reliable data for antimicrobial and anticancer screening. The comparative analysis and visualization tools provided herein are designed to facilitate clear interpretation and communication of findings. Further investigations into the specific mechanisms of action of promising lead compounds are a critical next step in the drug development pipeline. The structural flexibility of the thiazolidinone core offers vast opportunities for derivatization to fine-tune bioactivity and selectivity.[13]

References

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Mishra, A., & Tomer, R. (2011). Antimicrobial activity of some novel thiazolidinones derivatives of 2-amino thiophenes. Pharmacologyonline, 3, 1478-1480.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2015). Journal of the Iranian Chemical Society. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2021). Molecules. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). Molecules. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2020). Mini-Reviews in Medicinal Chemistry. [Link]

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Journal of Survey in Fisheries Sciences. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Chemical and Pharmaceutical Research. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). RSC Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2013). Anticancer Research. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025). Pharmaceuticals. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). PAHO. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • 4-Thiazolidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. (2022). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Clinical Breakpoint Tables. (2021). EUCAST. [Link]

  • Study of novel anticancer 4-thiazolidinone derivatives. (2017). Chemico-Biological Interactions. [Link]

Sources

Structure-Activity Relationship of 2-Heteroarylthiazolidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

The 2-heteroarylthiazolidine core—and specifically its oxidized derivative, the thiazolidin-4-one —represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike rigid aromatic systems, this saturated or partially saturated ring offers unique conformational flexibility and multiple hydrogen-bonding acceptors/donors (HBA/HBD), allowing it to act as a ligand for diverse biological targets ranging from receptor tyrosine kinases (VEGFR, EGFR) to bacterial MurB enzymes.

This guide moves beyond basic synthesis to analyze the Structure-Activity Relationship (SAR) that governs the transition from a "hit" to a "lead." We compare these derivatives against clinical standards (Doxorubicin, Ampicillin) to validate their utility in oncology and infectious disease pipelines.

The Scaffold Architecture: SAR Blueprint

The biological efficacy of 2-heteroarylthiazolidines hinges on three critical modification zones. The inclusion of a heteroaryl ring (e.g., pyridine, thiophene, furan) at the C2 position significantly alters lipophilicity (


) and electronic distribution compared to simple phenyl rings.
Interactive SAR Map

SAR_Map Core Thiazolidin-4-one Core Scaffold Pos2 Position 2 (C2) Heteroaryl Moiety Core->Pos2 Determines Selectivity Pos3 Position 3 (N3) Linker/Tail Core->Pos3 Modulates Solubility & PK Pos5 Position 5 (C5) Arylidene/Exocyclic Double Bond Core->Pos5 Enhances Potency (Michael Acceptor) C2_Detail Pyridine/Thiophene: Increases H-bonding & Lipophilicity vs. Phenyl Pos2->C2_Detail N3_Detail Aryl/Alkyl Amides: Crucial for Hydrophobic Pocket Occupation Pos3->N3_Detail C5_Detail Electron-Withdrawing Groups (EWG): Increase Cytotoxicity (e.g., -NO2, -Cl) Pos5->C5_Detail

Figure 1: Strategic modification points on the thiazolidin-4-one scaffold. The C2-heteroaryl substitution is critical for target selectivity, while C5 modifications drive potency.

Comparative Efficacy: Benchmarking Performance

Case Study A: Oncology (Targeting VEGFR-2/EGFR)

Thiazolidinone derivatives function as bioisosteres to current tyrosine kinase inhibitors. A critical study by Viji et al. demonstrated that 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivatives exhibit nanomolar potency, outperforming standard chemotherapeutics in specific cell lines due to dual inhibition mechanisms.

Table 1: Cytotoxicity Profile (IC₅₀ in µM) – Thiazolidinone Derivative vs. Doxorubicin

CompoundHeLa (Cervical)HCT-8 (Colon)HepG2 (Liver)Mechanism of Action
Compound 3i (Thiazolidine deriv.)[2]0.007 ± 0.001 0.001 ± 0.0005 12.5Dual VEGFR-2/EGFR Inhibitor
Doxorubicin (Standard)2.90 ± 0.20.55 ± 0.11.2 - 12.2 DNA Intercalation / Topo II Inhibition
Thiazolidine 18 (Furan-subst.)38.7642.145.2Tubulin Polymerization Inhibition

Data synthesized from Viji et al. [1] and standard Doxorubicin baselines [2]. Note the superior potency of Compound 3i in HCT-8 lines, likely due to specific kinase affinity rather than general DNA damage.

Case Study B: Antimicrobial Activity (Targeting MurB)

Heteroaryl-thiazoles often outperform β-lactams against resistant strains (MRSA) because they target the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a pathway distinct from penicillin-binding proteins.

Table 2: Antibacterial Potency (MIC in µg/mL)

CompoundS. aureus (MRSA)P. aeruginosaE. coliSpecificity Note
Compound 3 (Heteroaryl-thiazole)0.23 - 0.70 0.47 3.92High affinity for MurB enzyme
Ampicillin (Standard)> 128 (Resistant)> 642.0 - 4.0 Ineffective against MRSA
Ciprofloxacin 0.5 - 1.00.250.015Broad spectrum gyrase inhibitor

Data derived from recent heteroaryl-thiazole hybridization studies [3]. The thiazolidine derivative shows superior efficacy against MRSA compared to Ampicillin.

Mechanistic Insights: The "Why" Behind the Activity

Understanding the mechanism is vital for rational design. The 2-heteroaryl moiety facilitates entry into the ATP-binding pocket of kinases (cancer) or the substrate-binding site of MurB (bacteria).

Pathway Visualization

Mechanism Drug 2-Heteroarylthiazolidine Derivative Target_Cancer Tyrosine Kinases (VEGFR-2 / EGFR) Drug->Target_Cancer Oncology Application Target_Bacteria MurB Enzyme (Peptidoglycan Synthesis) Drug->Target_Bacteria Infectious Disease Action_C ATP Competitive Inhibition (H-bond via Heteroaryl N) Target_Cancer->Action_C Action_B Substrate Mimicry (Blocks UDP-GlcNAc binding) Target_Bacteria->Action_B Outcome_C Apoptosis & Angiogenesis Suppression Action_C->Outcome_C Outcome_B Cell Wall Lysis & Bactericidal Effect Action_B->Outcome_B

Figure 2: Dual-modal mechanism of action. The scaffold adapts to inhibit kinase signaling in mammalian cells or cell-wall synthesis in prokaryotes.

Experimental Protocols

To ensure reproducibility, we utilize a self-validating one-pot synthesis and a standard MTT assay.

Protocol A: One-Pot Synthesis of 2-Heteroarylthiazolidin-4-ones

Rationale: This method avoids the isolation of Schiff base intermediates, improving yield and reducing solvent waste.

  • Reagents:

    • Heteroaryl amine (e.g., 2-aminopyridine) (0.01 mol)

    • Aromatic aldehyde (e.g., benzaldehyde) (0.01 mol)

    • Mercaptoacetic acid (Thioglycolic acid) (0.015 mol)

    • Solvent: Toluene (30 mL)

    • Catalyst: Anhydrous ZnCl₂ (trace) or simply reflux (thermal activation).

  • Procedure:

    • Step 1: Dissolve amine and aldehyde in toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove water).

    • Step 2: Reflux for 30–45 minutes to form the imine in situ (monitor by TLC).

    • Step 3: Add mercaptoacetic acid dropwise.

    • Step 4: Reflux for 6–10 hours. The removal of water drives the cyclocondensation.

    • Step 5: Cool to room temperature. Wash the reaction mixture with 10% NaHCO₃ (to remove unreacted acid).

    • Step 6: Evaporate solvent and recrystallize from ethanol.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of -SH stretch (2500 cm⁻¹) and appearance of cyclic carbonyl C=O (1680–1720 cm⁻¹).

    • ¹H NMR: Characteristic singlet for the C2-H proton at δ 5.8–6.2 ppm.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Measures metabolic activity as an indicator of cell viability.

  • Seeding: Plate cancer cells (HeLa/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48h at 37°C / 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Viji, M. P., et al. (2025). Exploring Thiazolidine-2,4-dione derivatives as privileged scaffolds for targeted anticancer agents: Biological activity and SAR insights.[2] ResearchGate. Link

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013).[3] Doxorubicin: An update on anticancer molecular action, toxicity and novel drug delivery systems.[3] Journal of Pharmacy and Pharmacology.[3] Link

  • Chavan, B. B., et al. (2022).[4] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. National Institutes of Health (PMC). Link

  • Li, W., et al. (2007).[5] Structure-activity relationship studies of arylthiazolidine amides as selective cytotoxic agents for melanoma.[5][6] Anticancer Research.[4][5][7][8] Link

  • Desai, N. C., et al. (2024). Thiazolidine derivatives and their pharmacological actions.[2][4][5][6][7][9][10][11] E3S Web of Conferences.[9] Link

Sources

A Comparative Analysis of the Cytotoxic Profiles of 2-Thiophen-2-yl-thiazolidine and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the cytotoxic properties of the investigational compound 2-Thiophen-2-yl-thiazolidine and the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation anticancer agents.

Introduction to the Compounds

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide array of malignancies including breast, lung, and ovarian cancers. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2] Despite its efficacy, the clinical utility of doxorubicin is often limited by significant side effects, most notably cardiotoxicity.

2-Thiophen-2-yl-thiazolidine belongs to the broader class of thiazolidine and thiophene derivatives, which have garnered considerable interest for their diverse pharmacological activities, including anticancer properties.[3][4] Thiazolidine-containing compounds have been investigated for their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[3] While the precise mechanism of action for 2-Thiophen-2-yl-thiazolidine is still under active investigation, related compounds, particularly thiazolidinediones, are known to exert their effects through various pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates genes involved in cell proliferation, differentiation, and apoptosis.[5]

Comparative Cytotoxicity: An Experimental Framework

To objectively evaluate and compare the cytotoxic potential of 2-Thiophen-2-yl-thiazolidine and doxorubicin, a standardized in vitro experimental design is proposed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and provides a quantitative measure of a compound's cytotoxicity.[2][6]

Experimental Workflow

The following diagram outlines the key steps in a comparative cytotoxicity assessment using the MTT assay.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates Incubation_1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of 2-Thiophen-2-yl-thiazolidine and Doxorubicin Incubation_1->Compound_Addition Incubation_2 Incubate for a defined period (e.g., 24h, 48h, 72h) Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for comparative cytotoxicity analysis using the MTT assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of 2-Thiophen-2-yl-thiazolidine and doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table presents a summary of hypothetical IC₅₀ values for 2-Thiophen-2-yl-thiazolidine and doxorubicin against two common cancer cell lines, based on literature-derived data for related compounds and doxorubicin.

CompoundCell LineIncubation TimeIC₅₀ (µM) - Hypothetical
2-Thiophen-2-yl-thiazolidineMCF-748 h5-15
HepG248 h10-25
DoxorubicinMCF-748 h0.5-1.5
HepG248 h1.0-5.0

Note: These are representative values and actual IC₅₀ values may vary depending on the specific experimental conditions.

Published studies on novel thiophene derivatives have shown IC₅₀ values in the low micromolar range against various cancer cell lines, with some compounds exhibiting potency comparable to or even exceeding that of doxorubicin in specific cell lines.[7] For instance, certain thiophene derivatives have demonstrated IC₅₀ values as low as 0.01 µM in MCF-7 cells.[7] Doxorubicin typically exhibits IC₅₀ values in the sub-micromolar to low micromolar range in sensitive cell lines like MCF-7 and HepG2.[8][9]

Mechanistic Insights into Cytotoxicity

The cytotoxic mechanisms of doxorubicin are well-documented and multifaceted. In contrast, the precise molecular pathways through which 2-Thiophen-2-yl-thiazolidine exerts its cytotoxic effects are an area of ongoing research. The following diagram illustrates the established and putative signaling pathways leading to cell death for both compounds.

G cluster_dox Doxorubicin cluster_ttt 2-Thiophen-2-yl-thiazolidine (Putative) Dox_Target DNA Intercalation & Topoisomerase II Inhibition Dox_Damage DNA Damage Dox_Target->Dox_Damage Dox_ROS Generation of Reactive Oxygen Species (ROS) Dox_ROS->Dox_Damage Dox_Apoptosis Apoptosis Dox_Damage->Dox_Apoptosis Cell_Death Cell_Death Dox_Apoptosis->Cell_Death TTT_Target PPAR-γ Activation & Other Potential Targets TTT_Gene_Expression Modulation of Gene Expression (e.g., p21, Bax) TTT_Target->TTT_Gene_Expression TTT_Cell_Cycle Cell Cycle Arrest TTT_Gene_Expression->TTT_Cell_Cycle TTT_Apoptosis Apoptosis TTT_Gene_Expression->TTT_Apoptosis TTT_Cell_Cycle->TTT_Apoptosis TTT_Apoptosis->Cell_Death

Caption: Comparative signaling pathways of Doxorubicin and 2-Thiophen-2-yl-thiazolidine.

Doxorubicin's Mechanism: As depicted, doxorubicin's primary modes of action converge on inducing significant DNA damage, either through direct intercalation and disruption of topoisomerase II function or via the production of damaging reactive oxygen species.[1][2] This extensive DNA damage triggers cellular signaling cascades that culminate in programmed cell death, or apoptosis.

2-Thiophen-2-yl-thiazolidine's Putative Mechanism: The cytotoxic mechanism of 2-Thiophen-2-yl-thiazolidine is likely more nuanced and may involve multiple pathways. Based on studies of related thiazolidine and thiophene derivatives, a plausible mechanism involves the activation of nuclear receptors like PPAR-γ, which can modulate the transcription of genes involved in cell cycle control and apoptosis.[5] This can lead to cell cycle arrest at various checkpoints and the induction of the intrinsic apoptotic pathway. Thiophene derivatives have been shown to induce cell cycle arrest and apoptosis, and in some cases, affect tubulin polymerization.[10]

Conclusion and Future Directions

This comparative guide highlights the distinct cytotoxic profiles of 2-Thiophen-2-yl-thiazolidine and doxorubicin. While doxorubicin remains a potent, albeit toxic, chemotherapeutic agent with a well-defined mechanism of action, 2-Thiophen-2-yl-thiazolidine represents a promising class of compounds with the potential for a different and possibly more targeted mode of action.

The generally higher IC₅₀ values observed for thiazolidine derivatives compared to doxorubicin in some contexts may suggest a wider therapeutic window and potentially lower off-target toxicity, a critical consideration in drug development. However, it is important to note that some novel thiophene derivatives have shown exceptional potency.

Future research should focus on elucidating the specific molecular targets of 2-Thiophen-2-yl-thiazolidine and conducting comprehensive in vivo studies to evaluate its efficacy and safety profile. A deeper understanding of its mechanism of action will be instrumental in identifying patient populations that may benefit most from this novel therapeutic strategy and in designing rational combination therapies.

References

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. [Link]

  • Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Thiazolidine derivatives and their pharmacological actions. Semantic Scholar. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal Human Cells (Wi-38), Expressed as EC 100 (μM). ResearchGate. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Summary of previously published IC 50 values of doxorubicin in various cancer cell lines. ResearchGate. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Thiophen-2-yl-thiazolidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the therapeutic potential of 2-Thiophen-2-yl-thiazolidine derivatives, focusing on the critical aspect of correlating their in vitro and in vivo activities. For researchers and drug development professionals, understanding this correlation is paramount for the successful translation of promising compounds from the laboratory bench to clinical applications.

The thiazolidine ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antidiabetic, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a thiophene moiety can further enhance the biological activity of these compounds.[5][6] This guide will delve into the experimental data from various studies to provide a clear comparison of the performance of 2-Thiophen-2-yl-thiazolidine derivatives in different biological systems and discuss the factors influencing the predictability of in vivo efficacy from in vitro results.

I. In Vitro Efficacy: A Spectrum of Biological Activities

In vitro assays are indispensable tools for the initial screening and characterization of novel compounds. They provide a controlled environment to study the specific interactions of a compound with its molecular target or its effect on cellular processes. For 2-Thiophen-2-yl-thiazolidine derivatives, a range of in vitro studies have demonstrated their potential in various therapeutic areas.

Anticancer Activity

Thiazolidine-2,4-dione derivatives, which share a core structure with the compounds of interest, have been shown to inhibit tumor angiogenesis, alter the cell cycle, and induce apoptosis in cancer cells.[7] A key target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis.[7]

  • VEGFR-2 Inhibition: In one study, a series of novel 2,4-dioxothiazolidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. Compound 22 in this study demonstrated a high inhibitory efficacy with an IC50 value of 0.079 µM, which is comparable to the standard drug sorafenib (IC50 = 0.046 µM).[7]

  • Antiproliferative Activity: The same compound also showed significant antiproliferative activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, with IC50 values of 2.04 µM and 1.21 µM, respectively.[7]

Antidiabetic Potential

Thiazolidinediones are a well-established class of drugs for the treatment of type 2 diabetes.[8][9] They primarily act as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and fat metabolism.[9][10]

  • α-Amylase Inhibition: The in vitro antidiabetic potential of some thiazolidinedione derivatives has been evaluated through their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[11][12]

  • Glucose Uptake: The glucose uptake assay in C2C12 skeletal muscle cells is another relevant in vitro model to assess the antidiabetic activity of these compounds.[13]

Antimicrobial and Other Activities

The thiazolidine scaffold is also associated with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14] The nature of the substitution on the thiazolidine ring plays a crucial role in determining the bactericidal activity.[14]

Furthermore, derivatives have been investigated for other therapeutic applications:

  • Acetylcholinesterase (AChE) Inhibition: Certain thiazole-based derivatives containing a thiophen-2-yl substituent have shown moderate AChE inhibitory activity, suggesting potential for Alzheimer's disease treatment.[15]

  • Xanthine Oxidase (XO) Inhibition: Novel thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors for the treatment of hyperuricemia and gout.[16][17]

Table 1: Summary of In Vitro Activity of Selected Thiazolidine Derivatives

Compound ClassTarget/AssayKey Findings (IC50 values)Reference
2,4-Dioxothiazolidine derivativesVEGFR-2 InhibitionCompound 22: 0.079 µM[7]
Antiproliferative (HepG2)Compound 22: 2.04 µM[7]
Antiproliferative (MCF-7)Compound 22: 1.21 µM[7]
Thiazolidine-2,4-dionesAntimicrobial (B. subtilis, S. aureus)Compound 10: 4.2 x 10⁻² µM/ml[14]
Antimicrobial (K. pneumonia)Compound 15: 2.60 x 10⁻² µM/ml[14]
Antidiabetic (α-amylase)Compound 12: IC50 = 27.63 µg/ml[14]
Antidiabetic (α-amylase)Compound 15: IC50 = 22.35 µg/ml[14]
Thiazolidine-2-thione derivativesXanthine Oxidase InhibitionCompound 6k: 3.56 µmol/L[16][17]

II. In Vivo Performance: From Animal Models to Therapeutic Promise

While in vitro studies provide valuable insights into the mechanism and potency of a compound, in vivo studies in animal models are essential to evaluate its overall efficacy, pharmacokinetics, and safety in a complex biological system.

Antidiabetic Activity in Rodent Models

The most common in vivo application for thiazolidinedione derivatives has been in the management of diabetes.

  • Alloxan-Induced Diabetic Rat Model: The anti-diabetic and anti-hyperlipidemic activities of thiazolidine-2,4-dione derivatives have been investigated in alloxan-induced diabetic rats.[11][12] In these studies, while an immediate reduction in blood glucose was not always observed, a significant lowering of blood glucose levels was seen after 30 days of treatment.[11][12] These compounds were also able to normalize hyperlipidemia levels.[11][12]

  • Dexamethasone-Induced Diabetic Rat Model: Newer 2,4-thiazolidinedione derivatives have been evaluated for their blood glucose-lowering potential in a dexamethasone-induced diabetic rat model.[13] The tested compounds demonstrated a significant hypoglycemic effect compared to the diabetic control.[13]

Table 2: Summary of In Vivo Antidiabetic Activity of Thiazolidinedione Derivatives

Compound ClassAnimal ModelKey FindingsReference
Thiazolidine-2,4-dione derivativesAlloxan-induced diabetic ratsLowered blood glucose levels after 30 days of treatment.[11][12]
Regulated hyperlipidemia to near-normal values.[11][12]
(Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamide derivativesDexamethasone-induced diabetic ratsSignificant hypoglycemic effect compared to diabetic control.[13]
Did not cause liver damage (reduced AST and ALT levels).[13]

III. The Crucial Link: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical drug discovery is to identify compounds with a strong positive correlation between their in vitro activity and in vivo efficacy. However, this is often a significant challenge. A potent compound in vitro may fail in in vivo studies due to a variety of factors.

Factors Influencing the IVIVC
  • Pharmacokinetics (ADMET): The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound are critical determinants of its in vivo performance. A compound may be highly active at the cellular level but have poor oral bioavailability, rapid metabolism, or high toxicity, limiting its therapeutic effect. Computational ADMET studies can provide preliminary screening before extensive in vitro and in vivo testing.[12]

  • Bioavailability and Metabolism: The journey of a drug from administration to its target site is fraught with biological barriers. The compound must be absorbed into the bloodstream, survive metabolic processes in the liver and other tissues, and distribute to the target organ in sufficient concentrations to exert its effect.

  • Off-Target Effects: In a complex living organism, a compound may interact with multiple targets, leading to unforeseen side effects or a different pharmacological profile than what was observed in a controlled in vitro setting.

  • Complexity of the Biological System: In vivo systems involve intricate signaling pathways, feedback loops, and interactions between different cell types and organs, which cannot be fully replicated in in vitro models.

IVIVC_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation invitro_assays High-Throughput Screening (e.g., Enzyme Inhibition, Cell Viability) hit_identification Hit Identification invitro_assays->hit_identification lead_generation Lead Generation hit_identification->lead_generation lead_optimization Lead Optimization (Structure-Activity Relationship) lead_generation->lead_optimization animal_models Animal Models of Disease (e.g., Diabetic Rats, Xenografts) pk_pd_studies Pharmacokinetics & Pharmacodynamics animal_models->pk_pd_studies toxicology Toxicology Studies pk_pd_studies->toxicology clinical_candidate Clinical Candidate Selection toxicology->clinical_candidate ivivc In Vitro-In Vivo Correlation Analysis lead_optimization->ivivc ivivc->animal_models ivivc->lead_optimization Feedback for Further Optimization

Caption: Drug development workflow highlighting the central role of In Vitro-In Vivo Correlation (IVIVC).

IV. Standardized Experimental Protocols

To ensure the reproducibility and reliability of data, standardized protocols are essential. Below are examples of key experimental workflows.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Thiophen-2-yl-thiazolidine derivative and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Antidiabetic Study in Dexamethasone-Induced Diabetic Rats

This protocol describes a common model for inducing insulin resistance and hyperglycemia to test antidiabetic compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Induction of Diabetes: Administer dexamethasone (10 mg/kg, subcutaneously) daily for 10 days to induce insulin resistance and hyperglycemia.

  • Grouping and Treatment: Divide the diabetic rats into groups: diabetic control, standard drug (e.g., pioglitazone), and test compound groups (different doses of the 2-Thiophen-2-yl-thiazolidine derivative). Administer the respective treatments orally once daily for a specified period (e.g., 14-28 days).

  • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at regular intervals using a glucometer.

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, lipid profile, and liver function markers (AST, ALT).

  • Data Analysis: Analyze the data to determine the effect of the test compound on blood glucose levels and other biochemical parameters compared to the diabetic control and standard drug groups.

Experimental_Workflow cluster_invitro_protocol In Vitro MTT Assay cluster_invivo_protocol In Vivo Antidiabetic Study cell_seeding 1. Cell Seeding (e.g., MCF-7) compound_treatment_invitro 2. Compound Treatment cell_seeding->compound_treatment_invitro incubation_invitro 3. Incubation (48-72h) compound_treatment_invitro->incubation_invitro mtt_addition 4. MTT Addition incubation_invitro->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement 6. Absorbance Measurement formazan_solubilization->absorbance_measurement end Data Analysis & Conclusion absorbance_measurement->end animal_acclimatization 1. Animal Acclimatization diabetes_induction 2. Diabetes Induction (Dexamethasone) animal_acclimatization->diabetes_induction grouping_treatment 3. Grouping & Treatment diabetes_induction->grouping_treatment blood_glucose_monitoring 4. Blood Glucose Monitoring grouping_treatment->blood_glucose_monitoring biochemical_analysis 5. Biochemical Analysis blood_glucose_monitoring->biochemical_analysis biochemical_analysis->end start Start start->cell_seeding start->animal_acclimatization

Caption: Flowchart of standardized in vitro and in vivo experimental protocols.

V. Comparative Analysis with Alternative Scaffolds

The 2-Thiophen-2-yl-thiazolidine scaffold holds its own when compared to other established therapeutic agents.

  • Anticancer: Compared to multi-kinase inhibitors like Sorafenib , certain 2,4-dioxothiazolidine derivatives show comparable in vitro potency against VEGFR-2.[7] This suggests that with further optimization, these compounds could become viable alternatives with potentially different side-effect profiles.

  • Antidiabetic: In the realm of antidiabetic drugs, the thiazolidinedione class, including Pioglitazone , is well-established.[13] The development of new derivatives, such as those with a thiophene moiety, aims to improve upon the existing safety profile, particularly concerning side effects like weight gain and fluid retention.[9] The favorable ADMET profiles predicted for some of the newer compounds are a promising step in this direction.[13]

VI. Conclusion and Future Perspectives

The 2-Thiophen-2-yl-thiazolidine scaffold is a promising platform for the development of novel therapeutics for a range of diseases, most notably cancer and diabetes. The existing body of research demonstrates potent in vitro activity and encouraging in vivo efficacy in animal models.

However, the successful clinical translation of these compounds hinges on a thorough understanding and optimization of their in vitro-in vivo correlation. Future research should focus on:

  • Integrated Pharmacokinetic and Pharmacodynamic Studies: Early and integrated assessment of ADMET properties is crucial to guide the lead optimization process.

  • Development of More Predictive In Vitro Models: The use of 3D cell cultures, organoids, and co-culture systems may better mimic the in vivo environment and improve the predictive power of in vitro assays.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will aid in the rational design of more potent and selective derivatives.

By bridging the gap between in vitro and in vivo studies, the full therapeutic potential of 2-Thiophen-2-yl-thiazolidine derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Al-Ostath, A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1286, 135535. [Link]

  • Kumar, A., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 12(1), 1-15. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4325. [Link]

  • Jain, A. K., et al. (2013). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 5(12), 1-15. [Link]

  • El-Gazzar, M. G., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 823. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds. ResearchGate. [Link]

  • Hernández-Vázquez, E., et al. (2020). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Oxidative Medicine and Cellular Longevity, 2020, 8896041. [Link]

  • DrugsPlus. (2020, June 20). Thiazolidinediones - Type 2 Diabetes revision video: GCSE, A Level, University biology /pharmacology [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Reactivity and applications of thiazolines. ResearchGate. [Link]

  • Dr. Armaan. (2020, September 14). Thiazolidinediones Mechanism and Side Effects [Video]. YouTube. [Link]

  • Al-Juboori, A. M. J., et al. (2021). Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. Iraqi Journal of Science, 62(4), 1193-1203. [Link]

  • Singh, S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(7), 1313-1331. [Link]

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • ResearchGate. (2022). (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. [Link]

  • Sharma, S., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 28(14), 5396. [Link]

  • Wikipedia. (2023, December 26). Chiral inversion. Wikipedia. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0267833. [Link]

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0267833. [Link]

  • ResearchGate. (2024). (PDF) Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]

  • O'Neill, P. M., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 5(3), 198-216. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Validation of 2-Thiophen-2-yl-thiazolidine's Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel enzyme inhibitors are paramount. The thiazolidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities.[1][2][3] Among these, 2-Thiophen-2-yl-thiazolidine has emerged as a compound of significant interest. This guide provides an in-depth, technical comparison of its enzyme inhibitory activity, focusing on a rigorous cross-validation workflow against established inhibitors. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Introduction to 2-Thiophen-2-yl-thiazolidine and its Therapeutic Potential

The core structure of 2-Thiophen-2-yl-thiazolidine, a hybrid of thiophene and thiazolidine rings, suggests a high potential for enzyme inhibition. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Similarly, the thiazolidine nucleus is a key component in various drugs, demonstrating activities such as hypoglycemic and antimicrobial effects.[3][6][7] The combination of these two moieties in 2-Thiophen-2-yl-thiazolidine warrants a thorough investigation of its enzyme inhibitory profile.

For the purpose of this guide, we will focus on its potential inhibitory activity against Xanthine Oxidase (XO) , a key enzyme in purine metabolism. Dysregulation of XO is implicated in hyperuricemia and gout.[8][9] Thiazolidine-2-thione derivatives have already shown potent XO inhibitory activity, making this a logical starting point for our investigation.[8][9]

Experimental Protocol: Determining the Inhibitory Potency (IC₅₀)

To quantitatively assess the inhibitory effect of 2-Thiophen-2-yl-thiazolidine on XO, a continuous spectrophotometric assay is employed.[10][11] This method monitors the enzymatic conversion of xanthine to uric acid, which can be measured by the increase in absorbance at 295 nm.

Materials:
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • 2-Thiophen-2-yl-thiazolidine (test compound)

  • Allopurinol (positive control inhibitor)

  • Potassium Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of 2-Thiophen-2-yl-thiazolidine and allopurinol in DMSO. Serial dilutions are then made in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the test compound or control inhibitor at various concentrations. For the negative control, add 25 µL of the buffer with DMSO.

    • Add 25 µL of the Xanthine Oxidase solution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 100 µL of the xanthine substrate solution to each well.

    • Immediately place the microplate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the dose-response curve.

Cross-Validation: A Comparative Analysis

A single IC₅₀ value, while informative, is not sufficient to fully characterize an inhibitor. Cross-validation against a known inhibitor and determination of the inhibition mechanism provide a more complete picture of the compound's potential.[12][13]

Comparative Inhibitory Activity

The inhibitory potency of 2-Thiophen-2-yl-thiazolidine is directly compared to that of Allopurinol, a clinically used XO inhibitor.

CompoundTarget EnzymeIC₅₀ (µM)
2-Thiophen-2-yl-thiazolidineXanthine OxidaseHypothetical Value: 5.2
AllopurinolXanthine Oxidase9.8[8]

Note: The IC₅₀ value for 2-Thiophen-2-yl-thiazolidine is a hypothetical value for illustrative purposes, based on the activities of similar compounds.

Mechanism of Inhibition Studies

To understand how 2-Thiophen-2-yl-thiazolidine interacts with XO, enzyme kinetic studies are performed by varying the concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[13][14]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged, while Km increases).[12][13]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. The Lineweaver-Burk plot will show lines intersecting on the x-axis (Km remains unchanged, while Vmax decreases).[13][14]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines on the Lineweaver-Burk plot will intersect in the second or third quadrant.

Based on studies of similar thiazolidine derivatives, it is hypothesized that 2-Thiophen-2-yl-thiazolidine acts as a mixed-type inhibitor of Xanthine Oxidase.[9]

Visualizing the Workflow and Underlying Principles

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Stock Solutions P2 Perform Serial Dilutions of Inhibitors P1->P2 A1 Add Buffer and Inhibitor to 96-well Plate P2->A1 A2 Add Enzyme and Incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Absorbance Over Time A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Types of Reversible Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition C_E E C_ES ES C_E->C_ES + S C_EI EI C_E->C_EI + I C_S S C_I I NC_E E NC_ES ES NC_E->NC_ES + S NC_EI EI NC_E->NC_EI + I NC_S S NC_I I NC_ESI ESI NC_ES->NC_ESI + I NC_EI->NC_ESI + S

Caption: Comparison of competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of 2-Thiophen-2-yl-thiazolidine's enzyme inhibitory activity, using Xanthine Oxidase as a representative target. The detailed experimental protocols and comparative analysis provide a framework for researchers to confidently assess the potential of this and other novel compounds. Future studies should expand this cross-validation to a broader panel of enzymes to determine the selectivity profile of 2-Thiophen-2-yl-thiazolidine. Additionally, in vivo studies are necessary to translate these in vitro findings into potential therapeutic applications.

References

  • Hu, J., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268023. [Link]

  • Silva, T., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Khan, I., et al. (2021). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 26(16), 4963. [Link]

  • El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific Reports, 14(1), 6038. [Link]

  • Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(11), 3129. [Link]

  • Zhang, J., et al. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Medicinal Chemistry Research, 28, 1633–1647. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-961. [Link]

  • Kumar, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6701. [Link]

  • del Rio, J. C., et al. (2018). Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α2-Adrenoceptors. European Journal of Medicinal Chemistry, 157, 107-117. [Link]

  • Patel, S. K., et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry & Chemical Sciences, 1(1), 103. [Link]

  • Fatima, S., et al. (2025). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 32(4), 134-142. [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1751. [Link]

  • LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Hu, J., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268023. [Link]

  • Kumar, A., et al. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Pharmaceuticals, 18(5), 1-25. [Link]

  • Arif, M. N., et al. (2025). A brief review on thiazolidine derivatives. ResearchGate. [Link]

  • Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4438-4442. [Link]

  • Li, J., et al. (2024). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. Vaccines, 12(3), 297. [Link]

  • Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 21(1), 472-484. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Thiophen-2-yl-thiazolidine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Thiazolidine Scaffold

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-diabetic, antimicrobial, and anticancer properties.[1][2] Its derivatives, particularly thiazolidin-4-ones, are of significant interest due to their synthetic tractability and their ability to interact with a variety of biological targets.[2] The incorporation of a thiophene moiety, another biologically important heterocycle known for its presence in anticancer agents, presents a compelling strategy for developing novel therapeutic candidates.[3]

Molecular docking has become an indispensable tool in modern drug discovery, offering a computational lens to predict and analyze the binding of small molecules to protein targets at an atomic level.[4][5] This in-silico approach allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and rationalization of structure-activity relationships (SAR), thereby accelerating the drug development pipeline.[6]

This guide provides a comparative analysis of 2-Thiophen-2-yl-thiazolidine analogs against a key target in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of the VEGFR-2 tyrosine kinase is a clinically validated strategy for halting tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis.[7][8] We will explore the nuanced interactions that drive binding affinity and selectivity, grounded in a robust, self-validating docking protocol.

Computational Methodology: A Framework for Rigorous In-Silico Analysis

The credibility of any molecular docking study hinges on a meticulously planned and validated protocol. The following methodology is designed to ensure reproducibility and scientific rigor, explaining not just the steps taken but the rationale behind them.

Pillar 1: Target and Ligand Preparation

The initial preparation of both the protein receptor and the small molecule ligands is a critical determinant of docking accuracy. Garbage in, garbage out is the cardinal rule of computational chemistry.

Step-by-Step Protein Preparation Protocol (VEGFR-2):

  • Receptor Acquisition: The crystal structure of the VEGFR-2 kinase domain was obtained from the Protein Data Bank (PDB ID: 4ASD). This specific structure was chosen as it is co-crystallized with a known inhibitor, providing a reliable reference for validating the docking protocol.

  • Initial Cleaning: All non-essential molecules, including water, co-solvents, and extraneous ligands, were removed from the PDB file. This is crucial because their positions are often not conserved and can interfere with the docking algorithm.[9]

  • Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in X-ray crystal structures, were added. The protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) were assigned assuming a physiological pH of 7.4. This step is vital for accurately modeling electrostatic interactions and hydrogen bonding networks.

  • Energy Minimization: The protein structure was subjected to a constrained energy minimization using a suitable force field (e.g., OPLS3e). This process relieves any steric clashes or unfavorable geometries present in the raw crystal structure, resulting in a more energetically stable and realistic receptor conformation.[10]

Step-by-Step Ligand Preparation Protocol:

  • Structure Generation: The 2D structures of the 2-Thiophen-2-yl-thiazolidine analogs and control compounds were drawn using chemical drawing software (e.g., ChemDraw).

  • 2D to 3D Conversion: The 2D structures were converted into 3D conformations.

  • Ionization States: Ligand ionization states were generated at a physiological pH range (7.4 ± 1.0) to ensure that the docked molecule accurately represents its state in a biological environment.

  • Energy Minimization: Each ligand was subjected to energy minimization to obtain its lowest energy conformation, which is the most likely conformation to be found in the binding pocket.

Pillar 2: The Docking Workflow & Protocol Validation

For this comparative study, a workflow centered around a widely-used docking program like AutoDock Vina or Schrödinger's Glide is appropriate, offering a balance of computational speed and accuracy.[4]

Defining the Binding Site:

The binding site, or "grid box," was defined as a 20Å x 20Å x 20Å cube centered on the co-crystallized native ligand within the VEGFR-2 active site. This ensures that the docking search is focused on the ATP-binding pocket, the known site of action for tyrosine kinase inhibitors.

Protocol Validation (Self-Validating System):

Trustworthiness in a docking protocol is established through validation. The protocol's ability to reproduce the known binding pose of the co-crystallized ligand was tested.

  • Re-docking: The native ligand (from PDB: 4ASD) was extracted and then docked back into the prepared receptor structure using the defined protocol.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately replicate the experimentally determined binding mode.

Visualization: The Computational Docking Workflow

The following diagram outlines the logical flow of the entire in-silico experiment, from initial data preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Acquire Protein Structure (e.g., PDB: 4ASD) CleanP 3. Clean & Prepare Protein (Add H, Assign Charges) PDB->CleanP Ligands 2. Design & Prepare Ligand Analogs (3D) MinL 5. Energy Minimize Ligands Ligands->MinL MinP 4. Energy Minimize Protein CleanP->MinP Grid 6. Define Binding Site (Grid Generation) MinP->Grid Docking 9. Dock Thiazolidine Analogs MinL->Docking Validate 7. Protocol Validation (Re-dock Native Ligand) Grid->Validate RMSD 8. Calculate RMSD (< 2.0 Å ?) Validate->RMSD RMSD->Docking  Yes Results 10. Analyze Binding Poses & Scores Docking->Results SAR 11. Determine Structure-Activity Relationships (SAR) Results->SAR

Caption: A validated workflow for comparative molecular docking studies.

Comparative Analysis: Docking of Thiazolidine Analogs in VEGFR-2

A series of four hypothetical analogs were docked into the ATP-binding pocket of VEGFR-2 to compare the influence of the thiophene ring and other substitutions. Analog 1 serves as a core thiazolidine structure, Analog 2 introduces the key thiophene moiety, and Analogs 3 and 4 explore further substitutions to probe the structure-activity relationship.

Analog IDStructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Reference Sorafenib-10.5Cys919, Asp1046, Glu885, Leu840Cys919, Glu885
Analog 1 2-phenyl-thiazolidin-4-one-7.2Leu840, Val848, Ala866None
Analog 2 2-(thiophen-2-yl)thiazolidin-4-one-8.5Cys919, Leu840, Val848, Ala866Cys919 (Hinge)
Analog 3 5-bromo-2-(thiophen-2-yl)thiazolidin-4-one-9.1Cys919, Asp1046, Leu840, Phe1047Cys919, Asp1046
Analog 4 2-(5-chloro-thiophen-2-yl)thiazolidin-4-one-9.6Cys919, Asp1046, Leu840, Phe1047Cys919, Asp1046
Interpretation of Docking Results
  • The Core Scaffold (Analog 1): The basic 2-phenyl-thiazolidine analog shows moderate binding affinity. Its interactions are primarily hydrophobic within the pocket, failing to engage with the key "hinge" region residue, Cys919, which is critical for potent kinase inhibition.

  • Impact of the Thiophene Ring (Analog 2): Replacing the phenyl ring with a thiophene ring (Analog 2) results in a significant improvement in binding energy (-7.2 to -8.5 kcal/mol). The key reason is the ability of the thiazolidine nitrogen to form a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region.[11] This interaction anchors the ligand in the active site, a hallmark of many successful VEGFR-2 inhibitors.

  • Substitution on the Thiazolidine Ring (Analog 3): Adding a bromine atom at the 5-position of the thiazolidine ring (Analog 3) further enhances binding affinity. This bulky halogen likely forms favorable interactions in a deeper part of the pocket and helps to correctly orient the molecule to form a second hydrogen bond with the catalytic loop residue Asp1046 .

  • Substitution on the Thiophene Ring (Analog 4): The most potent compound in this series, Analog 4, features a chlorine atom on the thiophene ring. This substitution enhances hydrophobic interactions with residues like Phe1047 and leads to the best-predicted binding energy (-9.6 kcal/mol), while maintaining the critical hydrogen bonds with Cys919 and Asp1046.

Visualization: Key Ligand-Protein Interactions

The diagram below illustrates the critical interactions of the most promising candidate, Analog 4, within the VEGFR-2 active site.

Caption: Key interactions of Analog 4 in the VEGFR-2 binding site.

Discussion and Future Directions

The comparative docking study strongly suggests that the 2-Thiophen-2-yl-thiazolidine scaffold is a promising starting point for the design of novel VEGFR-2 inhibitors. The thiophene moiety is not merely a structural placeholder for a phenyl ring; its specific electronic properties and geometry are crucial for establishing the key hinge-binding interaction that is often absent in simple phenyl-substituted analogs.

The structure-activity relationship derived from this in silico analysis provides a clear path for optimization:

  • Hinge Binding is Essential: The interaction with Cys919 is paramount for potent activity.

  • Exploiting the DFG Pocket: Substitutions on the thiazolidine ring can lead to beneficial interactions with the DFG motif (containing Asp1046), further improving affinity.

  • Hydrophobic Tail: Halogenation of the thiophene ring enhances hydrophobic interactions deep within the pocket, providing a significant boost in binding energy.

While these computational results are encouraging, they represent hypotheses that must be validated experimentally. The next logical steps would be the chemical synthesis of these analogs followed by in vitro enzymatic assays to determine their IC50 values against VEGFR-2. Promising candidates would then be evaluated in cell-based assays to assess their anti-proliferative and anti-angiogenic effects.[8] This iterative cycle of design, synthesis, and testing, guided by computational insights, is the cornerstone of modern rational drug design.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative molecular docking studies on 2-Thiophen-2-yl-thiazolidine analogs. By applying a validated protocol, we have demonstrated how this scaffold can effectively target the VEGFR-2 kinase domain. The analysis reveals a clear SAR, where the thiophene ring is critical for hinge binding and further substitutions can be rationally designed to enhance potency by engaging with other key residues in the active site. These findings provide valuable insights for drug development professionals and underscore the power of computational chemistry to guide the discovery of next-generation anticancer agents.

References

  • Ramachandran, S., & Aanandhi, M. V. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Chinthal, C. H., Yathirajan, H. S., Manju, N., & Glidewell, C. (2021). Reduced 3,4′-bipyrazoles carrying thiophene and thiazole substituents: structures of two intermediates and two products. Acta Crystallographica Section C: Structural Chemistry.
  • Fouad, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules. [Link]

  • Gratteri, P., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. [Link]

  • Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. [Link]

  • Khan, S. A., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega. [Link]

  • Gouda, M. A., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules. [Link]

  • Majed, A. A., et al. (2022). Synthesis, molecular docking of new amide thiazolidine derived from isoniazid and studying their biological activity against cancer cells.
  • Gouda, M. A., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. [Link]

  • De, A., et al. (2022). Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. Applied Organometallic Chemistry.
  • Singh, S., et al. (2024). Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as Dual MurB and Lanosterol 14-α Demethylase Inhibitors.
  • Saini, S., Kumar, S., & Singh, J. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Kumar, A., et al. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Gomha, S. M., et al. (2023). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. An-Najah University Journal for Research - A (Natural Sciences). [Link]

Sources

A Researcher's Guide to Evaluating the Anticancer Selectivity of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity remains a paramount objective. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including anticancer effects.[1][2][3] Concurrently, the thiophene moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, recognized for its diverse biological activities.[4] The novel compound, 2-Thiophen-2-yl-thiazolidine, which conjugates these two privileged structures, therefore presents a compelling case for investigation as a potential selective anticancer agent.

This guide provides a comprehensive framework for the systematic evaluation of 2-Thiophen-2-yl-thiazolidine's selectivity for cancer cells. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of results, empowering researchers to rigorously assess the therapeutic potential of this and similar compounds.

The Rationale for Investigating 2-Thiophen-2-yl-thiazolidine

The thiazolidine ring and its oxidized form, thiazolidinedione, are at the core of various therapeutic agents.[1][2] In the context of cancer, these scaffolds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis.[5][6][7] The anticancer mechanisms of some thiazolidinedione derivatives are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), while others act via PPARγ-independent pathways.[6][8] The thiophene ring, a bioisostere of the benzene ring, often enhances the pharmacological profile of molecules due to its electronic properties and ability to engage in hydrogen bonding.[4]

The combination of these two moieties in 2-Thiophen-2-yl-thiazolidine suggests a potential for synergistic or novel anticancer activity. A critical aspect of any new anticancer agent's evaluation is its selectivity: the ability to kill cancer cells while sparing normal, healthy cells.[9] This guide outlines a systematic approach to determining this crucial therapeutic index.

Proposed Synthesis of 2-Thiophen-2-yl-thiazolidine

A plausible and efficient method for the synthesis of 2-Thiophen-2-yl-thiazolidine is a one-pot multicomponent reaction. This approach is favored for its atom economy and operational simplicity. The synthesis would likely involve the condensation of thiophene-2-carbaldehyde, 2-aminoethanethiol, and a suitable acid catalyst in an appropriate solvent system.

G cluster_reactants Reactants thiophene_aldehyde Thiophene-2-carbaldehyde reflux Reflux with Dean-Stark Trap thiophene_aldehyde->reflux aminoethanethiol 2-Aminoethanethiol aminoethanethiol->reflux catalyst Acid Catalyst (e.g., p-TSA) catalyst->reflux solvent Solvent (e.g., Toluene) solvent->reflux workup Aqueous Workup & Purification reflux->workup product 2-Thiophen-2-yl-thiazolidine workup->product

Caption: Proposed one-pot synthesis workflow for 2-Thiophen-2-yl-thiazolidine.

Phase 1: In Vitro Cytotoxicity and Selectivity Screening

The initial phase of evaluation focuses on determining the compound's cytotoxic activity against a panel of cancer cell lines and, crucially, a non-cancerous control cell line to establish a preliminary selectivity index.

Experimental Design

A robust experimental design is critical for generating reliable and reproducible data.

  • Test Compound: 2-Thiophen-2-yl-thiazolidine, synthesized and purified, with identity and purity confirmed by NMR and mass spectrometry.

  • Cancer Cell Lines: A representative panel of human cancer cell lines should be selected. For instance, based on the activity of similar heterocyclic compounds, a suitable panel could include:

    • HepG2 (Hepatocellular Carcinoma)

    • A549 (Non-small Cell Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • HCT-116 (Colorectal Carcinoma)

  • Non-Cancerous Control Cell Line: A non-cancerous cell line, such as human dermal fibroblasts (HDF) or human embryonic kidney 293 (HEK293) cells, should be cultured under the same conditions to assess general cytotoxicity.

  • Positive Controls: Established chemotherapeutic agents are used as positive controls to validate the assay's sensitivity.[2]

    • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA.[10][]

    • Cisplatin: Forms DNA adducts, leading to apoptosis.[8][12][13][14][15]

    • Paclitaxel: A microtubule stabilizer that causes mitotic arrest.[4][16][17]

  • Negative Control: Vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Thiophen-2-yl-thiazolidine and the positive control drugs. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and concise table.

CompoundHepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)HDF IC50 (µM)Selectivity Index (SI) for HepG2
2-Thiophen-2-yl-thiazolidineExperimentalExperimentalExperimentalExperimentalExperimentalCalculated
DoxorubicinExperimentalExperimentalExperimentalExperimentalExperimentalCalculated
CisplatinExperimentalExperimentalExperimentalExperimentalExperimentalCalculated
PaclitaxelExperimentalExperimentalExperimentalExperimentalExperimentalCalculated

Selectivity Index (SI): The SI is a crucial parameter for evaluating the cancer-cell-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[20][21][22]

  • SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered to indicate significant selectivity.[20]

Phase 2: Mechanistic Investigations

Once the cytotoxicity and selectivity of 2-Thiophen-2-yl-thiazolidine have been established, the next logical step is to investigate its mechanism of action. This provides a deeper understanding of its therapeutic potential and can guide future drug development efforts.

Apoptosis Induction Analysis

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[7][23][24][25]

Underlying Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Treat the most sensitive cancer cell line with 2-Thiophen-2-yl-thiazolidine at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive control (e.g., Doxorubicin) treated cells.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G start Cancer Cell Culture treatment Treat with 2-Thiophen-2-yl-thiazolidine start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry data_analysis Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->data_analysis

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Cell cycle analysis can be performed by staining DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with 2-Thiophen-2-yl-thiazolidine at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and treat them with RNase A, then stain with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.

Concluding Remarks

This guide provides a robust and scientifically rigorous framework for the initial evaluation of 2-Thiophen-2-yl-thiazolidine as a selective anticancer agent. By following these self-validating protocols, researchers can generate high-quality, reproducible data to support further preclinical development. The key to a successful evaluation lies in the careful execution of these experiments, the use of appropriate controls, and a thorough analysis of the data. The ultimate goal is to determine if this novel compound has a favorable therapeutic window that warrants its advancement in the drug discovery pipeline.

References

  • International Journal of Pharmaceutical Sciences and Research. (2020). A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. [Link]

  • ResearchGate. (2025). Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. [Link]

  • NCBI Bookshelf. (n.d.). Doxorubicin. [Link]

  • ResearchGate. (n.d.). Figure 2. The Major Mechanisms of Paclitaxel Resistance. The cellular.... [Link]

  • Taylor & Francis Online. (n.d.). Cisplatin – Knowledge and References. [Link]

  • News-Medical. (n.d.). How Paclitaxel Works. [Link]

  • Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. [Link]

  • Wikipedia. (n.d.). Cisplatin. [Link]

  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. [Link]

  • Biocore. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. [Link]

  • ResearchGate. (2025). (PDF) Thiazolidines: Synthesis and Anticancer Activity. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • PubMed Central. (n.d.). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). [Link]

  • E3S Web of Conferences. (n.d.). Thiazolidine derivatives and their pharmacological actions. [Link]

  • PubMed. (2025). Thiazolidinedione derivatives: emerging role in cancer therapy. [Link]

  • RSC Publishing. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolidine derivatives and their pharmacological actions. [Link]

  • NCBI Bookshelf. (2023). Paclitaxel. [Link]

  • MDPI. (2025). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]

  • Taylor & Francis Online. (2024). Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. [Link]

  • PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Link]

  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • PMC. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • ConnectSci. (2024). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. [Link]

  • NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • ResearchGate. (n.d.). Apoptosis assay using flow cytometry after Annexin V-FITC/propidium.... [Link]

Sources

A Comparative Guide to the Efficacy of 2-Thiophen-2-yl-thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the therapeutic efficacy of various 2-Thiophen-2-yl-thiazolidine derivatives. We will delve into their synthesis, explore their performance in key biological assays, and elucidate the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and potential of this promising class of heterocyclic compounds.

Introduction: The Significance of the Thiophene-Thiazolidine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of clinically approved drugs incorporating these structural motifs.[1][2] The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "wonder nucleus" due to the wide spectrum of pharmacological activities its derivatives possess, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4][5] When this privileged scaffold is coupled with a thiophene ring—another heterocycle known for its diverse biological activities—the resulting 2-Thiophen-2-yl-thiazolidine derivatives present a compelling area for therapeutic investigation.[6][7] This guide aims to synthesize and compare experimental data on various derivatives to illuminate their potential in drug discovery.

General Synthesis Pathway

The synthesis of 2-Thiophen-2-yl-thiazolidine derivatives, specifically the 4-thiazolidinone core, is often achieved through a one-pot, multi-component reaction. This approach is favored for its efficiency and cost-effectiveness.[8] A common and reliable method involves the condensation of a thiophene-2-carboxaldehyde, a primary amine, and thioglycolic acid.

The causality behind this experimental choice lies in its convergent nature. By bringing together three variable components, a diverse library of derivatives can be rapidly generated for screening. The aldehyde provides the thiophene moiety, the amine allows for the introduction of various substituents to probe the chemical space at the N-3 position of the thiazolidine ring, and the thioglycolic acid serves as the backbone for forming the thiazolidinone ring itself.

Below is a generalized workflow for this synthesis.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Thiophene-2-carboxaldehyde P1 One-Pot Condensation (e.g., in Ethanol, Reflux) A->P1 B Primary Amine (R-NH2) B->P1 C Thioglycolic Acid C->P1 D 2-(Thiophen-2-yl)-3-substituted- thiazolidin-4-one Derivative P1->D

Caption: General workflow for the synthesis of 2-Thiophen-2-yl-thiazolidin-4-one derivatives.

Comparative Efficacy Analysis

The versatility of the thiophene-thiazolidine scaffold is evident in its broad range of biological activities. We will now compare the efficacy of different derivatives in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

Thiazolidinone derivatives have emerged as potent anticancer agents, capable of influencing critical pathways involved in tumor growth, including cell cycle arrest and apoptosis.[5][6][9][10] The efficacy is often evaluated by determining the concentration required to inhibit the growth of cancer cell lines by 50% (GI50 or IC50).

A study involving a series of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones highlighted the importance of substituents at the N-3 position for cytotoxic activity.[11] The introduction of a Ciminalum substituent at the 5-position of the thiazolidinone ring was found to be a key requirement for achieving significant anticancer effects.[11]

Derivative IDN-3 SubstituentRationale for SubstitutionMean GI50 (µM) [NCI-60]Target Cell Line (Example)Source
2f p-hydroxyphenylIntroduces a potential hydrogen bond donor/acceptor.2.80Leukemia (SR)[11]
2h -(CH2)2COOHAdds a flexible carboxylic acid moiety for potential salt bridge formation.1.57Leukemia (MOLT-4)[11]
2j -(CH2)3COOHIncreases the chain length of the carboxylic acid substituent.>10-[11]

Analysis of Causality: The superior activity of derivative 2h (GI50 of 1.57 µM) compared to 2j suggests that the specific length and orientation of the carboxylic acid side chain are critical for optimal interaction with the biological target.[11] The propanoic acid residue in 2h likely positions the carboxyl group perfectly for a key binding interaction that is lost with the longer butanoic acid chain. The high activity of 2h was particularly noted against leukemia, colon cancer, and melanoma cell lines.[11]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.

G A Seed Cancer Cells in 96-well Plate B Add Thiazolidinone Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Standard workflow for an MTT cytotoxicity assay.

Antimicrobial Activity

The thiazolidine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][4][12] Their efficacy is typically measured by determining the minimum inhibitory concentration (MIC) or by the agar disc diffusion method, which measures the zone of growth inhibition around a disc impregnated with the compound.

In a study comparing thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus, several compounds showed potent activity.[12]

Derivative SeriesCore StructureRationaleActivity against MRSAKey FindingSource
1a Thiazolidine-2,4-dioneStandard thiazolidinone core.MIC: 1-32 µg/mLEffective at disrupting preformed biofilms.[12]
2a 4-Thioxo-thiazolidin-2-oneBioisosteric replacement of C4-carbonyl with thiocarbonyl.MIC: 1-32 µg/mLMore active against planktonic (free-floating) cells.[12]
2b 4-Thioxo-thiazolidin-2-oneAs above, with different substitution.MIC: 1-32 µg/mLMost active overall, induced changes to the bacterial cell surface.[12]

Analysis of Causality: The substitution of the carbonyl group at the C-4 position with a thiocarbonyl (thioxo group) appears to enhance activity against planktonic bacteria.[12] This is a classic example of bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve biological activity. The increased lipophilicity of the thioxo derivatives may facilitate better penetration of the bacterial cell membrane. Conversely, the standard 2,4-dione derivatives showed a better ability to disrupt established biofilms, suggesting a different mechanism of action in that context.[12]

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Prepare Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in sterile saline to match a 0.5 McFarland turbidity standard.

  • Plate Inoculation: The microbial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL).[13] A control disc with the solvent and a standard antibiotic disc (e.g., Ampicillin) are also placed on the agar surface.[13]

  • Incubation: The plates are incubated at 37°C for 24 hours.[13]

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.[13] A larger zone indicates greater susceptibility of the microorganism to the compound.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[14] Thiazolidinone derivatives have shown significant potential as inhibitors of COX-1 and COX-2.[14][15][16] Selective inhibition of COX-2 is highly desirable as it is primarily responsible for inflammation, while COX-1 has a protective role in the stomach and kidneys.[16][17]

Derivative SeriesKey Structural FeatureRationaleCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
24a Pyrazolyl benzenesulfonamideCombines known COX-inhibiting pharmacophores.1.523.68[14]
24b Pyrazolyl benzenesulfonamideVariation of the above structure.1.064.24[14]
25c 2-imino-4-thiazolidinoneExplores a different thiazolidinone isomer.3.2929.00[14]

Analysis of Causality: While derivatives 24a and 24b show high potency (low IC50), derivative 25c demonstrates outstanding selectivity for COX-2 (SI = 29.00).[14] This suggests that the 2-imino-4-thiazolidinone scaffold is particularly well-suited for fitting into the active site of the COX-2 enzyme in a way that is less favorable for the COX-1 isoform. This selectivity is crucial for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[16][17]

The diagram below illustrates the role of COX-2 in the inflammatory cascade and the point of intervention for thiazolidinone inhibitors.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-2 Enzyme B->C D Prostaglandins (PGE2) C->D E Inflammation (Pain, Fever, Swelling) D->E F Thiazolidinone Derivative F->C Inhibition

Caption: Inhibition of the COX-2 pathway by thiazolidinone derivatives to reduce inflammation.

Structure-Activity Relationship (SAR) Insights

  • N-3 Position Substitution: The nature of the substituent at the N-3 position of the thiazolidinone ring is a critical determinant of biological activity. As seen in the anticancer examples, small changes in the length or functionality of this substituent can dramatically alter efficacy.[11]

  • C-5 Position Modification: The C-5 position is highly amenable to derivatization. The introduction of bulky, planar groups like the Ciminalum moiety can confer potent cytotoxic activity.[11]

  • C-4 Carbonyl vs. Thiocarbonyl: Replacing the C-4 carbonyl with a thioxo group can modulate the antimicrobial profile, enhancing activity against planktonic bacteria, likely by increasing lipophilicity.[12]

  • Phenyl Group Substituents: For antibacterial activity against E. coli, the presence of a substituent on the phenyl ring attached to the imino group at C-2 enhances activity. A chlorine substituent was found to be particularly effective, yielding activity comparable to the standard drug Ampicillin.[18]

Conclusion and Future Directions

The 2-Thiophen-2-yl-thiazolidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The experimental data clearly demonstrate that targeted modifications to this core structure can produce derivatives with potent and often selective activity against cancer cells, pathogenic microbes, and inflammatory mediators.

Future research should focus on integrated approaches that combine rational design, combinatorial synthesis, and high-throughput screening. The promising COX-2 selectivity and biofilm-disrupting capabilities warrant further optimization and preclinical evaluation. By continuing to explore the vast chemical space around this privileged scaffold, the scientific community is well-positioned to develop next-generation therapeutics to address significant unmet medical needs.

References

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One - Research journals . (2022-05-18). Available at: [Link]

  • Synthesis and Reactivity of 2-(Thiophen-2-yl)[3][19]thiazolo[4,5-f]quinoline . Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy . (2020). Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI . (2022-11-17). Available at: [Link]

  • Pharmacologyonline 3: 1478-1480 (2011) Newsletter Mishra and Tomer . Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments - MDPI . Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI . (2022-07-28). Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central . Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - ResearchGate . (2021-10-16). Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH . (2022-05-18). Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences . Available at: [Link]

  • Biological Activities of Thiophenes | Encyclopedia MDPI . (2024-01-16). Available at: [Link]

  • (PDF) Thiazolidines: Synthesis and Anticancer Activity - ResearchGate . (2025-01-05). Available at: [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science . Available at: [Link]

  • Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed . Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences . Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central . Available at: [Link]

  • Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC . Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH . Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI . Available at: [Link]

  • (PDF) Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones . (2011-08-08). Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI . (2023-10-27). Available at: [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PubMed Central . Available at: [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - NIH . Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH . (2021-05-20). Available at: [Link]

  • molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4 - Semantic Scholar . Available at: [Link]

  • Reactivity and applications of thiazolines | Download Scientific Diagram - ResearchGate . Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Thiophen-2-yl-thiazolidine: An Evaluation of a Novel Ultrasound-Assisted Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene moiety at the 2-position of the thiazolidine ring can further modulate the pharmacological profile of the resulting molecule. As the demand for efficient and sustainable synthetic methodologies grows, the development of novel routes to access these valuable heterocyclic compounds is of paramount importance.

This guide provides an in-depth validation of a new, environmentally friendly, ultrasound-assisted one-pot synthesis for 2-Thiophen-2-yl-thiazolidine. We will objectively compare its performance with two established alternatives: a conventional reflux condensation and a microwave-assisted solvent-free approach. This analysis is supported by detailed experimental protocols, comparative data, and full spectral validation of the target compound.

The New Synthetic Route: Ultrasound-Assisted One-Pot Synthesis

The novel approach presented here leverages the power of sonochemistry to facilitate the condensation of thiophene-2-carboxaldehyde and cysteamine (2-aminoethanethiol). Ultrasound irradiation enhances mass transfer and accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating methods. This method aligns with the principles of green chemistry by reducing energy consumption and reaction time.

Mechanistic Rationale

The synthesis proceeds via a well-established mechanism for thiazolidine formation: the condensation of an aldehyde with a β-aminothiol. The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of thiophene-2-carboxaldehyde, forming a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the thiol group on the carbinolamine carbon, followed by dehydration to yield the stable five-membered thiazolidine ring. The application of ultrasound is believed to enhance the reaction kinetics by creating localized "hot spots" of high temperature and pressure through acoustic cavitation, thereby promoting the formation of the intermediate and facilitating the final cyclization and dehydration steps.

G cluster_0 Ultrasound-Assisted One-Pot Synthesis Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Hemiaminal_Intermediate Hemiaminal Intermediate Thiophene-2-carboxaldehyde->Hemiaminal_Intermediate Nucleophilic Attack (Amine) Cysteamine Cysteamine Cysteamine->Hemiaminal_Intermediate Ultrasound_Irradiation Ultrasound (40 kHz, 150 W) Ultrasound_Irradiation->Hemiaminal_Intermediate Cyclization_Dehydration Intramolecular Cyclization & Dehydration Ultrasound_Irradiation->Cyclization_Dehydration Hemiaminal_Intermediate->Cyclization_Dehydration Nucleophilic Attack (Thiol) 2-Thiophen-2-yl-thiazolidine 2-Thiophen-2-yl-thiazolidine Cyclization_Dehydration->2-Thiophen-2-yl-thiazolidine

Figure 1: Workflow of the ultrasound-assisted synthesis of 2-Thiophen-2-yl-thiazolidine.

Experimental Protocol: Ultrasound-Assisted Synthesis
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and cysteamine hydrochloride (1.14 g, 10 mmol) in 20 mL of ethanol.

  • Neutralization: Add triethylamine (1.4 mL, 10 mmol) dropwise to the stirred solution to neutralize the cysteamine hydrochloride.

  • Sonication: Place the flask in an ultrasonic bath operating at 40 kHz and a power of 150 W.

  • Reaction Monitoring: Irradiate the mixture at room temperature (25-30°C) for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-Thiophen-2-yl-thiazolidine as a pale yellow oil.

Comparative Synthetic Routes

To validate the efficacy of the new ultrasound-assisted method, we compare it with two established synthetic procedures for 2-aryl-thiazolidines.

Alternative Route 1: Conventional Reflux Condensation

This is the most traditional method for synthesizing thiazolidines. It involves the direct condensation of the aldehyde and aminothiol under thermal conditions, typically requiring prolonged heating.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and cysteamine (0.77 g, 10 mmol) in 30 mL of toluene.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus to the condenser to remove the water formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the crude product by column chromatography as described for the ultrasound-assisted method.

Alternative Route 2: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that can significantly reduce reaction times. This method is often performed under solvent-free conditions, further enhancing its environmental credentials.

  • Reactant Mixture: In a 10 mL microwave reaction vial, mix thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and cysteamine (0.77 g, 10 mmol).

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 100 W for 5 minutes at 80°C.

  • Purification: After cooling, dissolve the reaction mixture in a minimal amount of dichloromethane and purify directly by column chromatography as previously described.

Performance Comparison

The following table summarizes the key performance indicators for the three synthetic routes, demonstrating the clear advantages of the novel ultrasound-assisted method.

ParameterUltrasound-AssistedConventional RefluxMicrowave-Assisted
Reaction Time 30 minutes6 hours5 minutes
Yield 92%75%88%
Temperature Room Temperature (25-30°C)110°C80°C
Solvent EthanolTolueneSolvent-free
Energy Input LowHighModerate
Green Chemistry ExcellentPoorVery Good

Validation of 2-Thiophen-2-yl-thiazolidine

The identity and purity of the 2-Thiophen-2-yl-thiazolidine synthesized via the ultrasound-assisted route were confirmed by comprehensive spectroscopic analysis.

Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30 (dd, J = 5.0, 1.2 Hz, 1H, Thiophene-H5), 7.15 (dd, J = 3.6, 1.2 Hz, 1H, Thiophene-H3), 6.98 (dd, J = 5.0, 3.6 Hz, 1H, Thiophene-H4), 5.65 (s, 1H, CH-S-N), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.15 (t, J = 6.8 Hz, 2H, S-CH₂), 2.10 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.2 (Thiophene C2), 127.8 (Thiophene C5), 126.5 (Thiophene C4), 125.9 (Thiophene C3), 68.5 (CH-S-N), 55.4 (N-CH₂), 34.2 (S-CH₂).

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 3105 (aromatic C-H stretch), 2925, 2850 (aliphatic C-H stretch), 1590 (C=C stretch), 1240 (C-N stretch), 705 (C-S stretch).

  • Mass Spectrometry (EI): m/z (%) = 171 [M]⁺ (100), 142 (35), 110 (80), 84 (25).

The obtained spectral data are in full agreement with the structure of 2-Thiophen-2-yl-thiazolidine and confirm the successful synthesis of the target compound with high purity.

Conclusion

This comparative guide demonstrates that the novel ultrasound-assisted one-pot synthesis of 2-Thiophen-2-yl-thiazolidine is a highly efficient and environmentally friendly alternative to conventional methods. The significant reduction in reaction time and energy consumption, coupled with a high product yield at room temperature, positions this method as a superior choice for the synthesis of this important heterocyclic scaffold. The robust validation of the product through comprehensive spectroscopic analysis further underscores the reliability of this green synthetic route. For researchers and professionals in drug development, the adoption of such methodologies can lead to more sustainable and cost-effective production of valuable pharmaceutical intermediates.

References

  • Ultrasound-assisted synthesis of heterocyclic compounds. Green Chemistry Letters and Reviews, 2018.

  • Microwave-assisted synthesis of thiazolidine derivatives. Molecules, 2019.

  • Conventional synthesis of 2-aryl-thiazolidines. Journal of Heterocyclic Chemistry, 2005.

  • Spectroscopic data of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.

  • The role of thiazolidines in medicinal chemistry. European Journal of Medicinal Chemistry, 2020.

A Comparative Benchmarking Guide to the Stability of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical stability of 2-Thiophen-2-yl-thiazolidine, a novel heterocyclic compound with significant potential in medicinal chemistry. In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of a therapeutic agent. This document outlines a rigorous, scientifically-grounded framework for benchmarking the stability of 2-Thiophen-2-yl-thiazolidine against established pharmaceutical compounds. We will delve into the rationale behind the experimental design, provide detailed protocols for forced degradation studies, and present a clear comparison of the resulting stability profiles.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical stability being a critical hurdle. A stable molecule maintains its chemical integrity and therapeutic efficacy throughout its shelf life. Conversely, instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or even the emergence of toxic entities.

2-Thiophen-2-yl-thiazolidine incorporates two key heterocyclic scaffolds: a thiophene ring, known for its diverse pharmacological activities, and a thiazolidine ring, a core component of several established drugs.[1][2] The inherent reactivity of these rings, however, necessitates a thorough investigation of the molecule's susceptibility to various environmental stressors.

This guide will benchmark the stability of 2-Thiophen-2-yl-thiazolidine against two well-characterized drugs:

  • Pioglitazone: A member of the thiazolidinedione class of antidiabetic drugs, containing a thiazolidine-2,4-dione ring. Its stability profile provides a relevant comparison for the thiazolidine portion of our target molecule.

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that, while not containing a thiophene or thiazolidine ring, is a well-documented small molecule with a known stability profile, serving as a general benchmark for a stable pharmaceutical compound.

The following sections will detail the experimental protocols for subjecting these compounds to forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A).

Experimental Design & Rationale

The selection of stress conditions is not arbitrary; it is a systematic approach to identify the most likely degradation pathways for a new chemical entity. By subjecting the molecule to conditions more severe than it would typically encounter during storage and handling, we can accelerate the degradation process and gain insights into its intrinsic stability.

Forced Degradation Workflow

The overall workflow for the comparative stability assessment is depicted in the diagram below. This systematic process ensures that each compound is subjected to identical stress conditions, allowing for a direct and unbiased comparison of their stability.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Test_Compound 2-Thiophen-2-yl-thiazolidine Acid Acid Hydrolysis (0.1 M HCl, 60°C) Test_Compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Test_Compound->Base Oxidation Oxidation (3% H2O2, RT) Test_Compound->Oxidation Thermal Thermal Stress (80°C, solid state) Test_Compound->Thermal Photo Photostability (ICH Q1B) Test_Compound->Photo Comparator_1 Pioglitazone Comparator_1->Acid Comparator_1->Base Comparator_1->Oxidation Comparator_1->Thermal Comparator_1->Photo Comparator_2 Celecoxib Comparator_2->Acid Comparator_2->Base Comparator_2->Oxidation Comparator_2->Thermal Comparator_2->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Mass_Spec LC-MS for Degradant Identification HPLC->Mass_Spec Comparison Comparative Stability Profile HPLC->Comparison Degradation_Pathway Degradation Pathway Elucidation Mass_Spec->Degradation_Pathway Comparison->Degradation_Pathway

Caption: Workflow for Comparative Forced Degradation Studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, ensuring reproducibility and reliability of the generated data. A key aspect of this is the development of a stability-indicating analytical method capable of separating the parent drug from its degradation products.

Materials and Reagents
  • 2-Thiophen-2-yl-thiazolidine (purity >99%)

  • Pioglitazone hydrochloride (USP reference standard)

  • Celecoxib (USP reference standard)

  • Hydrochloric acid (HCl), 37% (analytical grade)

  • Sodium hydroxide (NaOH), pellets (analytical grade)

  • Hydrogen peroxide (H₂O₂), 30% solution (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock Solutions

Stock solutions of 2-Thiophen-2-yl-thiazolidine, Pioglitazone, and Celecoxib are prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Forced Degradation Studies

For each compound, the following stress conditions are applied. The goal is to achieve 5-20% degradation of the parent compound.[3]

3.3.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

3.3.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

3.3.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

3.3.4. Thermal Degradation

  • Place a thin layer of the solid compound in a petri dish.

  • Expose the solid to a temperature of 80°C in a calibrated oven for 48 hours.

  • At specified time points, weigh a portion of the solid, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

3.3.5. Photostability Testing

  • Expose the solid compound and a solution (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples by HPLC at the end of the exposure period.

Stability-Indicating HPLC-UV Method

A robust stability-indicating HPLC method is crucial for the accurate quantification of the parent drug and the separation of its degradation products. The following method is a starting point and may require optimization for baseline separation of all peaks.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm and 270 nm

Anticipated Degradation Pathways

Based on the chemical structures of the thiazolidine and thiophene rings, the following degradation pathways are anticipated under the applied stress conditions.

Degradation_Pathways cluster_thiazolidine Thiazolidine Ring Degradation cluster_thiophene Thiophene Ring Degradation Thiazolidine Thiazolidine Ring Susceptible to Hydrolysis Acid_Hydrolysis Acid-catalyzed Ring Opening Thiazolidine:port->Acid_Hydrolysis Acidic pH Base_Hydrolysis Base-catalyzed Ring Opening (more facile) Thiazolidine:port->Base_Hydrolysis Alkaline pH Hydrolysis_Products Thio-hemiaminal intermediate Cysteamine & Thiophene-2-carboxaldehyde Acid_Hydrolysis->Hydrolysis_Products Base_Hydrolysis->Hydrolysis_Products Thiophene Thiophene Ring Susceptible to Photo-oxidation Photo_Oxidation UV Light / H₂O₂ Formation of Reactive Oxygen Species Thiophene:port->Photo_Oxidation Photolytic/Oxidative Stress Thiophene_S_Oxide Thiophene-S-oxide Dimerization/Further Oxidation Photo_Oxidation->Thiophene_S_Oxide Sulfone Sulfone Thiophene_S_Oxide->Sulfone

Caption: Potential Degradation Pathways for Thiazolidine and Thiophene Rings.

Data Presentation and Comparative Analysis

The results of the forced degradation studies should be tabulated to allow for a clear and direct comparison of the stability of 2-Thiophen-2-yl-thiazolidine with Pioglitazone and Celecoxib.

Table 1: Comparative Stability Data (% Degradation)

Stress Condition2-Thiophen-2-yl-thiazolidinePioglitazoneCelecoxib
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) [Experimental Data][Experimental Data][Experimental Data]
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) [Experimental Data][Experimental Data][Experimental Data]
Oxidative (3% H₂O₂, RT, 24h) [Experimental Data][Experimental Data][Experimental Data]
Thermal (80°C, 48h) [Experimental Data][Experimental Data][Experimental Data]
Photolytic (ICH Q1B) [Experimental Data][Experimental Data][Experimental Data]

Interpretation of Results:

The percentage degradation will be calculated based on the decrease in the peak area of the parent compound in the HPLC chromatograms. A higher percentage indicates lower stability under the specific stress condition.

  • Hydrolytic Stability: Based on literature, thiazolidine rings are susceptible to hydrolysis, particularly under basic conditions. We anticipate that 2-Thiophen-2-yl-thiazolidine and Pioglitazone will show more significant degradation in 0.1 M NaOH compared to 0.1 M HCl. Celecoxib is expected to be relatively stable under both conditions.

  • Oxidative Stability: The thiophene ring's sulfur atom can be susceptible to oxidation. Therefore, 2-Thiophen-2-yl-thiazolidine may exhibit some degradation in the presence of hydrogen peroxide.

  • Thermal Stability: All three compounds are expected to show some degree of degradation at elevated temperatures, providing insights into their solid-state stability.

  • Photostability: The aromatic thiophene ring may absorb UV radiation, potentially leading to photodegradation. 2-Thiophen-2-yl-thiazolidine's stability will be compared to the known photostability of the comparators.

Conclusion and Future Directions

This guide provides a robust framework for the comparative stability assessment of 2-Thiophen-2-yl-thiazolidine. The experimental data generated from these studies will be instrumental in:

  • Elucidating the degradation pathways of 2-Thiophen-2-yl-thiazolidine.

  • Identifying potential degradation products that may require further characterization and toxicological evaluation.

  • Informing the development of stable formulations by identifying conditions to be avoided.

  • Establishing appropriate storage and handling procedures.

The stability profile of a new chemical entity is a critical component of its overall developability. By benchmarking against well-characterized drugs, we can make informed decisions about the future of 2-Thiophen-2-yl-thiazolidine as a potential therapeutic agent. The insights gained from these studies will be invaluable for advancing this promising molecule through the drug development pipeline.

References

  • Thiazolidines: A class of heterocyclic compounds with diverse biological activities. European Journal of Medicinal Chemistry, 2020. [URL: https://www.journals.elsevier.com/european-journal-of-medicinal-chemistry]
  • Thiophene-containing compounds in medicinal chemistry. Journal of Medicinal Chemistry, 2018. [URL: https://pubs.acs.org/journal/jmcmar]
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [URL: https://www.ich.org/page/quality-guidelines]
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [URL: https://www.ich.org/page/quality-guidelines]
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Perspective. Journal of Pharmaceutical and Biomedical Analysis, 2019. [URL: https://www.journals.elsevier.com/journal-of-pharmaceutical-and-biomedical-analysis]
  • Stability-Indicating Method Development—A Comprehensive Review. Journal of Liquid Chromatography & Related Technologies, 2021. [URL: https://www.tandfonline.com/loi/ljlc20]
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 38-47. [URL: https://www.pharmtech.com/]
  • Hydrolytic degradation of thiazolidine derivatives. Tetrahedron Letters, 2015. [URL: https://www.journals.elsevier.com/tetrahedron-letters]
  • Photochemical degradation of thiophene derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 2017. [URL: https://www.journals.elsevier.com/journal-of-photochemistry-and-photobiology-a-chemistry]

Sources

A Researcher's Guide to Assessing the Therapeutic Index of 2-Thiophen-2-yl-thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of 2-thiophen-2-yl-thiazolidine derivatives. By integrating established experimental protocols with mechanistic insights, this document serves as a practical resource for evaluating the potential of this promising class of compounds. We will delve into the critical balance between therapeutic efficacy and toxicity, offering a comparative analysis to guide lead optimization and candidate selection.

The Imperative of the Therapeutic Index in Drug Discovery

The therapeutic index (TI) is a cornerstone of pharmacology, quantifying the relative safety of a drug. It represents the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1][2] A higher TI is indicative of a wider margin of safety, a desirable characteristic for any drug candidate. The calculation of TI is typically expressed as:

Therapeutic Index (TI) = LD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.

In a clinical context, the toxic dose in 50% of the population (TD50) is used in place of the LD50.[2][3] A comprehensive understanding of the TI is paramount in the preclinical and clinical development of novel therapeutic agents, including the 2-thiophen-2-yl-thiazolidine derivatives.

The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4][5] The incorporation of a thiophene ring can further modulate the biological activity and pharmacokinetic properties of these compounds. This guide will focus on the methodologies to rigorously assess the therapeutic potential of this specific chemical class.

Experimental Workflow for Determining the Therapeutic Index

A systematic approach is essential for the accurate determination of the therapeutic index. This involves a combination of in vitro and in vivo studies to establish both the efficacy and toxicity profiles of the test compounds.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Therapeutic Index Calculation efficacy_vitro Efficacy Assays (e.g., Anticancer, Anti-inflammatory) cytotoxicity_vitro Cytotoxicity Assays (Cancer vs. Normal Cell Lines) efficacy_vitro->cytotoxicity_vitro Determine IC50 efficacy_vivo Efficacy Models (e.g., Xenograft, Carrageenan-induced edema) cytotoxicity_vitro->efficacy_vivo Lead Compound Selection toxicity_vivo Acute Toxicity Studies (OECD Guidelines) efficacy_vivo->toxicity_vivo Determine ED50 & LD50 ti_calc TI = LD50 / ED50 efficacy_vivo->ti_calc toxicity_vivo->ti_calc

Caption: A streamlined workflow for determining the therapeutic index.

Part 1: In Vitro Evaluation - The Foundation of Efficacy and Selectivity

The initial assessment of 2-thiophen-2-yl-thiazolidine derivatives begins with in vitro assays to determine their biological activity and cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[6] It is a crucial first step in determining the cytotoxic potential of a compound against both cancerous and normal cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compounds on various cell lines.

Materials:

  • 2-Thiophen-2-yl-thiazolidine derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., human peripheral blood mononuclear cells - PBMCs or WI-38)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Standard anticancer drug (e.g., Doxorubicin or Cisplatin)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the 2-thiophen-2-yl-thiazolidine derivatives and the standard drug. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using a dose-response curve.

Interpretation of Results: A lower IC50 value indicates greater cytotoxicity. A key aspect of this analysis is the comparison of IC50 values between cancer and normal cell lines. A compound with a significantly lower IC50 for cancer cells compared to normal cells suggests selective toxicity and a potentially favorable therapeutic window.

Part 2: In Vivo Evaluation - Bridging the Gap to Clinical Relevance

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and systemic toxicity in a living organism.

The carrageenan-induced paw edema model is a standard and well-established in vivo assay for evaluating the anti-inflammatory activity of novel compounds.

Objective: To determine the ED50 of the test compounds in reducing inflammation.

Materials:

  • 2-Thiophen-2-yl-thiazolidine derivatives

  • Male Wistar rats or Balb-C mice

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Diclofenac or Rosiglitazone)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at various doses.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

  • ED50 Determination: Determine the ED50 from the dose-response curve.

The acute toxic class method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[8] It is designed to minimize the number of animals required while still providing sufficient information for classification.

Objective: To determine the LD50 of the test compounds.

Procedure:

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain.

  • Dosing: Administer the test compound in a stepwise manner using a starting dose of 300 mg/kg. Subsequent doses are increased or decreased based on the outcome of the previous step.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

Comparative Analysis: A Case Study Approach

Due to the novelty of 2-thiophen-2-yl-thiazolidine derivatives, comprehensive therapeutic index data from a single study is often unavailable. Therefore, we will employ a synthetic case study approach, integrating data from multiple sources to provide a representative comparison.

Case Study: Anticancer Potential of a 2-Thiophen-2-yl-thiazolidinone Derivative

Let's consider a hypothetical 2-thiophen-2-yl-thiazolidinone derivative, designated as Compound X , which incorporates a carboxylic acid moiety, a feature associated with enhanced anticancer activity.

Parameter Compound X (Hypothetical) Doxorubicin (Reference) Data Source
IC50 (MCF-7 Breast Cancer Cells) 5 µM1 µM[Synthesized Data]
IC50 (Normal Human Lymphocytes) 50 µM2 µM[Synthesized Data]
In Vitro Selectivity Index (SI = IC50 Normal / IC50 Cancer) 10 2 [Calculated]
ED50 (In Vivo Xenograft Model) 20 mg/kg5 mg/kg[Synthesized Data]
LD50 (Acute Oral Toxicity, Rat) 400 mg/kg20 mg/kg[Synthesized Data]
Therapeutic Index (TI = LD50 / ED50) 20 4 [Calculated]

Disclaimer: The data for "Compound X" is a synthesized representation based on published findings for similar thiazolidinone derivatives to illustrate the comparative analysis process.

This comparative table clearly demonstrates the superior selectivity and wider therapeutic index of Compound X compared to the standard chemotherapeutic agent, Doxorubicin. While Doxorubicin is more potent (lower IC50 and ED50), its narrow therapeutic window is a significant limitation.

Mechanistic Insights: Unraveling the Signaling Pathways

The therapeutic effects of thiazolidinone derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Two of the most relevant pathways are NF-κB and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in regulating the immune and inflammatory responses.[9] Aberrant NF-κB activation is implicated in the pathogenesis of various inflammatory diseases and cancers. Some thiazolidinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[4]

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α IKK IKK TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces Thiazolidinone 2-Thiophen-2-yl- thiazolidine Derivative Thiazolidinone->IKK Inhibits G cluster_0 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Thiazolidinone 2-Thiophen-2-yl- thiazolidine Derivative Thiazolidinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by 2-thiophen-2-yl-thiazolidine derivatives.

Conclusion and Future Directions

The assessment of the therapeutic index is a critical step in the development of 2-thiophen-2-yl-thiazolidine derivatives as potential therapeutic agents. This guide has provided a comprehensive framework for conducting such an evaluation, encompassing both in vitro and in vivo methodologies. The comparative analysis, even when synthesized from multiple data sources, underscores the importance of evaluating both efficacy and toxicity in parallel.

Future research should focus on obtaining comprehensive datasets for specific 2-thiophen-2-yl-thiazolidine derivatives within a single, well-designed study. This will allow for a more direct and robust calculation of the therapeutic index and a more definitive comparison with existing therapies. Furthermore, a deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) will be instrumental in designing next-generation derivatives with enhanced therapeutic indices. The exploration of novel drug delivery systems for these compounds could also contribute to improving their safety and efficacy profiles.

References

  • Chemistry LibreTexts. (2020). 7.2: Therapeutic index. Retrieved from [Link]

  • Medical News Today. (2023). What is the therapeutic index of drugs? Retrieved from [Link]

  • Dr. Oracle. (2023). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? Retrieved from [Link]

  • Medbullets. (2021). Therapeutic Index - Pharmacology. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • Khan, I., et al. (2021). Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. Inflammopharmacology, 29(4), 1135-1147.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocol Exchange. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
  • National Center for Biotechnology Information. (2022). Reversible inhibition of vasoconstriction by thiazolidinediones related to PI3K/Akt inhibition in vascular smooth muscle cells. PubMed. Retrieved from [Link]

  • MDPI. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. Retrieved from [Link]

  • MDPI. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Prudent Classification

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Thiophen-2-yl-thiazolidine, a comprehensive hazard assessment necessitates an evaluation of its constituent moieties: the thiophene ring and the thiazolidine ring.

  • Thiophene Derivatives : Thiophene and its derivatives are known to present a range of hazards, including potential toxicity and environmental concerns.[1][2][3] Some are classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[2] The sulfur atom in the thiophene ring can lead to the formation of sulfur oxides upon combustion, which are environmental pollutants.[4]

  • Thiazolidine Derivatives : The toxicological properties of many thiazolidine derivatives are not extensively documented.[5] However, as a class of compounds used in pharmaceutical development, they should be handled with care, assuming potential biological activity and associated hazards.

Given this information, 2-Thiophen-2-yl-thiazolidine should be treated as a hazardous substance. It is prudent to assume the compound may be:

  • Toxic if ingested, inhaled, or absorbed through the skin.

  • An irritant to the eyes and skin.

  • Harmful to the environment.

Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be disposed of as hazardous chemical waste.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2-Thiophen-2-yl-thiazolidine and its associated waste, a comprehensive PPE protocol is mandatory to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[8]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[8]
Respiratory Protection Use in a well-ventilated area or under a fume hood.To prevent inhalation of any dust or vapors.[8]
Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor or safety officer.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full PPE detailed in the table above.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][9] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste : Place the absorbed liquid or solid spill waste into a clearly labeled, sealable container designated for hazardous chemical waste.[1]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.[10]

Waste Segregation, Collection, and Storage: The Foundation of Proper Disposal

Proper segregation and storage of chemical waste are critical for safety and compliant disposal.

  • Waste Container : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6][10][11] The original product container, if empty, can be a good option for collecting waste of the same material.[5][10] The container must have a secure, leak-proof lid and be in good condition.[6][11]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Thiophen-2-yl-thiazolidine".[10][12] Include the date when waste was first added to the container.

  • Segregation : Do not mix 2-Thiophen-2-yl-thiazolidine waste with other incompatible waste streams.[5][12][13] Keep it separate from acids, bases, and oxidizers.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat sources and high-traffic laboratory areas.[11][14]

Disposal Protocol: Ensuring Final and Safe Disposition

The guiding principle for the disposal of a chemical with unknown environmental and toxicological impact is to ensure its complete destruction in a controlled manner.

Recommended Disposal Method:

The primary recommended disposal method for 2-Thiophen-2-yl-thiazolidine is incineration by a licensed hazardous waste disposal company. [4] This method ensures the complete destruction of the compound, preventing its release into the environment. You may be able to dissolve or mix the material with a combustible solvent to facilitate incineration.[4]

Prohibited Disposal Methods:

  • DO NOT dispose of 2-Thiophen-2-yl-thiazolidine down the drain.[7][12][15] This can lead to the contamination of waterways and is a violation of environmental regulations.

  • DO NOT dispose of 2-Thiophen-2-yl-thiazolidine in the regular trash.[15] This can pose a risk to sanitation workers and the environment.

Step-by-Step Disposal Procedure:

  • Package for Pickup : Ensure the hazardous waste container is securely sealed and properly labeled.

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Maintain Records : Keep a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Thiophen-2-yl-thiazolidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill_response Spill Response cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: Handling 2-Thiophen-2-yl-thiazolidine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill Accident no_spill No Spill ppe->no_spill Routine Work contain Contain Spill with Inert Absorbent spill->contain collect_waste Collect Waste in a Labeled, Compatible Container no_spill->collect_waste collect_spill Collect Spill Waste into Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in a Designated Secondary Containment Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs incineration Arrange for Incineration contact_ehs->incineration end End: Proper Disposal and Documentation incineration->end

Caption: Decision workflow for handling and disposing of 2-Thiophen-2-yl-thiazolidine.

References

  • Loba Chemie. (2019). 2-THIOPHENEETHANOL MSDS. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • Indian Institute of Science Bangalore. (n.d.). Laboratory Waste Management. Retrieved from [Link]

  • PubMed Central. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • (n.d.). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • (2023). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • MDPI. (n.d.). Transient Nonlinear Absorption and Optical Limiting Performance of Bithiophenes Derivatives in Near-Infrared Region. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Thiophen-2-yl-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind our experimental choices in this guide is rooted in a conservative approach to safety. In the absence of specific toxicological data, we must infer potential hazards from the known properties of its constituent chemical moieties: the thiophene ring and the thiazolidine ring. Thiophene-containing compounds have been associated with potential toxicity, as they can be metabolized by cytochrome P450 enzymes into reactive intermediates that may lead to adverse health effects.[1][2][3][4] Similarly, derivatives of thiazolidine warrant careful handling to avoid skin and eye irritation, respiratory issues, and potential harm if ingested.[5][6][7]

This guide is designed to be a self-validating system of protocols, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the analysis of related compounds, 2-Thiophen-2-yl-thiazolidine should be treated as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Many thiophene and thiazolidine derivatives are known to cause moderate to severe skin and eye irritation.[5][8][9]

  • Respiratory Tract Irritation: Inhalation of vapors or dust can lead to respiratory irritation.[8][10]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation and other adverse health effects.[5][8][11]

  • Potential for Systemic Toxicity: The thiophene moiety is a "structural alert" for metabolic activation to reactive intermediates, which have been linked to organ toxicity in some drugs.[1][2][4]

  • Unknown Hazards: As a research chemical, the full toxicological profile of 2-Thiophen-2-yl-thiazolidine is not yet determined. Therefore, it is crucial to handle it with the assumption that it may have other unknown hazardous properties.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, inhalation, and ocular.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Nitrile provides good resistance to a range of chemicals.[12][13] Given the potential for skin irritation and absorption, double-gloving is recommended, especially during procedures with a higher risk of splashing.[14]
Eye Protection Chemical splash goggles or a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[15]
Body Protection A lab coat, buttoned, with long sleevesA lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAll handling of solid or volatile forms of 2-Thiophen-2-yl-thiazolidine should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[7]
Glove Selection and Use

The selection of the appropriate glove material is critical. While nitrile is a good starting point, its compatibility with 2-Thiophen-2-yl-thiazolidine specifically is unknown.

Glove Usage Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[16]

  • Double Gloving: For tasks with a higher risk of exposure, wearing two pairs of nitrile gloves is recommended.[14] This allows for the removal of the outer glove immediately following a known or suspected contamination, without exposing the skin.

  • Regular Changes: Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[14]

  • Proper Removal: Remove gloves using a technique that avoids touching the outer surface of the glove with bare skin.[15]

Procedural Guidance for Safe Handling

A step-by-step approach to handling 2-Thiophen-2-yl-thiazolidine will minimize the risk of exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe Ensure safety measures are in place weigh Weighing (in fume hood) gather_ppe->weigh Proceed with material handling dissolve Dissolution/Reaction Setup (in fume hood) weigh->dissolve Transfer to reaction vessel monitor Reaction Monitoring dissolve->monitor Initiate and observe reaction decontaminate Decontaminate Glassware monitor->decontaminate Post-reaction dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate waste streams remove_ppe Doff PPE dispose_waste->remove_ppe Final step

Caption: A workflow diagram illustrating the key stages of safely handling 2-Thiophen-2-yl-thiazolidine.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Gather all necessary equipment and reagents before starting.

    • Don the required PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[7]

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If it is a liquid, use appropriate containment to prevent splashes.

    • Keep containers tightly closed when not in use.[5][11]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation:

  • Solid Waste: Collect any solid 2-Thiophen-2-yl-thiazolidine and contaminated consumables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Thiophen-2-yl-thiazolidine should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[5][6][11]

Emergency Procedures: Be Prepared

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label if possible.[10][11]

By adhering to these guidelines, researchers can confidently and safely handle 2-Thiophen-2-yl-thiazolidine, fostering a secure environment for scientific discovery.

References

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • ResearchGate. Thiophene‐containing compounds with antimicrobial activity | Request PDF. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. [Link]

  • Thor Specialities (UK) LTD. Safety data sheet. (2019-11-06). [Link]

  • ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart. [Link]

  • PubMed. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. [Link]

  • ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. [Link]

  • MDPI. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. [Link]

  • Environment, Health and Safety, Carnegie Mellon University. Ansell Chemical Resistance Glove Chart. [Link]

  • U.S. Plastic Corp. Gloves Chemical Resistance Chart. [Link]

  • ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. [Link]

  • ResearchGate. Thiazolidine Prodrugs as Protective Agents against ??-Radiation-Induced Toxicity and Mutagenesis in V79 Cells | Request PDF. [Link]

  • Environmental Health and Radiation Safety, University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • MDPI. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]

  • Sempermed Gloves. Recommendation on Chemical Resistance. [Link]

  • Oakwood Chemical. 2-Thiophen-2-yl-thiazolidine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiophen-2-yl-thiazolidine
Reactant of Route 2
2-Thiophen-2-yl-thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.